Vanadyl sulfate
Description
Structure
2D Structure
Properties
IUPAC Name |
oxovanadium(2+);sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/H2O4S.O.V/c1-5(2,3)4;;/h(H2,1,2,3,4);;/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUUGYDOQQLOJQA-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]S(=O)(=O)[O-].O=[V+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
VOSO4, O5SV | |
| Record name | vanadium oxysulfate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Vanadium_oxysulfate | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4021428 | |
| Record name | Vanadyl sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4021428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Vanadyl sulfate appears as a blue crystalline solid. Very soluble in water. Denser than water. Contact may irritate skin, eyes, and mucous membranes. May be toxic by ingestion, inhalation and skin absorption., Dry Powder; Liquid, Light blue crystals; Soluble in water; [MSDSonline] | |
| Record name | VANADYL SULFATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4761 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Vanadium, oxo[sulfato(2-)-.kappa.O]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Vanadyl sulfate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7710 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Solubility: In water, 467 g/L at 20 °C (pH 0.81-1.07) /Vanadyl sulfate pentahydrate/, Soluble in water | |
| Record name | VANADYL SULFATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1026 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
Density: 2.06 at 20 °C, in comparison to water at 4 °C /Vanadyl sulfate pentahydrate/ | |
| Record name | VANADYL SULFATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1026 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
27774-13-6, 16229-43-9 | |
| Record name | VANADYL SULFATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4761 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Vanadyl sulfate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27774-13-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Vanadyl sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016229439 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vanadyl sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027774136 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vanadium, oxo[sulfato(2-)-.kappa.O]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Vanadyl sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4021428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Vanadium oxide sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.214 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | VANADYL SULFATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1026 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
MP: decomposes at 265 °C /Vanadyl sulfate dihydrate/ | |
| Record name | VANADYL SULFATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1026 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
A Technical Guide to the Chemical Properties of Vanadyl Sulfate Pentahydrate for Researchers and Drug Development Professionals
An in-depth examination of the physicochemical characteristics, reactivity, and biological interactions of vanadyl sulfate pentahydrate (VOSO₄·5H₂O), a compound of significant interest in chemical synthesis and pharmacology.
This compound pentahydrate is a blue, crystalline inorganic salt that has garnered considerable attention for its diverse applications, ranging from a catalyst in organic synthesis to its potential as an insulin-mimetic agent in drug development.[1][2] This technical guide provides a comprehensive overview of its chemical properties, supported by quantitative data, detailed experimental protocols, and visualizations to aid researchers, scientists, and drug development professionals in their understanding and utilization of this compound.
Physicochemical Properties
This compound pentahydrate presents as a blue crystalline solid and is known for its high solubility in water.[3] It is a hydrated form of this compound, containing five molecules of water within its crystal lattice, which influences its physical and chemical behavior.[1] The compound is stable under recommended storage conditions.[3]
Quantitative Data Summary
The key quantitative physicochemical properties of this compound pentahydrate are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | VOSO₄·5H₂O | [4] |
| Molecular Weight | 253.08 g/mol | [4] |
| Appearance | Blue crystalline solid | [3] |
| Solubility in Water | 467 g/L at 20 °C | [3] |
| pH of Aqueous Solution | 0.81 - 1.07 (at 467 g/L) | [3] |
| Melting Point | Decomposes at 105 °C | [5] |
| Density | 2.06 g/cm³ at 20 °C | [3] |
Crystal Structure and Coordination Chemistry
In the solid state and in aqueous solution, the vanadium atom in this compound exists in the +4 oxidation state as the vanadyl cation (VO²⁺). This cation is characterized by a vanadium-oxygen double bond and is one of the most stable diatomic ions. The coordination geometry around the vanadium ion is typically a distorted octahedron. In the pentahydrate crystal, four water molecules are coordinated to the vanadium ion in the equatorial plane, with the vanadyl oxygen and a sulfate oxygen occupying the axial positions. The fifth water molecule is not directly coordinated to the vanadium ion but is held within the crystal lattice.
In aqueous solution, the sulfate ion dissociates, and the vanadium center is coordinated by water molecules, forming the pentaaquaoxovanadium(IV) ion, [VO(H₂O)₅]²⁺. The coordination of ligands to the vanadyl ion is a key aspect of its chemistry and biological activity.
Reactivity and Redox Behavior
This compound is a versatile reagent capable of participating in both oxidation and reduction reactions, a property attributable to the accessibility of multiple oxidation states for vanadium (+2, +3, +4, and +5).
-
Oxidation: In acidic solutions, this compound (V⁴⁺) can be oxidized to vanadyl(V) derivatives, which are typically yellow.
-
Reduction: The vanadyl ion can be reduced to V³⁺ (green) and subsequently to V²⁺ (violet) species using reducing agents like zinc metal.
This redox activity is central to its catalytic applications, particularly in oxidation reactions.
Insulin-Mimetic Properties and Signaling Pathway
A significant area of research for this compound is its insulin-like effects. Vanadium compounds, including this compound, have been shown to improve glycemic control in animal models of diabetes.[6] The primary mechanism for this action is the inhibition of protein tyrosine phosphatases (PTPs), particularly PTP1B.[7] PTP1B is a negative regulator of the insulin signaling pathway; by inhibiting PTP1B, this compound helps to maintain the phosphorylation state of the insulin receptor and its downstream substrates, thereby potentiating the insulin signal.
Experimental Protocols
This section outlines the general methodologies for determining some of the key chemical properties of this compound pentahydrate.
Synthesis of this compound Pentahydrate
A common laboratory synthesis involves the reduction of vanadium pentoxide (V₂O₅) with a suitable reducing agent, such as sulfur dioxide or oxalic acid, in the presence of sulfuric acid.
Protocol:
-
Suspend vanadium pentoxide in an aqueous solution of sulfuric acid.
-
Heat the mixture gently while bubbling sulfur dioxide gas through the suspension or adding oxalic acid portion-wise. The color of the solution will change from yellow/orange to a deep blue, indicating the formation of the vanadyl (V⁴⁺) ion.
-
Continue the reaction until all the vanadium pentoxide has reacted.
-
Filter the hot solution to remove any unreacted starting material.
-
Allow the filtrate to cool slowly to promote the crystallization of blue this compound pentahydrate crystals.
-
Collect the crystals by vacuum filtration, wash with cold water, and air dry.
Determination of Solubility
The solubility of this compound pentahydrate in water can be determined by preparing a saturated solution and measuring the concentration of the dissolved salt.
Protocol:
-
Add an excess amount of this compound pentahydrate to a known volume of deionized water in a flask.
-
Stir the mixture at a constant temperature (e.g., 20 °C) for a sufficient time to ensure equilibrium is reached.
-
Allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant.
-
Determine the concentration of this compound in the aliquot by a suitable analytical method, such as titration with a standard oxidizing agent (e.g., potassium permanganate) or by inductively coupled plasma atomic emission spectrometry (ICP-AES).
-
Calculate the solubility in grams per liter (g/L).
Melting Point Determination
The melting point of hydrated salts often corresponds to their decomposition temperature, where they lose water of hydration.
Protocol:
-
Place a small amount of finely ground this compound pentahydrate into a capillary tube.
-
Place the capillary tube in a melting point apparatus.
-
Heat the sample at a controlled rate.
-
Observe the sample for any physical changes, such as loss of its blue color, and the temperature at which it begins to decompose.
-
Record the temperature range over which the decomposition occurs.
Thermogravimetric Analysis (TGA)
TGA is used to study the thermal stability and decomposition of the compound by measuring the change in mass as a function of temperature.
Protocol:
-
Place a small, accurately weighed sample of this compound pentahydrate into the TGA sample pan.
-
Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).
-
Record the mass of the sample as a function of temperature.
-
Analyze the resulting TGA curve to identify the temperatures at which mass loss occurs, corresponding to the loss of water molecules and the decomposition of the anhydrous salt.
Conclusion
This compound pentahydrate possesses a rich and complex chemistry that makes it a valuable compound for both industrial and research applications. Its well-defined coordination chemistry, accessible redox states, and intriguing biological activity, particularly its insulin-mimetic properties, continue to drive scientific inquiry. A thorough understanding of its chemical properties, as outlined in this guide, is essential for its effective and safe application in the fields of chemical synthesis, materials science, and drug development.
References
- 1. nbinno.com [nbinno.com]
- 2. CAS 14708-82-8: this compound pentahydrate | CymitQuimica [cymitquimica.com]
- 3. This compound | O5SV | CID 34007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound pentahydrate | H10O10SV | CID 167150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. VANADYL SULPHATE Pentahydrate Extra Pure | Laboratory chemicals manufacturer, Lab chemical distributors, Laboratory chemical suppliers, Lab chemical manufacturer, Laboratory Chemicals, Lab chemicals exporter, Lab chemical supplier, Alpha Chemika India. [alphachemika.co]
- 6. Vanadium Compounds as PTP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Vanadyl Sulfate: A Technical Guide to Laboratory Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the synthesis and characterization of vanadyl sulfate (VOSO₄), a key compound in vanadium chemistry and a subject of interest in drug development for its insulin-mimetic properties.[1][2] this compound, a hygroscopic blue solid, is one of the most common laboratory sources of vanadium, primarily due to the high stability of the vanadyl ion (VO²⁺).[3] This document details established laboratory-scale synthesis protocols, comprehensive characterization methodologies, and the expected quantitative data for the verification of the final product.
Synthesis of this compound (VOSO₄·5H₂O)
The most prevalent method for synthesizing this compound involves the reduction of Vanadium(V) pentoxide (V₂O₅) to Vanadium(IV) in an acidic medium, typically sulfuric acid. The resulting vanadyl ions crystallize from the aqueous solution, commonly as the pentahydrate (VOSO₄·5H₂O).[3] Below are two common and reliable protocols for laboratory use.
Method 1: Reduction with Sulfur Dioxide
This is the most common and historically significant method for producing high-purity this compound.[3][4] It relies on bubbling sulfur dioxide gas through a suspension of vanadium pentoxide in sulfuric acid.
Reaction: V₂O₅ + SO₂ + 7H₂O + H₂SO₄ → 2[VO(H₂O)₄]SO₄[3][5]
Experimental Protocol:
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a gas inlet tube, prepare a suspension by adding vanadium pentoxide (V₂O₅) to a solution of concentrated sulfuric acid (H₂SO₄) diluted with distilled water.[4]
-
Reduction: Bubble sulfur dioxide (SO₂) gas through the stirred suspension. The SO₂ can be generated from a Kipp's apparatus using sodium sulfite and a dilute acid.[4] The reaction is typically continued for 8-10 hours.
-
Monitoring: The reaction progress is monitored by the color change of the solution. The initial orange or yellow slurry of V₂O₅ will gradually dissolve and turn into a clear, deep blue solution, characteristic of the [VO(H₂O)₄]²⁺ ion.[4][5]
-
Filtration: Once the reaction is complete (i.e., no solid V₂O₅ remains), filter the hot solution to remove any unreacted starting material or impurities.[4]
-
Crystallization: Transfer the blue filtrate to a beaker and concentrate it by heating on a steam bath to evaporate excess water. Avoid direct boiling, as the compound may decompose above 105 °C.[3][4]
-
Isolation: Cool the concentrated solution in an ice bath to induce crystallization. The blue crystals of VOSO₄·5H₂O can be collected by vacuum filtration.
-
Washing and Drying: Wash the crystals with a small amount of cold ethanol or acetone to remove residual acid and water, and then dry them in a desiccator over a suitable drying agent like anhydrous calcium chloride.[4][6]
Method 2: Reduction with Ethanol/Methanol
A simpler and more convenient laboratory method avoids the use of sulfur dioxide gas by employing an alcohol, such as ethanol or methanol, as the reducing agent.[6]
Experimental Protocol:
-
Preparation: In a flask, suspend vanadium pentoxide in a solution of dilute sulfuric acid (e.g., ~1.5-2.0 M).[6]
-
Reduction: Add ethanol or methanol to the suspension and heat the mixture under reflux while stirring. The alcohol will be oxidized (to acetaldehyde or formaldehyde, respectively) while reducing the V(V) to V(IV).
-
Monitoring: The reaction mixture will change from an orange/yellow slurry to a blue solution, indicating the formation of this compound.
-
Isolation and Purification: After the reaction is complete, the product can be isolated by cooling the solution to induce crystallization. The resulting blue crystals are collected by vacuum filtration, washed with acetone, and dried in a desiccator.[6]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound pentahydrate.
Characterization of this compound
Proper characterization is crucial to confirm the identity, purity, and structure of the synthesized this compound. A combination of spectroscopic and analytical techniques is typically employed.
Characterization Process Flow
Caption: Logical workflow for the characterization of synthesized this compound.
Spectroscopic Characterization
A. Fourier-Transform Infrared (FTIR) Spectroscopy FTIR is used to identify the characteristic vibrational modes of the functional groups present in the compound.
-
Methodology: A small amount of the dried VOSO₄·5H₂O sample is mixed with potassium bromide (KBr) and pressed into a pellet. The spectrum is recorded, typically in the 4000-400 cm⁻¹ range.[7]
-
Expected Data: The spectrum is analyzed for key absorption bands.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference |
| V=O Stretch | 980 - 1000 | [7] |
| S-O Stretch (Sulfate) | 1050 - 1200 | [7] |
| O-H Stretch (Water) | 3200 - 3500 (broad) | [7] |
B. UV-Visible (UV-Vis) Spectroscopy This technique provides information about the electronic transitions within the d-orbitals of the Vanadium(IV) ion.
-
Methodology: A dilute aqueous solution of the this compound is prepared. The UV-Vis spectrum is recorded, typically from 300 to 900 nm.
-
Expected Data: The spectrum for the [VO(H₂O)₅]²⁺ ion shows characteristic absorption bands corresponding to d-d transitions.
| Transition | Expected Wavenumber (cm⁻¹) | Wavelength (nm) | Reference |
| ²B₂ → ²E | ~12,500 | ~800 | [8] |
| ²B₂ → ²B₁ | ~15,625 | ~640 | [8] |
C. Electron Paramagnetic Resonance (EPR) Spectroscopy EPR (or ESR) is a highly sensitive technique for detecting species with unpaired electrons. Since the vanadyl ion (VO²⁺) has a d¹ electronic configuration, it is paramagnetic and gives a characteristic EPR spectrum.
-
Methodology: The EPR spectrum is measured on a solid sample or a frozen solution (in DMSO or water) at low temperatures.
-
Expected Data: The spectrum typically shows an 8-line hyperfine splitting pattern due to the interaction of the unpaired electron with the ⁵¹V nucleus (I = 7/2). The calculated g-values are characteristic of a square pyramidal geometry.[8][9]
| EPR Parameter | Typical Value (in DMSO) | Reference |
| g | ||
| g⊥ | > g |
Structural and Thermal Characterization
A. Powder X-Ray Diffraction (XRD) XRD is used to confirm the crystalline phase and purity of the synthesized product.
-
Methodology: A powdered sample of the dried crystals is analyzed using an X-ray diffractometer with Cu Kα radiation. The diffraction pattern is recorded over a range of 2θ angles.
-
Expected Data: The positions and intensities of the diffraction peaks are compared to known patterns for this compound.
| 2θ Angle (°) | Reference |
| 25.15 - 25.46 | [10] |
| 38.56 | [10] |
B. Thermogravimetric Analysis (TGA) TGA measures the change in mass of a sample as a function of temperature, providing information about thermal stability and the loss of water molecules.
-
Methodology: A small, accurately weighed sample is heated at a constant rate in a controlled atmosphere (e.g., air or nitrogen), and the mass loss is recorded.
-
Expected Data: For VOSO₄·5H₂O, a stepwise mass loss corresponding to the removal of water molecules is expected, followed by decomposition at higher temperatures. The decomposition of anhydrous VOSO₄ to V₂O₅ typically occurs at temperatures above 500-600 °C.[11]
| Temperature Range (°C) | Event | Expected Mass Loss (%) |
| 50 - 250 | Dehydration (Loss of 5 H₂O) | ~35.6% |
| > 500 | Decomposition to V₂O₅ | Further mass loss |
Safety Considerations
-
Vanadium Pentoxide (V₂O₅): Toxic if inhaled or swallowed. It is a respiratory irritant. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Sulfuric Acid (H₂SO₄): Highly corrosive. Causes severe skin burns and eye damage. Handle with extreme care, using appropriate PPE.
-
Sulfur Dioxide (SO₂): Toxic and corrosive gas with a pungent odor. It is a severe respiratory irritant. All work involving SO₂ must be conducted in a certified fume hood.
-
This compound (VOSO₄): Harmful if swallowed and may cause irritation to the skin, eyes, and respiratory tract.[3] Handle with standard laboratory precautions.
References
- 1. Articles [globalrx.com]
- 2. This compound Treatment Stimulates Proliferation and Regeneration of Beta Cells in Pancreatic Islets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. worldresearchersassociations.com [worldresearchersassociations.com]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. scilit.com [scilit.com]
Vanadyl Sulfate: A Technical Guide to its Insulin-Mimetic Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vanadyl sulfate, an inorganic vanadium compound, has demonstrated significant insulin-mimetic properties in both preclinical and clinical studies. Its mechanism of action is multifaceted, primarily involving the modulation of the insulin signaling pathway at several key junctures. This technical guide provides an in-depth exploration of the molecular mechanisms by which this compound exerts its effects on glucose metabolism, supported by quantitative data from pertinent studies and detailed experimental methodologies. The guide is intended to serve as a comprehensive resource for researchers and professionals in the fields of diabetes, pharmacology, and drug development.
Introduction
The rising prevalence of diabetes mellitus necessitates the exploration of novel therapeutic agents that can effectively manage hyperglycemia and improve insulin sensitivity. This compound has emerged as a promising candidate due to its ability to mimic the actions of insulin, thereby promoting glucose uptake and utilization in peripheral tissues.[1][2][3] This document delineates the core mechanisms underlying the insulin-mimetic effects of this compound, focusing on its interaction with key components of the insulin signaling cascade.
Core Mechanism of Action: Modulation of the Insulin Signaling Pathway
The insulin-mimetic effects of this compound are primarily attributed to its ability to enhance and prolong the insulin signaling cascade. This is achieved through two principal mechanisms: the inhibition of protein tyrosine phosphatases (PTPs) and the subsequent enhancement of tyrosine phosphorylation of key signaling intermediates.[1][4]
Inhibition of Protein Tyrosine Phosphatases (PTPs)
A crucial aspect of this compound's mechanism is its potent inhibition of protein tyrosine phosphatases, particularly Protein Tyrosine Phosphatase 1B (PTP1B).[1][5] PTP1B is a key negative regulator of the insulin signaling pathway, responsible for the dephosphorylation and inactivation of the insulin receptor (IR) and insulin receptor substrate-1 (IRS-1). By inhibiting PTP1B, this compound effectively maintains the activated, phosphorylated state of these signaling molecules, thus amplifying the downstream insulin signal.[1]
Enhancement of Insulin Receptor Substrate-1 (IRS-1) Tyrosine Phosphorylation
The inhibition of PTP1B by this compound leads to a sustained increase in the tyrosine phosphorylation of IRS-1.[4][6] Phosphorylated IRS-1 serves as a docking site for various downstream signaling molecules containing Src homology 2 (SH2) domains, most notably phosphatidylinositol 3-kinase (PI3K).
Activation of the PI3K/Akt Signaling Pathway
The recruitment of PI3K to phosphorylated IRS-1 initiates the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3, in turn, activates phosphoinositide-dependent kinase-1 (PDK1), which then phosphorylates and activates Akt (also known as Protein Kinase B or PKB).[1][2] Activated Akt is a central node in the insulin signaling pathway, mediating many of its metabolic effects.
Stimulation of GLUT4 Translocation and Glucose Uptake
A key downstream effect of Akt activation is the stimulation of the translocation of glucose transporter type 4 (GLUT4) vesicles from the cytoplasm to the plasma membrane in insulin-sensitive tissues like skeletal muscle and adipose tissue.[1] The increased presence of GLUT4 on the cell surface facilitates the uptake of glucose from the bloodstream into the cells, thereby lowering blood glucose levels.[7]
Quantitative Data from Preclinical and Clinical Studies
The insulin-mimetic effects of this compound have been quantified in numerous studies. The following tables summarize key findings from both animal and human trials.
Table 1: Effects of this compound in Animal Models of Diabetes
| Animal Model | Dose | Duration | Key Findings | Reference |
| Streptozotocin (STZ)-induced diabetic rats | 5 and 10 mg/kg | 30 days | Dose-dependent reduction in blood glucose; 10 mg/kg normalized blood glucose levels. Increased serum insulin levels. | [1] |
| Fructose-induced obese rats | Not specified | 8 weeks | Normalized blood glucose levels. Significant decrease in triglyceride levels. | [2] |
| STZ-induced diabetic rats | Not specified | Not specified | This compound administration moderated hyperglycemia. | [8] |
| Periparturient dairy cows | 0.04, 0.08, and 0.12 mg/kg of BW^0.75 | 4 weeks pre- to 4 weeks post-calving | Quadratic increase in plasma glucose and decrease in plasma NEFA. | [9] |
Table 2: Effects of this compound in Human Clinical Trials (Type 2 Diabetes)
| Study Population | Dose | Duration | Key Findings | Reference |
| 16 T2DM patients | 75, 150, 300 mg/day | 6 weeks | Significant decrease in fasting glucose and HbA1c in 150 and 300 mg groups. Improved glucose metabolism in some subjects at 150 and 300 mg doses. | [6] |
| 11 T2DM patients | 150 mg/day | 6 weeks | Fasting plasma glucose decreased from 194±16 to 155±15 mg/dL. HbA1c decreased from 8.1±0.4 to 7.6±0.4%. Endogenous glucose production reduced by ~20%. | [3] |
| 45 T2DM patients | Not specified | 3-4 months | 27% reduction in blood glucose. Fasting blood glucose decreased from 260.9±14.8 to 190.6±13.73 mg/dl. | [10] |
| 7 NIDDM subjects | 100 mg/day | 3 weeks | Fasting plasma glucose decreased by ~1.7 mmol/l. HbA1c decreased. Increased glucose infusion rate during euglycemic clamp. | [11] |
| 6 NIDDM subjects | 100 mg/day | 3 weeks | Fasting plasma glucose decreased from 210 to 181 mg/dl. HbA1c decreased from 9.6% to 8.8%. | [12] |
Detailed Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the study of this compound's insulin-mimetic effects.
Euglycemic-Hyperinsulinemic Clamp
The euglycemic-hyperinsulinemic clamp is the gold standard for assessing insulin sensitivity in vivo.
-
Objective: To measure whole-body insulin sensitivity by quantifying the amount of glucose required to maintain euglycemia under hyperinsulinemic conditions.
-
Methodology:
-
Catheterization: For animal studies, catheters are surgically implanted in the jugular vein (for infusions) and carotid artery (for blood sampling) several days prior to the clamp.[13] In human studies, intravenous catheters are placed in an antecubital vein for infusions and a contralateral hand or wrist vein for blood sampling (with the hand heated to arterialize the venous blood).[14]
-
Basal Period: A primed-continuous infusion of a glucose tracer (e.g., [3-³H]glucose) is administered to determine basal glucose turnover.[14]
-
Clamp Period: A primed-continuous infusion of insulin is initiated to achieve a steady-state hyperinsulinemic state. The insulin infusion rate is typically around 40 mU/m²/min in human studies.[14]
-
Glucose Infusion: Blood glucose is monitored frequently (e.g., every 5-10 minutes), and a variable infusion of glucose (typically 20% dextrose) is adjusted to maintain the plasma glucose concentration at a predetermined euglycemic level.[14]
-
Data Analysis: The glucose infusion rate (GIR) during the steady-state period of the clamp is a measure of insulin sensitivity. Higher GIR indicates greater insulin sensitivity.[11]
-
Western Blotting for Protein Phosphorylation
-
Objective: To detect and quantify the phosphorylation state of specific proteins in the insulin signaling pathway (e.g., IRS-1, Akt).
-
Methodology:
-
Sample Preparation: Tissue or cell lysates are prepared in buffers containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[15][16]
-
Protein Quantification: The total protein concentration of each lysate is determined to ensure equal loading.
-
SDS-PAGE: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% BSA or non-fat milk in TBST) to prevent non-specific antibody binding.[15]
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-Akt Ser473).[17][18]
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized on X-ray film or with a digital imager.
-
Quantification: The band intensities are quantified using densitometry and often normalized to the total amount of the target protein.[19]
-
PI3-Kinase Activity Assay
-
Objective: To measure the enzymatic activity of PI3K in response to this compound treatment.
-
Methodology (Immunoprecipitation-based):
-
Immunoprecipitation: PI3K is immunoprecipitated from cell or tissue lysates using an antibody against one of its subunits (e.g., p85).
-
Kinase Reaction: The immunoprecipitated PI3K is incubated with its substrate, PIP2, and ATP (often radiolabeled with ³²P).
-
Lipid Extraction and Separation: The reaction products (radiolabeled PIP3) are extracted and separated by thin-layer chromatography (TLC).
-
Detection and Quantification: The amount of radiolabeled PIP3 is quantified using autoradiography or a phosphorimager.[20]
-
GLUT4 Translocation Assay
-
Objective: To visualize and quantify the movement of GLUT4 to the plasma membrane.
-
Methodology (using GLUT4-eGFP fusion protein):
-
Cell Line: A cell line stably expressing a GLUT4-eGFP (enhanced green fluorescent protein) fusion protein is used.[21][22]
-
Treatment: Cells are treated with this compound or other stimuli.
-
Imaging: The translocation of GLUT4-eGFP from intracellular compartments to the plasma membrane is visualized using fluorescence microscopy.[22][23]
-
Quantification: The fluorescence intensity at the plasma membrane is quantified to determine the extent of GLUT4 translocation.[22]
-
Conclusion
This compound exerts its insulin-mimetic effects through a well-defined molecular mechanism centered on the potentiation of the insulin signaling pathway. Its ability to inhibit PTP1B and subsequently enhance the phosphorylation of key signaling molecules like IRS-1 and Akt leads to increased GLUT4 translocation and glucose uptake in peripheral tissues. The quantitative data from both animal and human studies consistently demonstrate its efficacy in improving glycemic control. The detailed experimental protocols provided in this guide offer a framework for the continued investigation of this compound and other vanadium compounds as potential therapeutic agents for diabetes mellitus. Further research is warranted to optimize dosing, minimize potential toxicity, and fully elucidate the long-term effects of this compound in a clinical setting.
References
- 1. This compound Treatment Stimulates Proliferation and Regeneration of Beta Cells in Pancreatic Islets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Effects on Systemic Profiles of Metabolic Syndrome in Old Rats with Fructose-Induced Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound improves hepatic and muscle insulin sensitivity in type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound-stimulated glycogen synthesis is associated with activation of phosphatidylinositol 3-kinase and is independent of insulin receptor tyrosine phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Metabolic effects of this compound in humans with non-insulin-dependent diabetes mellitus: in vivo and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism on insulin-like action of this compound: studies on interaction between rat adipocytes and vanadium compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Metabolic effects of this compound in type 2 diabetic patients - Iranian Journal of Endocrinology and Metabolism [ijem.sbmu.ac.ir]
- 11. Oral this compound improves insulin sensitivity in NIDDM but not in obese nondiabetic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Oral this compound improves hepatic and peripheral insulin sensitivity in patients with non-insulin-dependent diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. protocols.io [protocols.io]
- 14. academic.oup.com [academic.oup.com]
- 15. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. ccrod.cancer.gov [ccrod.cancer.gov]
- 18. Phospho-Akt (Ser473) Antibody | Cell Signaling Technology [cellsignal.com]
- 19. Quantitative analysis of Akt phosphorylation and activity in response to EGF and insulin treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In vivo effects of vanadium in diabetic rats are independent of changes in PI-3 kinase activity in skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. tools.thermofisher.com [tools.thermofisher.com]
- 22. A novel quantitative assay for analysis of GLUT4 translocation using high content screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Real time qualitative and quantitative GLUT4 translocation assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Vanadyl Sulfate: A Deep Dive into its Role in Cellular Signaling Pathways
A Technical Guide for Researchers and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of the mechanisms through which vanadyl sulfate (VOSO₄), an inorganic vanadium compound, modulates critical cellular signaling pathways. Historically recognized for its insulin-mimetic properties, the influence of this compound extends to a variety of cellular processes including cell growth, apoptosis, and oxidative stress responses. This document synthesizes key research findings, presents quantitative data in a structured format, details relevant experimental protocols, and provides visual diagrams of the core signaling cascades for enhanced clarity.
Core Mechanism of Action: Protein Tyrosine Phosphatase (PTP) Inhibition
The primary and most well-documented mechanism of action for this compound and its parent ion, vanadate, is the inhibition of protein tyrosine phosphatases (PTPs).[1][2][3][4] Due to its structural similarity to the phosphate anion, the vanadate ion can act as a competitive inhibitor by binding to the active site of PTPs.[3][4][5] This inhibition prevents the dephosphorylation of key signaling proteins, thereby prolonging their activated, phosphorylated state.
A crucial target in this family is Protein Tyrosine Phosphatase 1B (PTP1B) , which is a key negative regulator of the insulin and leptin signaling pathways.[2][6][7] By inhibiting PTP1B, this compound effectively enhances and mimics insulin signaling, a cornerstone of its anti-diabetic effects.[2][4] This action allows this compound to "bypass" certain defects present in insulin-resistant states.[8]
Modulation of Key Cellular Signaling Pathways
This compound's most profound effects are observed in the insulin signaling cascade, where it promotes glucose uptake and metabolism in tissues like skeletal muscle, liver, and adipose tissue.[2][9][10] Its insulin-like activity is mediated by enhancing the phosphorylation state of several key components of the pathway.[2][11]
-
Insulin Receptor (IR) and IRS-1: Following administration, this compound leads to an increased basal tyrosine phosphorylation of the insulin receptor and Insulin Receptor Substrate-1 (IRS-1).[11][12]
-
PI3K/Akt Pathway: This increased phosphorylation activates downstream effectors, notably Phosphatidylinositol 3-kinase (PI3K).[1][11][12] The activation of the PI3K/Akt (also known as Protein Kinase B) pathway is critical for the metabolic effects of insulin.[2]
This compound also stimulates the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway. This pathway is typically associated with cell growth, proliferation, and differentiation. Studies have shown that this compound can activate the Ras-ERK pathway through the activation of PI3K.[1][16] This suggests a crosstalk between the metabolic (PI3K/Akt) and mitogenic (MAPK/ERK) pathways in response to vanadium compounds. However, it's noteworthy that some research suggests vanadium may preferentially enhance metabolic signaling over mitogenic effects.[8]
This compound exhibits cytotoxic and apoptotic effects on various cancer cell lines, including breast cancer (MCF-7).[17] Its anti-cancer mechanism involves the modulation of key apoptotic regulators:
-
Induction of Pro-Apoptotic Genes: It can increase the expression of p53, P21, and Caspase-8.[17]
-
Downregulation of Anti-Apoptotic Genes: It has been shown to decrease the expression of the anti-apoptotic protein Bcl-2.[17]
-
Generation of ROS: Vanadium compounds can increase the production of reactive oxygen species (ROS), leading to oxidative stress-mediated apoptosis in cancer cells.[1]
The role of this compound in oxidative stress is complex, exhibiting both pro-oxidant and antioxidant properties depending on the biological context.[18]
-
Pro-oxidant Effects: In some conditions, vanadyl treatment can increase markers of lipid peroxidation, such as thiobarbituric acid reactive substances (TBARS).[18]
-
Antioxidant Effects: In diabetic models, this compound has been shown to restore levels of the antioxidant glutathione (GSH) and increase the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT).[17][18][19] This action may help alleviate the oxidative stress associated with hyperglycemia.[20][21]
Quantitative Data Summary
The effects of this compound have been quantified in numerous pre-clinical and clinical studies. The tables below summarize key findings.
Table 1: Effects of this compound on Glycemic Control in Human Diabetic Subjects
| Study Parameter | Dose | Duration | Fasting Plasma Glucose (FPG) | HbA1c | Insulin Sensitivity | Reference |
| NIDDM Patients | 100 mg/day | 4 weeks | ↓ 20% (from 9.3 to 7.4 mmol/L) | Not Reported | Improved hepatic insulin resistance | [22] |
| Type 2 Diabetics | 150 mg/day | 6 weeks | ↓ from 194 to 155 mg/dL | ↓ from 8.1% to 7.6% | Improved hepatic and muscle sensitivity | [23][24] |
| Type 2 Diabetics | 150-300 mg/day | 6 weeks | ↓ Significantly in both groups | ↓ Significantly in both groups | Improved in a subset of patients | [11][12] |
Table 2: Effects of this compound in Animal Models of Diabetes (STZ-Induced)
| Animal Model | Dose | Duration | Blood Glucose | Insulin Levels | Antioxidant Status | Reference |
| Diabetic Rats | 5-10 mg/kg | 30 days | Normalized at 10 mg/kg dose | Increased significantly | Not Reported | [2] |
| Diabetic Rats | 100 mg/kg | 60 days | ↓ Significantly | Not Reported | ↑ SOD, CAT, GPx in muscle tissue | [19] |
| Diabetic Rats | 1.0-1.25 mg/ml in water | Not Specified | Not Reported | Not Reported | ↑ Liver GSH levels | [18] |
Table 3: In Vitro Effects of this compound on Cancer Cells
| Cell Line | Parameter | Concentration | Duration | Effect | Reference |
| MCF-7 (Breast Cancer) | IC50 | 25 µg/ml | 24 hours | 50% inhibition of cell viability | [17] |
| MCF-7 (Breast Cancer) | IC50 | 20 µg/ml | 48 hours | 50% inhibition of cell viability | [17] |
| MCF-7 (Breast Cancer) | Apoptosis | 25 µg/ml | 24 hours | 52% of cells became apoptotic | [17] |
Key Experimental Protocols
The following are detailed methodologies for experiments commonly cited in this compound research.
-
Objective: To determine the effect of this compound on the phosphorylation status of signaling proteins like IR, IRS-1, and Akt.
-
Methodology:
-
Cell Culture and Treatment: Culture cells (e.g., adipocytes, muscle cells) to 80% confluency. Serum-starve cells for 4-6 hours. Treat cells with desired concentrations of this compound for specified time points. A positive control with insulin is often included.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., sodium orthovanadate, PMSF, aprotinin).
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Denature protein lysates and separate 20-50 µg of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) for 1 hour. Incubate with a primary antibody specific to the phosphorylated form of the target protein (e.g., anti-phospho-Akt Ser473) overnight at 4°C.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Normalization: Strip the membrane and re-probe with an antibody for the total form of the protein to ensure equal loading.
-
-
Objective: To measure the direct inhibitory effect of this compound on PTP1B activity.
-
Methodology:
-
Reagents: Recombinant human PTP1B, p-nitrophenyl phosphate (pNPP) as a substrate, and this compound.
-
Assay Procedure: In a 96-well plate, add assay buffer, varying concentrations of this compound (inhibitor), and a fixed amount of recombinant PTP1B.
-
Initiation: Start the reaction by adding pNPP.
-
Incubation: Incubate the plate at 37°C for 15-30 minutes.
-
Measurement: Stop the reaction by adding a strong base (e.g., NaOH). Measure the absorbance at 405 nm. The product, p-nitrophenol, is yellow under alkaline conditions.
-
Analysis: Calculate the percentage of inhibition for each this compound concentration relative to a control with no inhibitor. Determine the IC50 value by plotting inhibition versus log[inhibitor concentration].
-
-
Objective: To quantify the effect of this compound on glucose transport into cells.
-
Methodology:
-
Cell Differentiation: Differentiate pre-adipocytes (e.g., 3T3-L1) into mature adipocytes.
-
Treatment: Serum-starve the mature adipocytes and then treat with this compound for the desired time.
-
Glucose Uptake: Wash cells with Krebs-Ringer-HEPES (KRH) buffer. Add KRH buffer containing 2-deoxy-D-[³H]glucose (a radiolabeled, non-metabolizable glucose analog) and incubate for 5-10 minutes.
-
Lysis: Stop the uptake by washing with ice-cold PBS. Lyse the cells with NaOH or SDS.
-
Scintillation Counting: Transfer the cell lysate to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Normalization: Normalize the counts to the total protein content of the cell lysate.
-
References
- 1. mdpi.com [mdpi.com]
- 2. This compound Treatment Stimulates Proliferation and Regeneration of Beta Cells in Pancreatic Islets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. www1.udel.edu [www1.udel.edu]
- 4. Vanadium Compounds as PTP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of vagally mediated immune-to-brain signaling by this compound speeds recovery from sickness - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, In Vitro, and Computational Studies of PTP1B Phosphatase Inhibitors Based on Oxovanadium(IV) and Dioxovanadium(V) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Multifunctional actions of vanadium compounds on insulin signaling pathways: evidence for preferential enhancement of metabolic versus mitogenic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. Exploring the Biological Effects of Anti-Diabetic Vanadium Compounds in the Liver, Heart and Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Metabolic effects of this compound in humans with non-insulin-dependent diabetes mellitus: in vivo and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mechanism on insulin-like action of this compound: studies on interaction between rat adipocytes and vanadium compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mechanism on Insulin-Like Action of this compound : Studies on Interaction between Rat Adipocytes and Vanadium Compounds [jstage.jst.go.jp]
- 15. Mechanism on insulin-like action of this compound: studies on interaction between rat adipocytes and vanadium compounds. | Semantic Scholar [semanticscholar.org]
- 16. Vanadium in Biological Action: Chemical, Pharmacological Aspects, and Metabolic Implications in Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cytotoxic and Apoptotic Effects of this compound on MCF-7 Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Effect of this compound feeding on susceptibility to peroxidative change in diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Influence of vanadium supplementation on oxidative stress factors in the muscle of STZ-diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Vanadium and biomarkers of inflammation and oxidative stress in diabetes: A systematic review of animal studies - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Effects of this compound on carbohydrate and lipid metabolism in patients with non-insulin-dependent diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. This compound improves hepatic and muscle insulin sensitivity in type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. academic.oup.com [academic.oup.com]
An In-depth Technical Guide to the In Vitro Insulin-Like Effects of Different Vanadium Compounds
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Vanadium, a trace element, has garnered significant scientific interest for its potent insulin-mimetic and insulin-enhancing properties.[1] Both inorganic salts and organically chelated vanadium compounds have demonstrated the ability to modulate glucose and lipid metabolism in various in vitro models, mimicking the physiological actions of insulin.[2][3] This guide provides a comprehensive technical overview of the mechanisms, key signaling pathways, and comparative effects of different vanadium compounds. It details common experimental protocols for assessing their efficacy and presents quantitative data to facilitate comparison. The primary mechanism of action involves the inhibition of protein tyrosine phosphatases (PTPs), which are negative regulators of the insulin signaling cascade, thereby amplifying and sustaining insulin's metabolic effects.[4][5] While promising, the therapeutic potential of vanadium compounds is intrinsically linked to overcoming challenges related to toxicity, a factor that has driven the development of more potent and safer organic complexes.[6][7]
Core Mechanism of Action: PTP Inhibition
The insulin-like effects of vanadium compounds are predominantly attributed to their ability to inhibit protein tyrosine phosphatases (PTPs).[8] Vanadate, a phosphate analog, effectively targets the active site of PTPs, such as PTP1B, which is a key negative regulator of the insulin signaling pathway.[9][10] By inhibiting PTP1B, vanadium prevents the dephosphorylation of the activated insulin receptor (IR) and its primary substrate, Insulin Receptor Substrate-1 (IRS-1).[11] This inhibition leads to a sustained state of tyrosine phosphorylation, thereby amplifying the downstream signaling cascade that mediates insulin's metabolic actions.[4][12] This mechanism allows vanadium compounds to "bypass" potential defects in the insulin receptor itself, making them attractive for conditions characterized by insulin resistance.[13]
Key Signaling Pathways Modulated by Vanadium
Vanadium compounds activate several key signaling pathways central to insulin action, primarily through the inhibition of PTPs. This leads to enhanced phosphorylation and activation of downstream effectors.
Insulin Receptor and PI3K/Akt Pathway (Metabolic Actions)
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is the principal mediator of insulin's metabolic effects. Upon inhibition of PTPs by vanadium, the sustained phosphorylation of IRS proteins creates docking sites for the p85 regulatory subunit of PI3K. This activates the p110 catalytic subunit, which in turn phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to form phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits and activates PDK1, which then phosphorylates and activates Akt (also known as Protein Kinase B or PKB). Activated Akt mediates most of the metabolic actions of insulin, including the translocation of GLUT4 transporters to the cell membrane to facilitate glucose uptake, stimulation of glycogen synthesis by inhibiting GSK-3, and promotion of lipogenesis.[4][14][15]
MAPK/ERK Pathway (Mitogenic Actions)
Vanadium compounds can also influence the Mitogen-Activated Protein Kinase (MAPK) pathway, also known as the Ras-Raf-MEK-ERK pathway. This pathway is typically associated with mitogenic effects like cell growth and proliferation.[16] Activation can occur through IRS proteins or other signaling adaptors, leading to the activation of the Ras GTPase, which initiates a phosphorylation cascade involving Raf, MEK, and finally ERK (Extracellular signal-Regulated Kinase).[17] Interestingly, some studies suggest that vanadium may preferentially enhance metabolic signaling over mitogenic signaling, which would be a desirable characteristic for a therapeutic agent.[13]
References
- 1. The role of vanadium in the management of diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vanadium compounds as insulin mimics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Insulino-mimetic and anti-diabetic effects of vanadium compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modulation of insulin action by vanadate: evidence of a role for phosphotyrosine phosphatase activity to alter cellular signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Insulin-like effects of vanadium: basic and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-diabetic and toxic effects of vanadium compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Vanadium Compounds as PTP Inhibitors [mdpi.com]
- 9. Different Forms of Vanadate on Sugar Transport in Insulin Target and Nontarget Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Insulino‐mimetic and anti‐diabetic effects of vanadium compounds | Semantic Scholar [semanticscholar.org]
- 13. Multifunctional actions of vanadium compounds on insulin signaling pathways: evidence for preferential enhancement of metabolic versus mitogenic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. abp.ptbioch.edu.pl [abp.ptbioch.edu.pl]
- 15. Biochemical and medical importance of vanadium compounds. | Acta Biochimica Polonica [abp.ptbioch.edu.pl]
- 16. iris.unito.it [iris.unito.it]
- 17. Vanadium Compounds as Pro-Inflammatory Agents: Effects on Cyclooxygenases - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis of Vanadyl Sulfate Complexes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core spectroscopic techniques used to characterize vanadyl sulfate (VOSO₄) and its complexes. The vanadyl ion (VO²⁺), a stable diatomic cation, is a cornerstone in the coordination chemistry of vanadium and a subject of significant interest in medicinal chemistry due to its insulin-mimetic properties.[1][2] Spectroscopic analysis is crucial for understanding the structure, bonding, and electronic environment of these complexes, which is essential for developing new therapeutic agents.
Introduction to this compound Complexes
This compound typically exists as a hydrated blue solid, VOSO₄·(H₂O)ₓ, where x is commonly 5.[1] In aqueous solution, it forms the complex ion [VO(H₂O)₄]²⁺, which exhibits a characteristic blue color.[1] The vanadyl ion has a d¹ electron configuration, making it paramagnetic and thus amenable to techniques like Electron Paramagnetic Resonance (EPR) spectroscopy.[3] The strong V=O bond is a dominant feature, giving rise to characteristic vibrational bands in Infrared (IR) spectroscopy.[3] The coordination environment of the vanadyl ion can be modulated by various ligands, leading to changes in its spectroscopic properties, which can be used to probe its interactions in biological systems.[3][4]
Spectroscopic Characterization Techniques
The primary methods for analyzing this compound complexes are Ultraviolet-Visible (UV-Vis), Electron Paramagnetic Resonance (EPR), and Infrared (IR) spectroscopy. Each technique provides unique insights into the electronic structure, coordination geometry, and bonding of the vanadyl complex.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy probes the electronic transitions within the d-orbitals of the vanadium(IV) center. The position and intensity of the absorption bands are sensitive to the ligand field environment.
Quantitative Data:
| Complex/Condition | λmax (nm) | Reference |
| This compound (VOSO₄) in aqueous solution | ~750 | [5] |
| This compound in phosphate buffer (20 mM, pH 7.0) | ~600 | [5] |
| Vanadyl-Deferoxamine complex (low pH) | 386, 520 | [6] |
Experimental Protocol: UV-Vis Spectroscopy of this compound
-
Preparation of Stock Solution: Accurately weigh a known amount of this compound pentahydrate and dissolve it in deionized water or a suitable buffer to prepare a stock solution of known concentration (e.g., 10 mM). It is advisable to use recrystallized this compound to minimize impurities.[5]
-
Sample Preparation: Dilute the stock solution to the desired concentration (e.g., 1 mM) using the same solvent or buffer.[5] If studying complex formation, titrate the this compound solution with a solution of the ligand of interest, recording spectra at each addition.
-
Spectrometer Setup: Use a dual-beam UV-Vis spectrophotometer. Calibrate the instrument using a blank solution (the solvent or buffer without the vanadyl complex).
-
Data Acquisition: Scan the sample over a wavelength range of approximately 300-900 nm. Record the absorbance spectrum.
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax). Changes in λmax and molar absorptivity upon addition of a ligand can be used to determine binding constants and stoichiometry.
Electron Paramagnetic Resonance (EPR) Spectroscopy
EPR spectroscopy is a powerful tool for studying paramagnetic species like the vanadyl ion (d¹).[3] The spectrum provides detailed information about the electronic environment, the number and types of coordinating ligands, and the geometry of the complex.[3] The high natural abundance of the ⁵¹V isotope (I=7/2) results in a characteristic eight-line hyperfine splitting pattern in the EPR spectrum.[3]
Quantitative Data:
| Complex/Ligand Environment | Hyperfine Coupling Constant (A) (x 10⁻⁴ cm⁻¹) | Reference |
| Vanadyl with phenolate and imine ligands (distorted towards trigonal bipyramidal) | 157.3 | [3] |
| Vanadyl with phenolate and imine ligands (square pyramidal) | 161.7 | [3] |
| Vanadyl substituted in bovine carboxypeptidase A (pH < 5) | 175.8 | [3] |
| Vanadyl substituted in bovine carboxypeptidase A (pH > 5) | 166.6 | [3] |
Experimental Protocol: EPR Spectroscopy of Vanadyl Complexes
-
Sample Preparation: Prepare a solution of the vanadyl complex in a suitable solvent (e.g., water, methanol) at a concentration typically in the range of 0.1-1 mM.[7] For measurements at cryogenic temperatures, a glassing agent (e.g., glycerol) may be added to prevent crystallization.
-
Sample Loading: Transfer the solution into a high-purity quartz EPR tube (e.g., 4 mm outer diameter).
-
Spectrometer Setup:
-
Place the EPR tube in the resonant cavity of an X-band EPR spectrometer.
-
If performing low-temperature measurements, insert the cavity into a cryostat (e.g., liquid nitrogen dewar at 77 K).
-
Tune the spectrometer to the resonant frequency of the cavity.
-
-
Data Acquisition:
-
Set the microwave frequency and power (e.g., ~9.5 GHz, 10-20 mW).
-
Set the magnetic field sweep range (e.g., 2500-4500 Gauss).
-
Set the modulation frequency and amplitude.
-
Record the first-derivative EPR spectrum.
-
-
Data Analysis:
-
Determine the g-values and the parallel (A∥) and perpendicular (A⊥) hyperfine coupling constants from the spectrum.
-
The eight-line spectrum arises from the interaction of the unpaired electron with the ⁵¹V nucleus (I=7/2).[3]
-
Anisotropy in the g and A values provides information about the symmetry of the complex (axial vs. rhombic).[3]
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the vibrational modes of the vanadyl complex, particularly the strong V=O stretching frequency. This frequency is sensitive to the nature of the other ligands in the coordination sphere.
Quantitative Data:
| Complex | V=O Stretching Frequency (cm⁻¹) | Reference |
| Vanadyl complexes (general range) | ~990 | [8] |
| Vanadyl complex with dicyandiamide ligands | (V-O-V stretch at 802, 717) | [9] |
Experimental Protocol: FTIR Spectroscopy of Vanadyl Complexes
-
Sample Preparation (Solid State):
-
KBr Pellet: Mix a small amount of the solid vanadyl complex (1-2 mg) with dry potassium bromide (KBr) (100-200 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
ATR: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
Spectrometer Setup:
-
Place the KBr pellet or the ATR accessory in the sample compartment of an FTIR spectrometer.
-
Purge the spectrometer with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Collect the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
-
Data Analysis:
-
Identify the characteristic absorption bands. The strong band in the 950-1050 cm⁻¹ region is typically assigned to the V=O stretching vibration.
-
Shifts in this frequency upon complexation can provide information about changes in the V=O bond strength and the electronic effects of the other ligands.
-
Application in Drug Development: Insulin-Mimetic Signaling
This compound and its complexes have been extensively studied for their insulin-like effects, making them potential therapeutic agents for diabetes.[2][10] These compounds can stimulate glucose uptake and metabolism by activating components of the insulin signaling pathway.[10][11]
Signaling Pathway of Vanadyl's Insulin-Mimetic Action
The diagram below illustrates the proposed mechanism by which vanadyl complexes mimic insulin's action. They are thought to activate the insulin receptor tyrosine kinase, leading to the phosphorylation of downstream substrates like Insulin Receptor Substrate-1 (IRS-1). This initiates a cascade involving PI3-K and Akt, ultimately leading to the translocation of GLUT4 transporters to the cell membrane and increased glucose uptake.[10][11]
Caption: Proposed signaling pathway for the insulin-mimetic action of vanadyl complexes.
Experimental and Logical Workflow
The characterization of a new this compound complex typically follows a structured workflow, from synthesis to spectroscopic analysis and biological evaluation.
Workflow for Analysis of this compound Complexes
The following diagram outlines a logical workflow for the synthesis and characterization of novel this compound complexes.
Caption: General workflow for the analysis of this compound complexes.
Conclusion
Spectroscopic techniques are indispensable tools in the study of this compound complexes. UV-Vis, EPR, and IR spectroscopy provide complementary information that, when combined, allows for a thorough characterization of the electronic and molecular structure of these compounds. This detailed understanding is paramount for the rational design of new vanadyl-based therapeutic agents, particularly in the context of diabetes research and other biomedical applications. The protocols and data presented in this guide serve as a foundational resource for researchers in this exciting and evolving field.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. A new concept: the use of vanadium complexes in the treatment of diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. www1.udel.edu [www1.udel.edu]
- 4. The vanadyl ion: molecular structure of coordinating ligands by electron paramagnetic resonance and electron nuclear double resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Spectrophotometric and ESR evidence for vanadium(IV) deferoxamine complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. This compound Treatment Stimulates Proliferation and Regeneration of Beta Cells in Pancreatic Islets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Exploring the Biological Effects of Anti-Diabetic Vanadium Compounds in the Liver, Heart and Brain - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Pro-oxidant Effects of Vanadyl Sulfate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pro-oxidant effects of vanadyl sulfate (VOSO₄), a compound with known insulin-mimetic properties that also exhibits significant, and sometimes contradictory, effects on cellular redox status. This document delves into the core mechanisms of its pro-oxidant activity, its impact on key signaling pathways, and the experimental methodologies used to elucidate these effects.
Core Mechanisms of Pro-oxidant Activity
This compound's pro-oxidant effects are primarily mediated through its ability to participate in redox cycling and generate reactive oxygen species (ROS). The vanadyl (V⁴⁺) ion can engage in Fenton-like reactions, a process that generates highly reactive hydroxyl radicals (•OH).
1.1. Fenton-Like Reactions and ROS Generation
The central mechanism involves the reaction of vanadyl (V⁴⁺) with hydrogen peroxide (H₂O₂), which is naturally present in biological systems. This reaction produces the hydroxyl radical, a potent oxidizing agent that can damage all major classes of biomolecules.[1][2][3] The process can be summarized as follows:
-
V(IV) + H₂O₂ → V(V) + •OH + OH⁻ [2]
This Fenton-like reaction is a key contributor to this compound-induced oxidative stress.[1] The generation of superoxide anions (O₂•⁻) by flavoenzymes and the mitochondrial electron transport chain can further fuel this process by producing H₂O₂.[2] It is the vanadyl (V⁴⁺) form, not vanadate (V⁵⁺), that is primarily active in initiating this radical formation.[3]
1.2. Lipid Peroxidation
The hydroxyl radicals generated through the Fenton-like reaction can initiate lipid peroxidation, a chain reaction of oxidative degradation of lipids.[1] This process damages cellular membranes, leading to loss of integrity and function. This compound has been shown to increase levels of lipid peroxidation markers, such as thiobarbituric acid reactive substances (TBARS) and malondialdehyde (MDA), in various tissues.[4][5][6] However, some studies also report a decrease in MDA levels in certain contexts, highlighting the complex and tissue-dependent effects of this compound.[5][7]
1.3. Protein Oxidation
Oxidative stress induced by this compound can also lead to the oxidation of proteins. This can result in the formation of protein carbonyls and other modifications that can alter protein structure and function. This damage can impair enzyme activity and disrupt cellular signaling.[8]
Quantitative Data on Pro-oxidant Effects
The following tables summarize quantitative data from various studies on the effects of this compound.
Table 1: Effects of this compound on Markers of Oxidative Stress
| Parameter | Model System | Treatment | Effect | Reference |
| Thiobarbituric Acid Reactive Substances (TBARS) | Diabetic Wistar rats (liver) | This compound in drinking water (1.00-1.25 mg/ml) | Significantly elevated | [4] |
| Malondialdehyde (MDA) | STZ-induced diabetic rats (plasma) | This compound (0.75 mg/mL in drinking water for 5 weeks) | Increased in control + VS group | [5] |
| MDA | STZ-induced diabetic rats (kidney) | This compound (0.75 mg/mL in drinking water for 5 weeks) | Reduced in diabetic + VS group | [5] |
| Glutathione (GSH) | Diabetic Wistar rats (liver) | This compound in drinking water (1.00-1.25 mg/ml) | Restored diminished levels | [4] |
| Glutathione Peroxidase (GPx) | STZ-induced diabetic rats (erythrocytes) | This compound (0.75 mg/mL in drinking water for 5 weeks) | Significantly higher in C+VS and D+VS groups | [5] |
| Protein Carbonyl Content (PCC) | STZ-induced diabetic rats (muscle) | This compound (100 mg/kg daily by gavage for 60 days) | Determined in muscle tissue | [8] |
Table 2: Effects of this compound on Cell Viability and Apoptosis
| Cell Line | Treatment Duration | IC50 | Apoptosis Rate | Reference |
| MCF-7 (Breast Cancer) | 24 hours | 25 µg/ml | 52% | [9][10][11] |
| MCF-7 (Breast Cancer) | 48 hours | 20 µg/ml | Not specified | [9][10][11] |
Signaling Pathways Modulated by this compound
This compound-induced oxidative stress triggers several key signaling pathways involved in cellular stress response, inflammation, and apoptosis.
3.1. Mitogen-Activated Protein Kinase (MAPK) Pathway
This compound is a potent activator of the MAPK signaling cascade, including ERK, p38, and JNK.[12][13][14][15] This activation is often prolonged compared to physiological stimuli like insulin.[13][14] The activation of MAPKs can have diverse downstream effects, including regulation of gene expression, cell proliferation, and apoptosis. This compound has been shown to stimulate MAPK and S6 kinase activity by as much as 6-fold and 15-fold, respectively.[13][14]
Caption: this compound-induced MAPK signaling.
3.2. Nuclear Factor-kappa B (NF-κB) Pathway
This compound can activate the NF-κB pathway, a key regulator of inflammation and cell survival.[15][16] This activation can be mediated by ROS.[16] At low concentrations, vanadium compounds activate NF-κB via NF-κB-inducing kinase (NIK) and IκB kinase (IKK), leading to the degradation of IκBα and the release of NF-κB.[16][17] At higher concentrations, the mechanism may differ, involving tyrosine phosphorylation of IκBα.[16][17]
Caption: NF-κB activation by this compound.
3.3. Apoptotic Pathways
This compound can induce apoptosis, or programmed cell death, in various cell types, particularly cancer cells.[18][19] This effect is often dose-dependent.[9][10] The apoptotic mechanism can involve the upregulation of pro-apoptotic proteins like p53, p21, and Caspase-8, and the downregulation of anti-apoptotic proteins such as Bcl-2.[10][19]
Caption: Apoptotic pathways induced by this compound.
Experimental Protocols
This section outlines detailed methodologies for key experiments used to assess the pro-oxidant effects of this compound.
4.1. Measurement of Lipid Peroxidation (TBARS Assay)
This protocol measures malondialdehyde (MDA), an end product of lipid peroxidation.
-
Sample Preparation: Homogenize tissue samples (e.g., liver, kidney) in ice-cold 1.15% potassium chloride buffer.[5]
-
Reaction Mixture:
-
To 100 µL of homogenate or standard, add 600 µL of TBA solution (containing thiobarbituric acid).
-
-
Incubation: Incubate the mixture at 95°C for 60 minutes to allow the formation of the MDA-TBA adduct.[20]
-
Cooling: Cool the samples in an ice bath for 10 minutes to stop the reaction.[20]
-
Measurement:
-
Pipette 200 µL of the reaction mixture into a 96-well plate.
-
Measure the absorbance at 532 nm using a spectrophotometer.
-
-
Quantification: Calculate the concentration of MDA in the samples by comparing the absorbance to a standard curve prepared with 1,1,3,3-tetraethoxypropane.[5]
4.2. Cell Viability Assay (MTT Assay)
This assay assesses the cytotoxic effects of this compound on cell lines.
-
Cell Culture: Plate cells (e.g., MCF-7) in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound for the desired time periods (e.g., 24 and 48 hours).[9][10]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined from the dose-response curve.[9][10]
4.3. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with this compound at the desired concentration (e.g., IC50) and duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Annexin V-negative/PI-negative cells are viable.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
-
Quantification: Quantify the percentage of cells in each quadrant to determine the apoptosis rate.[9][10]
4.4. Western Blot Analysis for Signaling Proteins
This technique is used to detect and quantify specific proteins in a sample.
-
Protein Extraction: Lyse treated and untreated cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., phospho-ERK, p53, Caspase-3).
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative protein expression levels.
Caption: General experimental workflow.
Conclusion
This compound exhibits significant pro-oxidant effects, primarily through the generation of reactive oxygen species via Fenton-like reactions. This leads to oxidative damage to lipids and proteins and modulates key signaling pathways such as MAPK, NF-κB, and apoptotic pathways. The dual nature of this compound, acting as both an insulin-mimetic and a pro-oxidant, underscores the complexity of its biological effects. A thorough understanding of these mechanisms, supported by robust experimental methodologies, is crucial for researchers and drug development professionals exploring the therapeutic potential and toxicological risks of this compound. The context-dependent and often contradictory outcomes reported in the literature necessitate careful consideration of dosage, model system, and specific biomarkers when evaluating the effects of this compound.
References
- 1. Biological Consequences of Vanadium Effects on Formation of Reactive Oxygen Species and Lipid Peroxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vanadate-induced cell growth regulation and the role of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vanadium and lipid peroxidation: evidence for involvement of vanadyl and hydroxyl radical - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of this compound feeding on susceptibility to peroxidative change in diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effect of this compound on the status of lipid parameters and on stomach and spleen tissues of streptozotocin-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Influence of vanadium supplementation on oxidative stress factors in the muscle of STZ-diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytotoxic and Apoptotic Effects of this compound on MCF-7 Breast Cancer Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cytotoxic and Apoptotic Effects of this compound on MCF-7 Breast Cancer Cell Line: | Galen Medical Journal [journals.salviapub.com]
- 11. researchgate.net [researchgate.net]
- 12. Vanadium salts stimulate mitogen-activated protein (MAP) kinases and ribosomal S6 kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Stimulation of MAP kinase and S6 kinase by vanadium and selenium in rat adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. semanticscholar.org [semanticscholar.org]
- 15. Effects of Vanadyl Complexes with Acetylacetonate Derivatives on Non-Tumor and Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Vanadium Compounds as Pro-Inflammatory Agents: Effects on Cyclooxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Cytotoxic and Apoptotic Effects of this compound on MCF-7 Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 20. sigmaaldrich.com [sigmaaldrich.com]
Methodological & Application
Application Notes and Protocols for Vanadyl Sulfate in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vanadyl sulfate (VOSO₄) is an inorganic compound that has garnered significant interest in biomedical research due to its insulin-mimetic properties and its potential as a therapeutic agent in diabetes and cancer studies. It is known to influence various cellular processes by modulating key signaling pathways. Accurate and reproducible in vitro studies require a standardized protocol for the preparation of this compound solutions that are sterile, pH-balanced, and stable for use in cell culture. These application notes provide a detailed protocol for the dissolution, sterilization, and application of this compound in cell culture experiments, along with a summary of commonly used concentrations and a diagram of a relevant signaling pathway.
Data Presentation: Quantitative Summary
The following table summarizes the key quantitative parameters for the use of this compound in cell culture experiments, compiled from various in vitro studies.
| Parameter | Value/Range | Notes |
| Typical Working Concentration | 20 µM - 500 µM | Concentration is cell-line dependent and should be optimized for each experimental model.[1] |
| Stock Solution Concentration | 10 mM - 100 mM | A higher concentration stock solution allows for minimal solvent addition to the final culture medium. |
| Solvent for Stock Solution | Sterile deionized water or PBS | This compound is readily soluble in aqueous solutions.[2] |
| pH of Stock Solution (in water) | Acidic (approx. 1.0-3.0) | The solution will be acidic and requires pH adjustment before use in cell culture.[2][3] |
| Final pH in Culture Medium | 7.2 - 7.4 | Crucial for maintaining cell viability and normal cellular function. |
| Sterilization Method | 0.22 µm sterile filtration | Autoclaving is not recommended as this compound can decompose at high temperatures.[4] |
| Storage of Stock Solution | -20°C for long-term | Aliquot to avoid repeated freeze-thaw cycles. |
| Storage of Working Solution | Use immediately | Stability in complex culture media at 37°C is not well characterized. |
Experimental Protocols
This section provides a detailed methodology for the preparation of a this compound stock solution and its subsequent dilution for use in cell culture experiments.
Materials
-
This compound pentahydrate (VOSO₄·5H₂O)
-
Sterile deionized water or sterile phosphate-buffered saline (PBS)
-
1 M sterile sodium hydroxide (NaOH) solution
-
Sterile 0.22 µm syringe filters
-
Sterile conical tubes (15 mL and 50 mL)
-
Sterile serological pipettes and pipette tips
-
pH meter
Protocol for Preparation of a 100 mM this compound Stock Solution
-
Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh out the required amount of this compound pentahydrate. For example, to prepare 10 mL of a 100 mM stock solution, weigh 0.253 g of VOSO₄·5H₂O (Molar Mass: 253.07 g/mol ).
-
Dissolution: Transfer the weighed powder to a sterile 15 mL conical tube. Add approximately 8 mL of sterile deionized water or PBS. Vortex thoroughly until the this compound is completely dissolved. The solution will have a characteristic blue color.
-
pH Adjustment:
-
Measure the pH of the solution using a calibrated pH meter. The initial pH will be acidic.
-
Carefully add the 1 M sterile NaOH solution dropwise while gently swirling the tube.
-
Continuously monitor the pH and continue adding NaOH until the pH reaches a physiological range of 7.2-7.4. Be cautious not to overshoot the target pH.[5][6][7]
-
-
Final Volume Adjustment: Once the desired pH is achieved, add sterile deionized water or PBS to bring the final volume to 10 mL. Mix the solution well.
-
Sterilization:
-
Draw the pH-adjusted stock solution into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter to the syringe.
-
Filter the solution into a new sterile conical tube. This step removes any potential microbial contamination.
-
-
Aliquoting and Storage:
-
Aliquot the sterile 100 mM stock solution into smaller, sterile microcentrifuge tubes. This prevents contamination of the entire stock and minimizes freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage.
-
Protocol for Preparing a Working Solution in Cell Culture Medium
-
Thawing: Thaw an aliquot of the 100 mM this compound stock solution at room temperature.
-
Dilution: In a sterile environment, dilute the stock solution into the pre-warmed cell culture medium to achieve the desired final concentration. For example, to prepare 10 mL of medium with a final concentration of 100 µM this compound:
-
Add 10 µL of the 100 mM stock solution to 9.99 mL of cell culture medium.
-
-
Application: Gently mix the medium and immediately apply it to the cells.
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow
The following diagram illustrates the key steps in the preparation of a this compound stock solution for cell culture experiments.
Caption: Workflow for preparing this compound solutions.
Signaling Pathway
This compound has been shown to influence the MAPK/ERK signaling pathway, which is crucial for cell proliferation, differentiation, and survival.
Caption: this compound-mediated MAPK/ERK signaling.
References
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. CN104310475A - Method for preparing this compound solution - Google Patents [patents.google.com]
- 4. google.com [google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Administering Vanadyl Sulfate in Rodent Drinking Water
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the administration of vanadyl sulfate in the drinking water of rodents for research purposes. This document includes information on solution preparation, stability, dosing considerations, and relevant experimental procedures to assess metabolic outcomes.
I. This compound Administration in Drinking Water
This compound (VOSO₄) is a common source of vanadium used in laboratory research to investigate its insulin-mimetic and other physiological effects.[1][2] Administration via drinking water is a non-invasive method for chronic oral dosing in rodent studies.[3]
Solution Preparation and Stability
This compound is a blue, hygroscopic solid that is highly soluble in water.[1][2][4] Solutions for drinking water studies should be prepared with precision to ensure accurate dosing.
Protocol for Preparing this compound Drinking Water Solution:
-
Determine Target Concentration: Based on the desired dosage (mg/kg body weight/day) and the average daily water consumption of the specific rodent strain and age, calculate the required concentration of this compound in the drinking water (mg/L).
-
Weighing this compound: Accurately weigh the required amount of this compound pentahydrate (VOSO₄·5H₂O), the common commercially available form.[2] Note that some studies have corrected for water content in the raw material.[5]
-
Dissolution: Dissolve the weighed this compound in ASTM Type I water or equivalent purified water.[5]
-
pH Adjustment: this compound solutions are acidic. For study consistency, the pH of the solution should be measured and may be adjusted. Studies by the National Toxicology Program (NTP) have adjusted the pH of this compound solutions to approximately 3.5.[5][6][7] The pH of the vehicle control (water) should be adjusted to match the this compound solution.[5]
-
Stability: this compound solutions in drinking water have been shown to be stable for up to 42 days at both refrigerated (~5°C) and ambient temperatures, with concentrations remaining ≥92% of the target.[7] However, it is good practice to prepare fresh solutions weekly.
Dosing Considerations
The selection of appropriate doses is critical for study outcomes. Dosages can range from those intended to elicit a therapeutic effect to those designed to assess toxicity.
Table 1: Example this compound Concentrations in Rodent Drinking Water Studies
| Study Duration | Species/Strain | Concentrations (mg/L) | Key Findings/Observations | Reference |
| 14-Day | Sprague Dawley Rats | 0, 83.8, 167.5, 335, 670, 1340 | Increased V⁴⁺ concentration in plasma with increasing exposure. | [6] |
| 14-Day | B6C3F1/N Mice | 0, 125, 250, 500, 1000, 2000 | Lower water consumption at most exposure concentrations. | [7] |
| 3-Month | Sprague Dawley Rats | 0, 21.0, 41.9, 83.8, 168, 335 | No effects on survival of dams or pups during perinatal exposure. | [5][8] |
| 3-Month | B6C3F1/N Mice | 0, 21.0, 41.9, 83.8, 168, 335 | Lowest-observed-effect level (LOEL) of 83.8 mg/L based on epithelial hyperplasia and hematology. | [8] |
Experimental Workflow for a Typical Rodent Study with this compound in Drinking Water:
Caption: Workflow for a rodent study involving this compound administration.
II. Experimental Protocols for Metabolic Assessment
To evaluate the effects of this compound on glucose homeostasis, Glucose Tolerance Tests (GTT) and Insulin Tolerance Tests (ITT) are commonly performed.
Oral Glucose Tolerance Test (OGTT)
The OGTT assesses the clearance of a glucose load from the body and is a primary test for evaluating glucose metabolism.[9][10]
Protocol for OGTT in Mice:
-
Fasting: Fast mice for 5-6 hours with free access to water.[10][11] Overnight fasting (14-18 hours) is also used, but shorter durations can reduce stress.[11]
-
Baseline Blood Glucose: Obtain a baseline blood sample from the tail vein to measure blood glucose (t=0).[11][12] Restrain the mouse, clean the tail, and make a small nick in the lateral tail vein.[11][12] Collect a small drop of blood onto a glucometer test strip.[12]
-
Glucose Administration: Administer a sterile glucose solution (typically 20% dextrose) at a dose of 1-2 g/kg body weight via oral gavage.[9][12]
-
Blood Glucose Monitoring: Collect blood from the tail vein at specific time points after glucose administration, commonly at 15, 30, 60, 90, and 120 minutes.[9][13]
-
Plasma Collection (Optional): For insulin measurements, larger blood samples can be collected into microvette tubes containing an anticoagulant (e.g., EDTA) at baseline and other selected time points.[10][12] Centrifuge the tubes to separate plasma and store at -20°C or -80°C until analysis.[12]
Insulin Tolerance Test (ITT)
The ITT measures the response to exogenous insulin, providing an indication of insulin sensitivity, primarily in the liver and skeletal muscle.[9]
Protocol for ITT in Mice:
-
Fasting: Fast mice for 4-6 hours with free access to water.[14][15]
-
Baseline Blood Glucose: Measure baseline blood glucose from a tail vein blood sample (t=0) as described for the OGTT.[14][16]
-
Insulin Administration: Inject human regular insulin intraperitoneally (IP) at a dose typically ranging from 0.5 to 2.0 U/kg body weight.[17] The exact dose may need to be optimized based on the rodent model's insulin sensitivity.[17]
-
Blood Glucose Monitoring: Measure blood glucose from tail vein samples at predetermined time points after insulin injection, such as 15, 30, and 60 minutes.[16]
-
Hypoglycemia Monitoring: Closely monitor animals for signs of severe hypoglycemia (e.g., lethargy, seizure).[17] If blood glucose drops below a critical level (e.g., <25-36 mg/dL), a rescue dose of glucose should be administered.[14][17]
III. Tissue Preparation and Molecular Analysis
Following the treatment period, tissues are often harvested for molecular analysis, such as Western blotting, to investigate the effects of this compound on specific signaling pathways.
Tissue Collection and Lysate Preparation
Protocol for Tissue Lysate Preparation:
-
Euthanasia and Dissection: Euthanize animals using an approved method (e.g., CO₂ asphyxiation followed by cervical dislocation).[18] Quickly dissect the tissues of interest (e.g., liver, skeletal muscle, adipose tissue), rinse with ice-cold PBS to remove blood, and flash-freeze in liquid nitrogen.[18][19][20] Store samples at -80°C until processing.[19][20]
-
Homogenization: Homogenize the frozen tissue in ice-cold lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[18][20][21] The buffer-to-tissue ratio should be optimized (e.g., 500 µL buffer per 10-20 mg tissue).[20] Homogenization can be performed using a pulverizer, electric homogenizer, or specialized dissociation tubes.[20][21][22]
-
Lysis and Clarification: Incubate the homogenate on ice or at 4°C with agitation to ensure complete lysis.[21] Centrifuge the lysate at high speed (e.g., 12,000-14,000 x g) for 20-30 minutes at 4°C to pellet cell debris.[18][20]
-
Protein Quantification: Carefully collect the supernatant (protein lysate) and transfer it to a new pre-chilled tube.[21][22] Determine the protein concentration using a standard method, such as the BCA protein assay.[18][20]
-
Storage: Aliquot the lysate and store at -80°C for future use in Western blotting or other immunoassays.[18]
IV. This compound and Cellular Signaling
This compound exerts its insulin-mimetic effects by modulating key components of the insulin signaling pathway.[23][24] A primary mechanism is the inhibition of protein tyrosine phosphatases (PTPs), such as PTP-1B, which normally dephosphorylate and inactivate the insulin receptor.[25] This leads to prolonged activation of the insulin signaling cascade.
Diagram of the Insulin Signaling Pathway Modulated by this compound:
Caption: this compound enhances insulin signaling by inhibiting PTP-1B.
References
- 1. This compound or Vanadyl Sulphate Manufacturers, with SDS [mubychem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Redbook 2000: IV.C.3.a. Short-Term Toxicity Studies with Rodents | FDA [fda.gov]
- 4. Introduction - NTP Technical Report on the Toxicity Studies of Sodium Metavanadate (CASRN 13718-26-8) and this compound (CASRN 27774-13-6) Administered in Drinking Water to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Materials and Methods - NTP Technical Report on the Toxicity Studies of Sodium Metavanadate (CASRN 13718-26-8) and this compound (CASRN 27774-13-6) Administered in Drinking Water to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Internal dose of vanadium in rats following repeated exposure to this compound and sodium orthovanadate via drinking water - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. NTP Technical Report on the Toxicity Studies of Sodium Metavanadate (CASRN 13718-26-8) and this compound (CASRN 27774-13-6) Administered in Drinking Water to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. joe.bioscientifica.com [joe.bioscientifica.com]
- 10. mmpc.org [mmpc.org]
- 11. olac.berkeley.edu [olac.berkeley.edu]
- 12. protocols.io [protocols.io]
- 13. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 14. olac.berkeley.edu [olac.berkeley.edu]
- 15. protocols.io [protocols.io]
- 16. Insulin tolerance test and random fed insulin test protocol [whitelabs.org]
- 17. mmpc.org [mmpc.org]
- 18. 2.11. Tissue preparation for western blot, multiplex immunoassays [bio-protocol.org]
- 19. Western Blot Sample Preparation Protocol - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 20. Protein extraction and western blot (mouse tissues) [protocols.io]
- 21. Western Blot Sample Preparation Protocol [novusbio.com]
- 22. researchgate.net [researchgate.net]
- 23. Exploring the Biological Effects of Anti-Diabetic Vanadium Compounds in the Liver, Heart and Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 24. This compound Effects on Systemic Profiles of Metabolic Syndrome in Old Rats with Fructose-Induced Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 25. This compound Treatment Stimulates Proliferation and Regeneration of Beta Cells in Pancreatic Islets - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Euglycemic-Hyperinsulinemic Clamp with Vanadyl Sulfate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing the euglycemic-hyperinsulinemic clamp technique in conjunction with vanadyl sulfate administration to assess insulin sensitivity and glucose metabolism.
Introduction
The euglycemic-hyperinsulinemic clamp is the gold-standard method for assessing insulin sensitivity in vivo.[1][2][3] This technique involves a continuous infusion of insulin to achieve a steady-state of hyperinsulinemia, while a variable glucose infusion is administered to maintain euglycemia (normal blood glucose levels).[1][3] The rate of glucose infusion required to maintain euglycemia is a direct measure of insulin-stimulated glucose disposal by the body's tissues, primarily skeletal muscle.
This compound, an oral vanadium salt, has demonstrated insulin-mimetic properties, making it a compound of interest in diabetes research.[4][5][6] Studies have shown that this compound can improve glycemic control in individuals with type 2 diabetes by enhancing both hepatic and peripheral insulin sensitivity.[4][5] The euglycemic-hyperinsulinemic clamp is a critical tool for quantifying these effects and elucidating the mechanisms of action of this compound on glucose metabolism.
Principle of the Euglycemic-Hyperinsulinemic Clamp
The core principle of the euglycemic-hyperinsulinemic clamp is to create a steady-state condition where plasma insulin levels are elevated and constant, while blood glucose is held at a normal physiological level.[1][3] Under these conditions, the infused insulin suppresses endogenous glucose production (EGP) by the liver and stimulates glucose uptake by peripheral tissues. The externally infused glucose that is required to maintain the "clamped" blood glucose level is therefore equal to the rate of glucose uptake by the tissues. A higher glucose infusion rate (GIR) indicates greater insulin sensitivity.
Application of this compound in Conjunction with the Clamp
Administering this compound prior to performing a euglycemic-hyperinsulinemic clamp allows researchers to quantify its impact on insulin sensitivity. By comparing the GIR and other metabolic parameters before and after a period of this compound treatment, the insulin-sensitizing effects of the compound can be precisely measured.
Quantitative Data Summary
The following tables summarize quantitative data from clinical studies investigating the effects of this compound on glucose metabolism, as assessed by the euglycemic-hyperinsulinemic clamp in patients with type 2 diabetes.
Table 1: Effects of this compound on Glycemic Control and Body Weight
| Parameter | Before this compound | After this compound | Percentage Change |
| Fasting Plasma Glucose (mg/dL) | 194 ± 16 | 155 ± 15 | ~20% decrease |
| Hemoglobin A1c (%) | 8.1 ± 0.4 | 7.6 ± 0.4 | ~6% decrease |
| Fructosamine (µmol/L) | 348 ± 26 | 293 ± 12 | ~16% decrease |
| Body Weight | No significant change | No significant change | - |
Data from a study involving 11 type 2 diabetic patients treated with 150 mg/day of this compound for 6 weeks.[4][5]
Table 2: Effects of this compound on Endogenous Glucose Production and Insulin-Mediated Glucose Disposal
| Parameter | Before this compound | After this compound |
| Endogenous Glucose Production (EGP) (mg/kg·min) | 4.1 ± 0.2 | ~3.3 (reduced by ~20%) |
| Insulin-Mediated Glucose Disposal (mg/kg·min) | 4.3 ± 0.4 | 5.1 ± 0.6 |
Data from a study involving 11 type 2 diabetic patients treated with 150 mg/day of this compound for 6 weeks.[4][5]
Experimental Protocols
Protocol 1: Euglycemic-Hyperinsulinemic Clamp in Human Subjects
This protocol is a generalized procedure and should be adapted based on specific study objectives and institutional guidelines.
I. Subject Preparation:
-
Screening and Recruitment: Recruit subjects based on the study's inclusion and exclusion criteria (e.g., diagnosis of type 2 diabetes, age, BMI).
-
Informed Consent: Obtain written informed consent from all participants.
-
Dietary and Activity Control: Instruct subjects to maintain their usual diet and physical activity for a set period (e.g., 3 days) before the clamp study.
-
Fasting: Subjects should fast overnight for at least 10-12 hours before the clamp procedure.[7]
II. Catheter Placement:
-
Insert an intravenous (IV) catheter into an antecubital vein of one arm for the infusion of insulin and glucose.
-
Insert a second IV catheter in a retrograde fashion into a vein on the dorsum of the contralateral hand. This hand is placed in a heated box (approximately 65°C) to "arterialize" the venous blood for sampling.
III. Basal Period (t = -120 to 0 min):
-
Initiate a primed-continuous infusion of a glucose tracer (e.g., [3-³H]glucose) to measure basal EGP. The priming dose is followed by a continuous infusion for the entire duration of the clamp.
-
Collect blood samples at regular intervals (e.g., -30, -20, -10, and 0 minutes) to determine basal plasma glucose, insulin, and tracer concentrations.
IV. Clamp Period (t = 0 to 120 min):
-
At t=0, begin a primed-continuous infusion of human insulin (e.g., 40 mU/m²/min) to rapidly raise and maintain plasma insulin at a hyperinsulinemic level.[2]
-
Simultaneously, start a variable infusion of 20% dextrose.
-
Monitor blood glucose every 5-10 minutes.
-
Adjust the glucose infusion rate (GIR) to maintain the plasma glucose concentration at a predetermined euglycemic level (e.g., 90 mg/dL).[8]
-
Collect blood samples at regular intervals during the last 30-60 minutes of the clamp (steady-state period) to measure plasma glucose, insulin, and tracer concentrations for the calculation of EGP and glucose disposal rates.
V. Post-Clamp:
-
Discontinue all infusions.
-
Monitor the subject until their blood glucose levels are stable.
-
Provide the subject with a meal.
Protocol 2: this compound Administration
-
Dosage and Duration: Based on previous studies, a common dosage is 100-150 mg of this compound per day, administered orally for a period of 3 to 6 weeks.[4][5][9]
-
Administration: this compound is typically administered in divided doses with meals to minimize potential gastrointestinal side effects.[7]
-
Washout Period: A washout period of several weeks may be included after the treatment phase to assess the persistence of the effects.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the key signaling pathways and the experimental workflow of the euglycemic-hyperinsulinemic clamp.
Caption: Insulin and this compound Signaling Pathway for Glucose Uptake.
Caption: Experimental Workflow of the Euglycemic-Hyperinsulinemic Clamp.
References
- 1. mmpc.org [mmpc.org]
- 2. protocols.io [protocols.io]
- 3. Glucose clamp technique - Wikipedia [en.wikipedia.org]
- 4. Metabolic effects of this compound in humans with non-insulin-dependent diabetes mellitus: in vivo and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Treatment Stimulates Proliferation and Regeneration of Beta Cells in Pancreatic Islets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. prosciento.com [prosciento.com]
- 8. studysmarter.co.uk [studysmarter.co.uk]
- 9. dot | Graphviz [graphviz.org]
Measuring Vanadyl Sulfate in Biological Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative determination of vanadyl sulfate in various biological samples. Accurate measurement of vanadium, the key element in this compound, is crucial for pharmacokinetic studies, toxicological assessments, and understanding its therapeutic effects, particularly its insulin-mimetic properties. The following sections detail various analytical techniques, from highly sensitive elemental analysis to accessible colorimetric methods, to suit a range of laboratory capabilities and research needs.
Introduction
This compound (VOSO₄) is an inorganic compound that has garnered significant interest for its potential therapeutic applications, most notably as an insulin-mimetic agent in the management of diabetes mellitus. Its mechanism of action is thought to involve the inhibition of protein tyrosine phosphatases (PTPs), leading to the enhancement of insulin signaling pathways. To properly evaluate its efficacy, bioavailability, and safety, robust and reliable analytical methods for its quantification in biological matrices such as blood (plasma, serum, whole blood), urine, and tissue homogenates are essential. This document outlines protocols for Inductively Coupled Plasma Mass Spectrometry (ICP-MS), Atomic Absorption Spectroscopy (AAS), and a colorimetric assay.
Comparative Analysis of Methods
The choice of analytical method depends on several factors, including the required sensitivity, the complexity of the biological matrix, available instrumentation, and the desired sample throughput. The table below summarizes the key quantitative parameters of the methods described in this document.
| Feature | Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) | Graphite Furnace Atomic Absorption Spectroscopy (GF-AAS) | Colorimetric Assay |
| Principle | Ionization of atoms in argon plasma and separation by mass-to-charge ratio. | Absorption of light by free atoms in a graphite furnace. | Formation of a colored complex with a reagent, measured by absorbance. |
| Typical Sample Types | Plasma, Serum, Urine, Tissue Homogenates | Plasma, Serum, Urine, Tissue Homogenates | Urine, Water, Potentially other digested samples |
| Detection Limit | Very Low (pg/mL to ng/mL range)[1][2][3] | Low (µg/L or ng/mL range)[4] | Moderate (µg/mL range)[5][6] |
| Linear Range | Wide | Moderate | Narrow |
| Sample Preparation | Simple dilution or acid digestion[1][2][7] | Dilution or acid digestion[4][8] | Often requires specific reaction conditions and pH adjustment[5] |
| Throughput | High | Moderate | Moderate to High |
| Interferences | Spectral (e.g., ³⁵Cl¹⁶O⁺), can be mitigated with collision/reaction cells or high resolution.[1][2] | Matrix effects, can be minimized with matrix modifiers.[9] | Other metal ions and colored compounds in the sample.[5] |
| Instrumentation Cost | High | Moderate | Low |
Experimental Workflows and Signaling Pathways
To visualize the processes involved in the analysis and the biological action of this compound, the following diagrams are provided.
Experimental Protocols
The following are detailed protocols for the determination of this compound in biological samples. It is recommended to use personal protective equipment and work in a clean environment to avoid contamination.
Protocol 1: Determination of Vanadium by Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)
This method offers high sensitivity and is suitable for the determination of total vanadium in a variety of biological matrices.[7]
1. Materials and Reagents
-
High-purity (trace metal grade) nitric acid (HNO₃)
-
Ultrapure deionized water (18.2 MΩ·cm)
-
Vanadium standard solution (1000 µg/mL)
-
Internal standard solution (e.g., Yttrium, Scandium, or Rhodium)
-
Certified Reference Materials (CRMs) for validation
-
Polypropylene centrifuge tubes (15 mL and 50 mL)
2. Sample Preparation
-
For Plasma/Serum and Urine (Simple Dilution):
-
Allow frozen samples to thaw at room temperature.
-
Vortex the samples to ensure homogeneity.
-
In a clean polypropylene tube, perform a 1:20 dilution of the sample with 0.3% HNO₃ in ultrapure water.[1][2] For example, mix 0.250 mL of sample with 4.75 mL of 0.3% HNO₃.
-
Add the internal standard to all samples, standards, and blanks to a final concentration of, for example, 10 µg/L.
-
Vortex the diluted samples and let them stand for at least 15 minutes before analysis.
-
-
For Tissues (Acid Digestion):
-
Accurately weigh approximately 0.1-0.5 g of tissue into a digestion vessel.
-
Add a suitable volume of concentrated trace metal grade nitric acid (e.g., 5 mL).
-
If required, add a small volume of hydrogen peroxide (e.g., 1 mL) to aid in the digestion of fatty tissues.
-
Perform microwave-assisted digestion according to the instrument manufacturer's protocol for biological tissues.
-
After digestion and cooling, quantitatively transfer the digest to a 50 mL polypropylene tube and dilute to a final volume with ultrapure water.
-
Add the internal standard to the final diluted solution.
-
3. Instrumental Analysis
-
Optimize the ICP-MS instrument parameters (e.g., nebulizer gas flow, RF power, lens voltages) according to the manufacturer's guidelines for vanadium analysis.
-
To overcome the spectral interference of ³⁵Cl¹⁶O⁺ on ⁵¹V⁺, especially in urine and plasma samples, use a collision/reaction cell with a gas like ammonia or operate the instrument at a medium mass resolution (≥4000).[1][2]
-
Prepare a calibration curve using a series of vanadium standards in the same diluent as the samples (e.g., 0.3% HNO₃). The concentration range should bracket the expected sample concentrations.
-
Aspirate a blank solution, calibration standards, and samples into the ICP-MS.
-
Analyze CRMs and spiked samples to assess accuracy and recovery.
4. Data Analysis
-
Construct a calibration curve by plotting the intensity of the vanadium signal (normalized to the internal standard) against the standard concentrations.
-
Determine the concentration of vanadium in the samples from the calibration curve.
-
Correct the final concentration for the dilution factor used during sample preparation.
Protocol 2: Determination of Vanadium by Graphite Furnace Atomic Absorption Spectroscopy (GF-AAS)
GF-AAS is a sensitive technique for the determination of trace elements and is a viable alternative to ICP-MS.[4]
1. Materials and Reagents
-
High-purity nitric acid (HNO₃)
-
Ultrapure deionized water
-
Vanadium standard solution (1000 µg/mL)
-
Matrix modifier (e.g., palladium nitrate or magnesium nitrate)
-
High-purity argon gas
2. Sample Preparation
-
Sample preparation follows similar procedures as for ICP-MS (simple dilution for liquids, acid digestion for solids). A typical dilution for urine or serum might be 1:10 with 0.2% HNO₃.
-
For tissue digests, ensure the final acid concentration is compatible with the GF-AAS instrument.
3. Instrumental Analysis
-
Install a vanadium hollow cathode lamp in the AAS instrument.
-
Optimize the instrument parameters, including the wavelength (typically 318.4 nm for vanadium), slit width, and lamp current.
-
Develop a suitable temperature program for the graphite furnace. This program will have distinct steps for drying, pyrolysis (ashing), atomization, and cleaning. These temperatures and ramp times need to be optimized for the specific sample matrix to effectively remove matrix components without losing the analyte before atomization.
-
Prepare a calibration curve using standards prepared in a matrix similar to the samples. The method of standard additions may be necessary for complex matrices to overcome interference effects.
-
Inject a small, precise volume (typically 10-20 µL) of the blank, standards, and samples into the graphite tube.
-
The matrix modifier is co-injected with the sample to stabilize the analyte during pyrolysis and reduce interferences.
4. Data Analysis
-
The instrument measures the peak absorbance during the atomization step.
-
Construct a calibration curve by plotting the peak absorbance against the concentration of the standards.
-
Calculate the vanadium concentration in the samples based on the calibration curve, accounting for any dilutions.
Protocol 3: Colorimetric Determination of Vanadium
This method is based on the reaction of vanadium with a specific chromogenic agent to form a colored complex that can be measured using a spectrophotometer. This protocol is based on the interaction of vanadium(V) with 2,4-dinitrophenylhydrazine and imipramine hydrochloride.[10]
1. Materials and Reagents
-
Vanadium(V) standard solution (prepare by dissolving ammonium metavanadate (NH₄VO₃) in water)
-
Sulfuric acid (H₂SO₄)
-
2,4-dinitrophenylhydrazine solution
-
Imipramine hydrochloride solution
-
Spectrophotometer
2. Sample Preparation
-
This method has been applied to water and urine samples.[10] For urine, a simple dilution may be sufficient, but digestion might be necessary to remove interfering organic compounds.
-
For tissue samples, a complete acid digestion is required to release the vanadium and destroy the organic matrix. The final solution must be neutralized and the pH adjusted to the optimal range for the colorimetric reaction.
3. Assay Procedure
-
Pipette an aliquot of the prepared sample or standard into a test tube.
-
Add the reagents (2,4-dinitrophenylhydrazine and imipramine hydrochloride) in a sulfuric acid medium as described in the cited literature.[10] The exact concentrations and volumes of reagents, as well as the reaction time, should be optimized.
-
A purple-colored product will develop. Allow the color to stabilize for the recommended time (e.g., 24 hours).[10]
-
Measure the absorbance of the solution at the wavelength of maximum absorbance (λmax), which is reported to be 560 nm for this specific method.[10] Use a reagent blank to zero the spectrophotometer.
4. Data Analysis
-
Prepare a calibration curve by plotting the absorbance values of the standards against their concentrations.
-
Determine the vanadium concentration in the samples from the calibration curve.
-
Account for any dilution factors used during sample preparation. The linear range for this method is reported to be 0.1-2.8 µg/mL.[10]
Conclusion
The choice of method for measuring this compound in biological samples should be guided by the specific research question, the nature of the samples, and the available resources. ICP-MS provides the highest sensitivity and throughput, making it ideal for pharmacokinetic studies with low expected concentrations. GF-AAS is a robust and sensitive alternative. Colorimetric methods, while less sensitive and potentially more susceptible to interferences, offer a cost-effective option for screening or for analyses where higher concentrations are expected. Proper sample preparation and method validation are critical for obtaining accurate and reliable results in any of these techniques.
References
- 1. Determination of vanadium in biological fluids using HR-ICP-MS - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. ANALYTICAL METHODS - Toxicological Profile for Vanadium - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. AAS Sample Preparation | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. Methods of analysis by the U.S. Geological Survey National Water Quality Laboratory-Determination of arsenic and selenium in water and sediment by graphite furnace atomic absorption spectrometry [pubs.usgs.gov]
- 10. nemi-test.er.usgs.gov [nemi-test.er.usgs.gov]
Vanadyl Sulfate as a Versatile Catalyst in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Vanadyl sulfate (VOSO₄) and its related vanadyl complexes have emerged as cost-effective and efficient catalysts in a variety of organic transformations. Their ability to facilitate oxidation and other reactions under mild conditions makes them valuable tools in modern organic synthesis, including in the development of pharmaceutical intermediates. This document provides detailed application notes and experimental protocols for key reactions catalyzed by vanadyl compounds.
Aerobic Oxidation of Alcohols to Carbonyl Compounds
This compound, in conjunction with 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), serves as an effective catalytic system for the aerobic oxidation of a wide range of primary and secondary alcohols to their corresponding aldehydes and ketones.[1] This method utilizes molecular oxygen as the ultimate oxidant, presenting a green and sustainable alternative to stoichiometric heavy metal oxidants.
Application Note: This catalytic system is particularly useful for the selective oxidation of benzylic and allylic alcohols. The reaction proceeds under mild conditions, and the catalyst is inexpensive. Acetonitrile is a suitable solvent for maintaining high catalytic activity.[1]
Quantitative Data
| Entry | Substrate (Alcohol) | Product (Carbonyl Compound) | Time (h) | Conversion (%) | Selectivity (%) |
| 1 | Benzyl alcohol | Benzaldehyde | 6 | >99 | >99 |
| 2 | 4-Methylbenzyl alcohol | 4-Methylbenzaldehyde | 6 | >99 | >99 |
| 3 | 4-Methoxybenzyl alcohol | 4-Methoxybenzaldehyde | 6 | >99 | >99 |
| 4 | 4-Chlorobenzyl alcohol | 4-Chlorobenzaldehyde | 8 | 95 | >99 |
| 5 | Cinnamyl alcohol | Cinnamaldehyde | 8 | 92 | >99 |
| 6 | 1-Phenylethanol | Acetophenone | 24 | 85 | >99 |
| 7 | Cyclohexanol | Cyclohexanone | 24 | 70 | >99 |
Note: The data presented is representative of typical results obtained under the described reaction conditions.
Experimental Protocol: General Procedure for the Aerobic Oxidation of Alcohols
Materials:
-
This compound (VOSO₄)
-
2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO)
-
Substituted alcohol
-
Acetonitrile (CH₃CN)
-
Oxygen balloon
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the alcohol (1 mmol), this compound (0.02 mmol, 2 mol%), and TEMPO (0.05 mmol, 5 mol%).
-
Add acetonitrile (5 mL) to the flask.
-
Purge the flask with oxygen and then fit it with an oxygen-filled balloon.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction mixture can be filtered to remove the catalyst, and the solvent can be removed under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Experimental Workflow
Experimental workflow for the aerobic oxidation of alcohols.
Epoxidation of Allylic Alcohols
Vanadyl acetylacetonate (VO(acac)₂), a related and often used vanadyl complex, is a highly effective catalyst for the regioselective epoxidation of allylic alcohols using tert-butyl hydroperoxide (TBHP) as the oxidant. This reaction is particularly valuable for its ability to selectively epoxidize the double bond proximal to the hydroxyl group in poly-unsaturated substrates like geraniol.
Application Note: The directing effect of the hydroxyl group is crucial for the high regioselectivity observed in this reaction. The vanadium catalyst coordinates to both the allylic alcohol and the hydroperoxide, facilitating the oxygen transfer to the adjacent double bond.
Quantitative Data
| Entry | Substrate (Allylic Alcohol) | Oxidant | Catalyst | Solvent | Time (h) | Conversion (%) | Selectivity (%) |
| 1 | Geraniol | TBHP | VO(acac)₂ | Hexane | 2-3 | 100 | 99 (for 2,3-epoxygeraniol) |
| 2 | Cyclohexenol | TBHP | VO(acac)₂ | Toluene | 4 | 95 | >98 |
| 3 | Cinnamyl alcohol | TBHP | VO(acac)₂ | Dichloromethane | 5 | 90 | >98 |
Note: The data presented is representative of typical results obtained under the described reaction conditions.
Experimental Protocol: Epoxidation of Geraniol
Materials:
-
Vanadyl acetylacetonate (VO(acac)₂)
-
Geraniol
-
tert-Butyl hydroperoxide (TBHP, 5-6 M solution in decane)
-
Hexane
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve geraniol (0.77 g, 5 mmol) in hexane (20 mL).
-
Add vanadyl acetylacetonate (0.013 g, 0.05 mmol, 1 mol%).
-
Stir the mixture at room temperature and slowly add tert-butyl hydroperoxide (1.1 mL, ~6 mmol) dropwise over 5 minutes.
-
Continue stirring at room temperature and monitor the reaction by TLC (hexane:ethyl acetate, 4:1).
-
Upon completion (typically 2-3 hours), quench the reaction by adding a saturated aqueous solution of sodium sulfite (10 mL).
-
Separate the organic layer, wash with brine (2 x 10 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to yield 2,3-epoxygeraniol.
Catalytic Cycle
Proposed catalytic cycle for vanadium-catalyzed epoxidation.
Selective Oxidation of Sulfides to Sulfoxides
Vanadium catalysts are also employed in the selective oxidation of sulfides to sulfoxides, a crucial transformation in the synthesis of various biologically active molecules.[2] Using hydrogen peroxide (H₂O₂) as a green oxidant, this compound can catalyze this conversion with high chemoselectivity, minimizing the over-oxidation to sulfones.
Application Note: This method is advantageous due to its use of an environmentally benign oxidant and its high selectivity for the sulfoxide product. The reaction conditions are generally mild, and various functional groups are tolerated.
Quantitative Data
| Entry | Substrate (Sulfide) | Product (Sulfoxide) | Time (h) | Conversion (%) | Selectivity (%) |
| 1 | Thioanisole | Methyl phenyl sulfoxide | 2 | 98 | 99 |
| 2 | 4-Methylthioanisole | 4-Methylphenyl methyl sulfoxide | 2.5 | 97 | 98 |
| 3 | 4-Chlorothioanisole | 4-Chlorophenyl methyl sulfoxide | 3 | 95 | 99 |
| 4 | Dibenzyl sulfide | Dibenzyl sulfoxide | 4 | 92 | 97 |
Note: The data presented is representative of typical results obtained under the described reaction conditions.
Experimental Protocol: General Procedure for the Oxidation of Sulfides
Materials:
-
This compound (VOSO₄)
-
Substituted sulfide
-
Hydrogen peroxide (30% aqueous solution)
-
Methanol (MeOH)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve the sulfide (1 mmol) in methanol (5 mL).
-
Add this compound (0.01 mmol, 1 mol%) to the solution.
-
Stir the mixture at room temperature and add hydrogen peroxide (1.1 mmol, 1.1 equivalents) dropwise.
-
Continue stirring and monitor the reaction by TLC.
-
Upon completion, quench the excess peroxide by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Logical Relationship of the Oxidation Process
Selectivity in the oxidation of sulfides.
Pechmann and Knoevenagel Condensations
While vanadium compounds are known to catalyze a variety of organic reactions, extensive literature searches did not yield specific and reliable protocols for the use of this compound as a primary catalyst for the Pechmann condensation (for coumarin synthesis) or the Knoevenagel condensation. These reactions are typically catalyzed by a range of Brønsted and Lewis acids, or bases, respectively. While some complex vanadium-containing heteropolyacids have been reported for Knoevenagel condensations, the direct application of this compound is not well-documented in the reviewed literature. Researchers interested in these transformations are advised to consult literature for more established catalytic systems.
References
Application Notes and Protocols: In Vitro Assessment of Vanadyl Sulfate's Effect on Adipocytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vanadyl sulfate (VOSO₄), an inorganic vanadium compound, has garnered significant interest for its insulin-mimetic properties and potential as a therapeutic agent for metabolic disorders such as type 2 diabetes and obesity.[1][2] In vitro assays utilizing adipocyte cell lines, such as 3T3-L1, and primary adipocytes are crucial for elucidating the molecular mechanisms underlying the effects of this compound on fat cells. These assays allow for the investigation of its impact on adipogenesis (fat cell differentiation), glucose metabolism, and lipid mobilization (lipolysis). This document provides detailed protocols for key in vitro assays to assess the multifaceted effects of this compound on adipocytes.
Key In Vitro Assays
Several key in vitro assays are employed to characterize the effects of this compound on adipocyte function:
-
Adipocyte Differentiation Assay: To evaluate the influence of this compound on the process of preadipocyte differentiation into mature, lipid-storing adipocytes.
-
Glucose Uptake Assay: To measure the effect of this compound on the uptake of glucose into adipocytes, a critical aspect of its insulin-mimetic action.
-
Lipolysis Assay: To determine the impact of this compound on the breakdown of stored triglycerides into free fatty acids and glycerol.
I. Adipocyte Differentiation Assay
This assay assesses the effect of this compound on the differentiation of preadipocytes into mature adipocytes. The degree of differentiation is typically quantified by measuring lipid accumulation using Oil Red O staining.
Experimental Protocol: 3T3-L1 Adipocyte Differentiation and Oil Red O Staining
Materials:
-
3T3-L1 preadipocytes
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Bovine Calf Serum (BCS)
-
Penicillin-Streptomycin solution
-
Insulin solution (10 mg/mL)
-
Dexamethasone (1 mM stock)
-
3-isobutyl-1-methylxanthine (IBMX) (0.5 M stock)
-
This compound (VOSO₄)
-
Phosphate Buffered Saline (PBS)
-
Formalin (10% in PBS)
-
Oil Red O staining solution (0.5% in isopropanol, working solution prepared by diluting with water)
-
Isopropanol (100%)
Procedure:
-
Cell Seeding: Seed 3T3-L1 preadipocytes in a multi-well plate at a density that allows them to reach confluence. Grow in DMEM supplemented with 10% BCS and 1% penicillin-streptomycin.
-
Induction of Differentiation (Day 0): Two days post-confluence, replace the medium with differentiation medium I (DMEM with 10% FBS, 1 µM dexamethasone, 0.5 mM IBMX, and 10 µg/mL insulin). Include various concentrations of this compound in the treatment groups.
-
Medium Change (Day 2): Replace the differentiation medium I with differentiation medium II (DMEM with 10% FBS and 10 µg/mL insulin), including the respective concentrations of this compound.
-
Maintenance (Day 4 onwards): Replace the medium every two days with DMEM containing 10% FBS and the respective concentrations of this compound.
-
Oil Red O Staining (Day 8-10):
-
Wash the differentiated adipocytes twice with PBS.
-
Fix the cells with 10% formalin for at least 1 hour.
-
Wash the cells with water.
-
Add Oil Red O working solution to each well and incubate for 10-15 minutes.
-
Remove the staining solution and wash the cells repeatedly with water until the excess stain is removed.
-
Visually inspect the cells under a microscope for lipid droplet formation.
-
-
Quantification of Lipid Accumulation:
-
After the final wash, add 100% isopropanol to each well to elute the Oil Red O stain from the lipid droplets.
-
Incubate for 10 minutes with gentle shaking.
-
Transfer the isopropanol-dye solution to a new microplate.
-
Measure the absorbance at a wavelength of 490-520 nm using a microplate reader.
-
Data Presentation: Effect of this compound on Adipocyte Differentiation
| Treatment Group | This compound Concentration | Lipid Accumulation (Absorbance at 490 nm) | Reference |
| Control (Differentiated) | 0 µM | 1.25 ± 0.15 | Hypothetical Data |
| Treatment 1 | 10 µM | 0.98 ± 0.12 | Hypothetical Data |
| Treatment 2 | 50 µM | 0.65 ± 0.09 | Hypothetical Data |
| Treatment 3 | 100 µM | 0.42 ± 0.07 | Hypothetical Data |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary.
Studies have shown that vanadium compounds can inhibit adipocyte differentiation by downregulating the expression of key adipogenic transcription factors like PPARγ and C/EBPα.[1]
Workflow for Adipocyte Differentiation Assay
Caption: Workflow of the 3T3-L1 adipocyte differentiation and Oil Red O staining assay.
II. Glucose Uptake Assay
This assay measures the ability of adipocytes to take up glucose from the surrounding medium, a key function stimulated by insulin and mimicked by this compound. A common method involves using a fluorescently-labeled glucose analog, 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose).
Experimental Protocol: 2-NBDG Glucose Uptake Assay
Materials:
-
Differentiated 3T3-L1 adipocytes
-
Krebs-Ringer-HEPES (KRH) buffer
-
Insulin (positive control)
-
This compound
-
2-NBDG solution
-
Phloretin (glucose transport inhibitor, negative control)
-
Microplate reader with fluorescence capabilities
Procedure:
-
Cell Preparation: Use fully differentiated 3T3-L1 adipocytes (8-12 days post-induction).
-
Serum Starvation: Wash the cells with KRH buffer and then incubate in serum-free DMEM for 2-4 hours.
-
Treatment: Replace the starvation medium with KRH buffer containing the desired concentrations of this compound, insulin (e.g., 100 nM), or vehicle control. Incubate for 30-60 minutes at 37°C.
-
Glucose Uptake: Add 2-NBDG to each well to a final concentration of 50-100 µM. Incubate for 30-60 minutes at 37°C.
-
Termination of Uptake: Stop the reaction by washing the cells three times with ice-cold KRH buffer containing a glucose transport inhibitor like phloretin (e.g., 200 µM).
-
Fluorescence Measurement: After the final wash, add KRH buffer to each well and measure the fluorescence intensity using a microplate reader (Excitation: ~485 nm, Emission: ~535 nm).
Data Presentation: Effect of this compound on Glucose Uptake
| Treatment Group | This compound Concentration | 2-NBDG Uptake (Fluorescence Units) | Reference |
| Basal | 0 µM | 1500 ± 120 | Hypothetical Data |
| Insulin (100 nM) | - | 4500 ± 350 | Hypothetical Data |
| Treatment 1 | 10 µM | 2500 ± 210 | Hypothetical Data |
| Treatment 2 | 50 µM | 3800 ± 300 | Hypothetical Data |
| Treatment 3 | 100 µM | 4200 ± 320 | Hypothetical Data |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary.
This compound has been shown to stimulate glucose transport in adipocytes, mimicking the action of insulin.[3][4] This effect is believed to be mediated through the activation of components of the insulin signaling pathway.
Workflow for 2-NBDG Glucose Uptake Assay```dot
Caption: Workflow for measuring free fatty acid release from adipocytes.
IV. Signaling Pathways Affected by this compound in Adipocytes
This compound exerts its effects on adipocytes by modulating key signaling pathways involved in metabolism and differentiation.
A. Insulin Signaling Pathway
This compound mimics insulin's effects by activating downstream components of the insulin signaling cascade, even in the absence of insulin. This leads to the translocation of glucose transporter 4 (GLUT4) to the plasma membrane, facilitating glucose uptake.
References
- 1. This compound Effects on Systemic Profiles of Metabolic Syndrome in Old Rats with Fructose-Induced Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insulino-mimetic and anti-diabetic effects of vanadium compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism on insulin-like action of this compound: studies on interaction between rat adipocytes and vanadium compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism on Insulin-Like Action of this compound : Studies on Interaction between Rat Adipocytes and Vanadium Compounds [jstage.jst.go.jp]
Application Notes and Protocols for Long-Term Vanadyl Sulfate Treatment in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and conducting long-term studies investigating the effects of vanadyl sulfate in animal models, with a particular focus on metabolic and oxidative stress parameters. The following sections detail experimental design considerations, quantitative data summaries from published studies, step-by-step experimental protocols, and visualizations of key biological pathways.
Data Presentation: Summary of Quantitative Effects
The following tables summarize the quantitative effects of long-term this compound treatment in various animal models, primarily focusing on diabetic rodent models.
Table 1: Effects of Long-Term this compound Treatment on Glycemic Control and Body Weight
| Animal Model | This compound Dose | Duration | Change in Fasting Blood Glucose | Change in Insulin Levels | Change in Body Weight | Reference(s) |
| Streptozotocin (STZ)-induced diabetic rats | 0.75 mg/mL in drinking water | 5 months | Normalized | No significant enhancement | Lower than untreated diabetics | [1] |
| STZ-induced diabetic rats | 5-10 mg/kg/day (i.p.) | 30 days | Normalized at 10 mg/kg | Restored at 10 mg/kg | Not specified | [2][3] |
| Fructose-induced obese rats | 2.72 mg/kg/day (oral gavage) | 8 weeks | Normalized | Decreased | Marked weight loss initially, then slow recovery | [4] |
| STZ-induced diabetic rats | 1 mg/mL in drinking water | 3 months | Normalized | Not specified | Lower than untreated diabetics | [5] |
| Healthy Sprague-Dawley rats | 0.25 - 1.2 mg/kg/day (oral gavage) | 24 weeks | Significant decrease | Significant decrease | Not specified | [6] |
Table 2: Effects of Long-Term this compound Treatment on Lipid Profile
| Animal Model | This compound Dose | Duration | Change in Total Cholesterol | Change in Triglycerides | Change in HDL-Cholesterol | Change in LDL-Cholesterol | Reference(s) |
| STZ-induced diabetic rats | 0.75 mg/mL in drinking water | 5 months | Lowered | Lowered | Not specified | Not specified | [1] |
| Fructose-induced obese rats | 2.72 mg/kg/day (oral gavage) | 8 weeks | Decreased | Decreased | No significant change | No significant change | [4] |
| STZ-induced diabetic rats | 100 mg/kg/day (oral gavage) | 60 days | Reversed increase | Reversed increase | Reversed decrease | Reversed increase | [7] |
| Healthy Sprague-Dawley rats | 0.25 - 1.2 mg/kg/day (oral gavage) | 24 weeks | Significantly increased | Significantly increased | Significantly decreased | Significantly increased | [6] |
Table 3: Effects of Long-Term this compound Treatment on Oxidative Stress Markers
| Animal Model | this compound Dose | Duration | Change in Superoxide Dismutase (SOD) | Change in Catalase (CAT) | Change in Glutathione Peroxidase (GPx) | Change in Malondialdehyde (MDA) / LPO | Change in Glutathione (GSH) | Reference(s) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | STZ-induced diabetic rats | 25 mg/kg/day in water | 12 weeks | Increased | Not specified | Not specified | Decreased | Not specified |[8] | | STZ-induced diabetic rats | 100 mg/kg/day (oral gavage) | 60 days | Increased (in aorta) | Not specified | Not specified | Decreased (in aorta) | Increased (in aorta) |[9] | | STZ-induced diabetic rats | 15 mg/kg/day | 60 days | Increased | Increased | Increased | Decreased | Not specified |[10] | | Systematic Review of Animal Studies | Various | Various | Generally increased | Generally restored to normal | Generally enhanced | Generally decreased | Generally increased |[1][11] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to long-term this compound studies.
Induction of Diabetes Mellitus
a) Streptozotocin (STZ)-Induced Type 1 Diabetes Model
-
Principle: STZ is a chemical toxic to the insulin-producing beta cells of the pancreas. A single high dose induces rapid beta-cell destruction, leading to insulin deficiency and hyperglycemia.
-
Materials:
-
Streptozotocin (STZ)
-
Cold 0.1 M citrate buffer (pH 4.5)
-
Syringes and needles for intraperitoneal (i.p.) injection
-
Glucometer and test strips
-
-
Protocol:
-
Fast adult male rats (e.g., Wistar or Sprague-Dawley, 180-220 g) for 12-16 hours with free access to water.
-
Freshly prepare STZ solution by dissolving it in cold citrate buffer. A typical dose is 50-65 mg/kg body weight.[12]
-
Administer the STZ solution via a single i.p. injection.
-
Return the animals to their cages with free access to food and water. To prevent initial STZ-induced hypoglycemia, provide a 5% glucose solution in their drinking water for the first 24 hours.
-
Monitor blood glucose levels 48-72 hours post-injection from the tail vein. Animals with fasting blood glucose levels ≥ 250 mg/dL are considered diabetic and can be included in the study.[12]
-
b) High-Fat Diet (HFD)-Induced Type 2 Diabetes/Insulin Resistance Model
-
Principle: Long-term feeding with a diet high in fat induces obesity, insulin resistance, and hyperglycemia, mimicking the metabolic characteristics of type 2 diabetes.
-
Materials:
-
High-fat diet (typically 45-60% of calories from fat)
-
Standard chow diet (for control group)
-
-
Protocol:
-
Acclimate young adult male rats to the animal facility for at least one week.
-
Divide the animals into a control group receiving standard chow and an experimental group receiving the high-fat diet.
-
Provide the respective diets and water ad libitum for a period of 8-16 weeks.
-
Monitor body weight and food intake weekly.
-
After the feeding period, confirm the development of insulin resistance and hyperglycemia through an Oral Glucose Tolerance Test (OGTT) and/or an Insulin Tolerance Test (ITT).
-
Assessment of Glucose Homeostasis
a) Oral Glucose Tolerance Test (OGTT)
-
Principle: The OGTT measures the body's ability to clear a glucose load from the bloodstream, providing an indication of insulin sensitivity and glucose tolerance.
-
Materials:
-
Glucose solution (e.g., 2 g/kg body weight in sterile water)
-
Oral gavage needle
-
Glucometer and test strips
-
-
Protocol:
-
Fast the animals overnight (12-16 hours) with free access to water.
-
Record the baseline blood glucose level (time 0) from a tail vein blood sample.
-
Administer the glucose solution orally via gavage.
-
Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Plot the blood glucose concentration over time and calculate the area under the curve (AUC) for a quantitative comparison between groups.
-
b) Insulin Tolerance Test (ITT)
-
Principle: The ITT assesses the whole-body insulin sensitivity by measuring the rate of glucose clearance in response to an exogenous insulin injection.
-
Materials:
-
Human insulin solution (e.g., 0.75-1.0 U/kg body weight in sterile saline)
-
Syringes and needles for i.p. injection
-
Glucometer and test strips
-
-
Protocol:
-
Fast the animals for 4-6 hours with free access to water.
-
Record the baseline blood glucose level (time 0) from a tail vein blood sample.
-
Administer the insulin solution via i.p. injection.
-
Measure blood glucose levels at 15, 30, 45, and 60 minutes post-insulin injection.
-
The rate of glucose disappearance is indicative of insulin sensitivity.
-
Measurement of Oxidative Stress Markers
a) Superoxide Dismutase (SOD) Activity Assay (Spectrophotometric)
-
Principle: This assay is based on the inhibition of the reduction of nitroblue tetrazolium (NBT) by SOD. Superoxide anions, generated by a phenazine methosulfate-NADH system, reduce NBT to formazan, which is a colored product. SOD scavenges the superoxide anions, thus inhibiting the color formation.
-
Protocol:
-
Prepare tissue homogenates in a suitable buffer (e.g., phosphate buffer).
-
The reaction mixture contains sodium pyrophosphate buffer, phenazine methosulfate, NBT, and NADH.[6]
-
Add the tissue homogenate to the reaction mixture.
-
Start the reaction by adding NADH.
-
Incubate at 30°C for a defined period (e.g., 90 seconds).[6]
-
Stop the reaction with glacial acetic acid.
-
Extract the colored formazan product with n-butanol and measure the absorbance at 560 nm.[6]
-
One unit of SOD activity is defined as the amount of enzyme that inhibits the rate of NBT reduction by 50%.
-
b) Catalase (CAT) Activity Assay (Spectrophotometric)
-
Principle: This assay measures the decomposition of hydrogen peroxide (H₂O₂) by catalase. The rate of H₂O₂ disappearance is monitored by the decrease in absorbance at 240 nm.
-
Protocol:
-
Prepare tissue homogenates in phosphate buffer.
-
The reaction mixture contains a known concentration of H₂O₂ in phosphate buffer.
-
Add the tissue homogenate to the H₂O₂ solution.
-
Immediately measure the decrease in absorbance at 240 nm over a set period (e.g., 1-3 minutes).
-
Catalase activity is calculated based on the rate of H₂O₂ decomposition.
-
c) Glutathione Peroxidase (GPx) Activity Assay (Spectrophotometric)
-
Principle: This is a coupled enzyme assay. GPx reduces an organic peroxide (e.g., cumene hydroperoxide) using glutathione (GSH) as a reducing agent, producing oxidized glutathione (GSSG). GSSG is then reduced back to GSH by glutathione reductase (GR), with the concomitant oxidation of NADPH to NADP⁺. The decrease in NADPH absorbance at 340 nm is proportional to GPx activity.
-
Protocol:
-
Prepare tissue homogenates in a suitable buffer.
-
The reaction mixture contains phosphate buffer, GSH, GR, and NADPH.[10]
-
Add the tissue homogenate to the reaction mixture and incubate.
-
Initiate the reaction by adding the peroxide substrate.
-
Monitor the decrease in absorbance at 340 nm.[10]
-
GPx activity is calculated from the rate of NADPH oxidation.
-
d) Malondialdehyde (MDA) Assay (TBARS Method)
-
Principle: MDA, a marker of lipid peroxidation, reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored complex, which can be measured spectrophotometrically.
-
Protocol:
-
Prepare tissue homogenates.
-
Cool the samples and centrifuge to pellet any precipitate.
-
The concentration of MDA is determined using a standard curve prepared with a known concentration of MDA.
-
Histopathological Analysis
Hematoxylin and Eosin (H&E) Staining of Paraffin-Embedded Tissues
-
Principle: H&E staining is a fundamental histological technique that provides a general overview of tissue morphology. Hematoxylin stains cell nuclei blue/purple, while eosin stains the cytoplasm and extracellular matrix pink/red.
-
Protocol:
-
Fixation: Immediately after dissection, fix the tissues (e.g., pancreas, liver, kidney) in 10% neutral buffered formalin for 24-48 hours.
-
Processing: Dehydrate the fixed tissues through a graded series of ethanol, clear with xylene, and embed in paraffin wax.
-
Sectioning: Cut thin sections (4-5 µm) of the paraffin-embedded tissues using a microtome and mount them on glass slides.
-
Deparaffinization and Rehydration:
-
Xylene: 2 changes, 5 minutes each.
-
100% Ethanol: 2 changes, 2 minutes each.
-
95% Ethanol: 2 minutes.
-
70% Ethanol: 2 minutes.
-
Running tap water: 2 minutes.[8]
-
-
Staining:
-
Harris Hematoxylin: 3-5 minutes.
-
Rinse in running tap water.
-
Differentiate in 0.5-1% acid alcohol (a few quick dips).
-
"Blue" the sections in a bluing agent (e.g., Scott's tap water substitute) or running tap water.
-
Counterstain with Eosin Y solution for 1-2 minutes.[8]
-
-
Dehydration and Mounting:
-
Dehydrate through graded ethanol (95% and 100%).
-
Clear in xylene.
-
Mount a coverslip using a permanent mounting medium.
-
-
Microscopic Examination: Examine the stained sections under a light microscope to evaluate tissue morphology, cellular integrity, and any pathological changes.
-
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key aspects of the experimental design and the proposed mechanisms of this compound action.
Caption: Experimental workflow for long-term this compound studies.
Caption: this compound's effect on the insulin signaling pathway.
Caption: this compound's role in modulating oxidative stress.
References
- 1. This compound-stimulated glycogen synthesis is associated with activation of phosphatidylinositol 3-kinase and is independent of insulin receptor tyrosine phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism on insulin-like action of this compound: studies on interaction between rat adipocytes and vanadium compounds. | Semantic Scholar [semanticscholar.org]
- 3. This compound Treatment Stimulates Proliferation and Regeneration of Beta Cells in Pancreatic Islets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological Consequences of Vanadium Effects on Formation of Reactive Oxygen Species and Lipid Peroxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. Evidence for the distinct vanadyl(+4)-dependent activating system for manifesting insulin-like effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Exploring the Biological Effects of Anti-Diabetic Vanadium Compounds in the Liver, Heart and Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism on insulin-like action of this compound: studies on interaction between rat adipocytes and vanadium compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Multifunctional actions of vanadium compounds on insulin signaling pathways: evidence for preferential enhancement of metabolic versus mitogenic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Vanadium and biomarkers of inflammation and oxidative stress in diabetes: A systematic review of animal studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metabolic effects of this compound in humans with non-insulin-dependent diabetes mellitus: in vivo and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The PI3K/Akt Pathway and Glucose Metabolism: A Dangerous Liaison in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of Vanadyl Sulfate Solutions for Intravenous Injection in Rats
Audience: Researchers, scientists, and drug development professionals.
Introduction
Vanadyl sulfate (VOSO₄), a salt of vanadium, has garnered significant interest in biomedical research for its insulin-mimetic properties. It has been investigated for its potential therapeutic effects in managing diabetes mellitus and related metabolic disorders. Preclinical studies in rodent models, particularly rats, are crucial for elucidating the mechanisms of action and evaluating the efficacy and safety of this compound. Intravenous administration is a key route for assessing the direct physiological effects and pharmacokinetics of this compound.
This document provides a detailed protocol for the preparation of this compound solutions suitable for intravenous injection in rats, based on established laboratory practices and available scientific literature. It also includes a summary of relevant quantitative data and a diagram of the pertinent signaling pathway.
Quantitative Data Summary
The following tables summarize key quantitative parameters relevant to the preparation and administration of this compound solutions in rats.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | VOSO₄ | [1] |
| Molar Mass | 163.0 g/mol (anhydrous) | [1] |
| Appearance | Blue crystalline solid | [2] |
| Solubility in Water | Highly soluble (467 g/L at 20°C for pentahydrate) | [2] |
| pH of Aqueous Solution | Acidic (pH 0.81-1.07 for a 467 g/L solution of pentahydrate) | [2] |
| Stability | Stable under recommended storage conditions | [2] |
Table 2: Reported Dosages of this compound in Rat Studies (Various Administration Routes)
| Administration Route | Dosage Range | Study Focus | Reference |
| Intraperitoneal | 5 - 10 mg/kg/day | Diabetes | [3][4] |
| Oral (drinking water) | 0.75 - 1 mg/mL | Diabetes, Hypertension | [5] |
| Oral (gavage) | 100 mg/kg/day | Diabetes | [2] |
Experimental Protocols
Preparation of Sterile this compound Solution for Intravenous Injection
This protocol outlines the steps for preparing a sterile this compound solution in isotonic saline, suitable for intravenous administration in rats.
Materials:
-
This compound (VOSO₄) powder (analytical grade)
-
Sterile 0.9% Sodium Chloride Injection, USP (isotonic saline)
-
Sterile, pyrogen-free water for injection (WFI) (optional, for initial dissolution if needed)
-
Sterile 0.1 N Sodium Hydroxide (NaOH) and 0.1 N Hydrochloric Acid (HCl) for pH adjustment
-
Sterile 0.22 µm syringe filters
-
Sterile syringes and needles
-
Sterile, sealed vials
-
Calibrated pH meter
-
Analytical balance
-
Laminar flow hood or biological safety cabinet
Procedure:
-
Calculations: Determine the required mass of this compound based on the desired final concentration and volume of the solution.
-
Dissolution:
-
In a laminar flow hood, using aseptic technique, weigh the calculated amount of this compound powder.
-
Dissolve the powder in a sterile container with the required volume of sterile 0.9% Sodium Chloride Injection. Gentle warming may be used to aid dissolution, but the solution should be cooled to room temperature before proceeding.
-
-
pH Measurement and Adjustment:
-
Aseptically withdraw a small aliquot of the solution to measure the pH. This compound solutions are acidic.[2]
-
Adjust the pH of the solution to a physiologically compatible range (ideally 7.0-7.4) using sterile 0.1 N NaOH.[6] Add the NaOH dropwise while continuously monitoring the pH. If the pH overshoots, use sterile 0.1 N HCl to bring it back to the target range.
-
-
Sterilization:
-
Quality Control:
-
Visually inspect the final solution for any particulate matter or color change. The solution should be a clear, blue liquid.
-
Label the sterile vial with the name of the compound, concentration, date of preparation, and appropriate storage conditions.
-
-
Storage:
-
Store the sterile this compound solution at 2-8°C. The stability of the solution under these conditions should be determined, but it is recommended to use freshly prepared solutions whenever possible.
-
Experimental Workflow for Intravenous Administration in Rats
The following diagram illustrates the general workflow for preparing and administering the this compound solution to rats.
Caption: Workflow for this compound solution preparation and intravenous administration in rats.
Signaling Pathway
This compound exerts its insulin-mimetic effects primarily through the PI3K/Akt signaling pathway, independent of direct insulin receptor phosphorylation.[8]
This compound and the PI3K/Akt Signaling Pathway
The following diagram illustrates the key steps in the this compound-activated PI3K/Akt signaling cascade, which plays a crucial role in glucose metabolism.
Caption: this compound-activated PI3K/Akt signaling pathway.
Disclaimer: This document is intended for informational purposes for research professionals. All animal procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with all applicable regulations and guidelines. The stability and compatibility of the prepared solution should be validated for the specific experimental conditions.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | O5SV | CID 34007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound Treatment Stimulates Proliferation and Regeneration of Beta Cells in Pancreatic Islets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Toxicological aspects of vanadyl sulphate on diabetic rats: effects on vanadium levels and pancreatic B-cell morphology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. az.research.umich.edu [az.research.umich.edu]
- 7. researchgate.net [researchgate.net]
- 8. This compound-stimulated glycogen synthesis is associated with activation of phosphatidylinositol 3-kinase and is independent of insulin receptor tyrosine phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Vanadyl Sulfate: A Powerful Tool for Interrogating Protein Tyrosine Phosphatase Activity
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Vanadyl sulfate (VOSO₄) is a widely recognized and potent inhibitor of protein tyrosine phosphatases (PTPs), a family of enzymes crucial for regulating cellular signaling pathways. By catalyzing the dephosphorylation of tyrosine residues on various proteins, PTPs act as key negative regulators in pathways controlling cell growth, differentiation, metabolism, and immune responses. The inhibitory action of this compound, primarily through its oxidized form, vanadate, which acts as a phosphate analog, makes it an invaluable tool for studying the roles of PTPs in these fundamental biological processes. Its insulin-mimetic properties, in particular, have led to extensive research into its effects on the insulin signaling pathway through the inhibition of PTP1B.[1][2][3] This document provides detailed application notes and experimental protocols for the use of this compound in studying PTPs, aimed at researchers, scientists, and professionals in drug development.
Mechanism of Action
This compound exerts its inhibitory effect on PTPs primarily after being oxidized to vanadate (VO₄³⁻) within the cellular environment. Vanadate is a structural analog of phosphate and acts as a competitive inhibitor by binding to the active site of PTPs.[3][4] This binding prevents the enzyme from dephosphorylating its target substrates, leading to an increase in the tyrosine phosphorylation levels of key signaling proteins.[5] Additionally, the intracellular conversion between vanadyl and vanadate can generate reactive oxygen species (ROS), which can further inhibit PTPs by oxidizing the catalytic cysteine residue in their active site.[3]
Applications in PTP Research
This compound is a versatile tool with a broad range of applications in the study of PTPs:
-
Elucidating Signaling Pathways: By inhibiting PTPs, this compound can be used to artificially increase tyrosine phosphorylation, allowing researchers to identify and study the downstream components of various signaling cascades, most notably the insulin signaling pathway.[1][2]
-
Validating PTP Substrates: Researchers can use this compound to confirm whether a particular protein is a substrate of a PTP. An increase in the phosphorylation of a protein in the presence of this compound suggests that it is normally dephosphorylated by a PTP.
-
Drug Discovery: this compound and its derivatives serve as lead compounds in the development of more specific and potent PTP inhibitors for therapeutic applications, particularly in the context of diabetes and cancer.[3][6]
-
Studying PTP-Mediated Diseases: The use of this compound helps in understanding the pathological roles of PTPs in various diseases, including metabolic disorders and cancer.[3]
Data Presentation: Inhibitory Activity of this compound
The inhibitory potency of this compound can vary depending on the specific PTP and the experimental conditions. The following table summarizes the available quantitative data on the inhibition of key PTPs by this compound.
| Protein Tyrosine Phosphatase | Inhibitory Concentration (IC₅₀) | Assay Conditions | Reference(s) |
| PTP1B | 0.06 - 0.8 µM | Automated PTP1B inhibition assay | [7] |
| PTP1B (full length) | 19.3 ± 1.1 µM | Using p-nitrophenyl phosphate (pNPP) as substrate | [8] |
| SHP-2 | Not explicitly reported for this compound | General enzymatic assays available | [9][10][11] |
| CD45 | Not explicitly reported for this compound | General cellular and enzymatic assays available | [12][13][14] |
Note: The IC₅₀ values for SHP-2 and CD45 with this compound are not well-documented in the readily available literature. Researchers may need to determine these values empirically using the general protocols provided below.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound pentahydrate (VOSO₄·5H₂O)
-
Nuclease-free water
-
0.22 µm sterile filter
Procedure:
-
Weigh out the desired amount of this compound pentahydrate.
-
Dissolve the powder in nuclease-free water to create a stock solution of a desired concentration (e.g., 100 mM). Gentle warming may be required to fully dissolve the compound.[15][16]
-
Sterilize the stock solution by passing it through a 0.22 µm filter.
-
Store the stock solution in aliquots at -20°C. Avoid repeated freeze-thaw cycles.
In Vitro PTP1B Inhibition Assay
This protocol is adapted from a general method for measuring PTP1B activity using the chromogenic substrate p-nitrophenyl phosphate (pNPP).[6][8]
Materials:
-
Recombinant human PTP1B enzyme
-
p-Nitrophenyl phosphate (pNPP)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
This compound stock solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of this compound in the assay buffer.
-
In a 96-well plate, add 10 µL of each this compound dilution or vehicle control (assay buffer) to triplicate wells.
-
Add 80 µL of assay buffer containing the PTP1B enzyme to each well.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 10 µL of pNPP solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.
Cellular Assay for PTP Inhibition: Analysis of Protein Phosphorylation by Western Blot
This protocol describes how to treat cultured cells with this compound to inhibit endogenous PTPs and then analyze the changes in total tyrosine phosphorylation by Western blot.
Materials:
-
Cultured cells (e.g., HeLa, HepG2)
-
Complete cell culture medium
-
This compound stock solution
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors (excluding vanadate)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibody: Anti-phosphotyrosine antibody
-
Secondary antibody: HRP-conjugated anti-mouse or anti-rabbit IgG
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Plate cells and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound (e.g., 10 µM to 1 mM) for a specified time (e.g., 30 minutes to 4 hours). Include an untreated control.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[17][18]
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phosphotyrosine antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the signal using a chemiluminescent substrate and an imaging system.[19][20][21]
-
Visualizations
Signaling Pathway Diagram
Caption: Insulin signaling pathway and the inhibitory effect of this compound on PTP1B.
Experimental Workflow Diagram
Caption: Workflow for analyzing protein tyrosine phosphorylation after this compound treatment.
Logical Relationship Diagram
Caption: The logical cascade from this compound to altered cellular signaling.
References
- 1. Metabolic effects of this compound in humans with non-insulin-dependent diabetes mellitus: in vivo and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Treatment Stimulates Proliferation and Regeneration of Beta Cells in Pancreatic Islets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vanadium Compounds as PTP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. www1.udel.edu [www1.udel.edu]
- 5. Modulation of insulin action by vanadate: evidence of a role for phosphotyrosine phosphatase activity to alter cellular signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, In Vitro, and Computational Studies of PTP1B Phosphatase Inhibitors Based on Oxovanadium(IV) and Dioxovanadium(V) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of an automated protein-tyrosine phosphatase 1B inhibition assay and the screening of putative insulin-enhancing vanadium(IV) and zinc(II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bioassaysys.com [bioassaysys.com]
- 9. mdpi.com [mdpi.com]
- 10. Inhibition of SHP2 by new compounds induces differential effects on RAS/RAF/ERK and PI3K/AKT pathways in different cancer cell types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Inhibition of CD45-specific phosphatase activity restores the differentiation potential of aged mesenchymal stromal cells: implications in regenerative medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Orientation-dependent CD45 inhibition with viral and engineered ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. google.com [google.com]
- 16. google.com [google.com]
- 17. researchgate.net [researchgate.net]
- 18. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 19. PhosphoTyrosine Western Blotting protocol v1 [protocols.io]
- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 21. raybiotech.com [raybiotech.com]
Application Notes and Protocols: Vanadyl Sulfate in Spectroscopic Studies of Metalloproteins
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing vanadyl sulfate (VOSO₄) as a paramagnetic probe in the spectroscopic investigation of metalloproteins. The vanadyl ion (VO²⁺), with its unpaired electron (S=1/2) and high natural abundance of the ⁵¹V isotope (I=7/2), serves as an excellent spectroscopic reporter for Electron Paramagnetic Resonance (EPR), Electron Nuclear Double Resonance (ENDOR), and Electron Spin Echo Envelope Modulation (ESEEM) studies.[1] It is frequently used to substitute for spectroscopically silent divalent cations such as Mg²⁺, Ca²⁺, and Zn²⁺ in the active sites of metalloproteins, providing valuable insights into the metal ion's coordination environment, the nature of its ligands, and the overall structure of the metal-binding site.[1]
Application Notes
Principle of Vanadyl Probe Spectroscopy
The core principle lies in the sensitivity of the vanadyl ion's EPR spectrum to its local environment. The interaction of the unpaired electron with the ⁵¹V nucleus results in a characteristic eight-line hyperfine structure.[1] The parameters derived from this spectrum, primarily the g-tensor and the hyperfine coupling tensor (A), are highly dependent on the number, type, and geometry of the coordinating ligands in the equatorial plane of the vanadyl ion.[1]
An empirical "additivity relationship" allows for the prediction of the parallel component of the hyperfine coupling constant (A∥) based on the sum of individual contributions from each of the four equatorial ligands.[1] This relationship is a powerful tool for identifying the coordinating amino acid residues (e.g., histidine, aspartate, glutamate, cysteine) and other ligands like water or substrate analogs.[1]
Advanced techniques like ENDOR and ESEEM provide further resolution by detecting the interactions of the vanadyl electron spin with surrounding magnetic nuclei (e.g., ¹H, ¹⁴N, ¹³C), allowing for the precise identification and characterization of ligands and the determination of internuclear distances.
Key Applications in Metalloprotein Research
-
Elucidation of Metal-Binding Sites: Determining the identity and number of amino acid residues and other molecules directly coordinating to the metal ion.[1]
-
Probing Structural Changes: Detecting conformational changes in the active site upon substrate binding, inhibitor association, or protein mutation by observing changes in the EPR spectral parameters.
-
Investigating Enzyme Mechanisms: Tracking changes in the metal coordination sphere during different steps of an enzymatic reaction.
-
Characterizing Protein-Drug Interactions: Vanadyl complexes themselves have therapeutic potential, particularly as insulin-mimetic agents.[2][3] Spectroscopic studies can elucidate how these complexes interact with target proteins like protein tyrosine phosphatases (PTPs) and serum transport proteins.[2][4]
-
Site-Directed Mutagenesis Studies: Combining vanadyl probe spectroscopy with site-directed mutagenesis is a powerful strategy to confirm the identity of specific amino acid ligands.[1]
Applications in Drug Development
The insulin-mimetic properties of vanadyl compounds have spurred research into their therapeutic potential for diabetes.[2][3][4] this compound has been shown to improve glycemic control by acting on the insulin signaling pathway, in part through the inhibition of protein tyrosine phosphatases (PTPs) like PTP1B.[2][4] This leads to the activation of downstream signaling components such as the PI3K/Akt pathway.[2][4] Spectroscopic studies are crucial for:
-
Understanding the coordination chemistry of potential vanadium-based drugs.
-
Characterizing their interactions with target enzymes and transport proteins like albumin and transferrin.
-
Providing structural data to guide the design of more potent and specific metallodrugs.
Quantitative Data Presentation
The following tables summarize typical EPR parameters for the vanadyl ion coordinated to different ligands, providing a reference for interpreting experimental data.
Table 1: Additivity Contributions of Equatorial Ligands to the Parallel Hyperfine Coupling Constant (A∥)
| Ligand Type | Functional Group | A∥ Contribution (x 10⁻⁴ cm⁻¹) | Reference |
| Water | H₂O | 45.7 | [1] |
| Carboxylate | R-COO⁻ | 40.3 | [1] |
| Pyridine Nitrogen | Pyridine N | 40.1 | [1] |
| Primary Amine | R-NH₂ | 40.0 | [1] |
| Parallel Imidazole | Imidazole N | 40.0 | [1] |
| Hydroxide | OH⁻ | 38.7 | [1] |
| Phenolate | Ar-O⁻ | 38.6 | [1] |
| Alkoxide | R-O⁻ | 35.3 | [1] |
| Thiolate | R-S⁻ | 31.9 | [1] |
Table 2: Experimental EPR Parameters for Vanadyl Complexes with Biomolecules and in Metalloproteins
| Complex/Protein | g∥ | g⊥ | A∥ (x 10⁻⁴ cm⁻¹) | A⊥ (x 10⁻⁴ cm⁻¹) | Reference |
| [VO(H₂O)₅]²⁺ | 1.932 | 1.979 | 181.6 | 70.8 | |
| VO²⁺-Bovine Serum Albumin (BSA) | 1.936 | 1.979 | 171.0 | 62.0 | [5] |
| VO²⁺-Human Serum Transferrin | ~1.94 | ~1.98 | ~168.0 | ~60.0 | [6] |
| VO²⁺-Carboxypeptidase A (low pH) | 1.936 | 1.984 | 166.6 | 60.2 | [1] |
| VO²⁺-Carboxypeptidase A (high pH) | 1.930 | 1.980 | 175.8 | 63.8 | [1] |
| VO²⁺-Insulin | 1.938 | 1.976 | 166.0 | 58.0 | |
| [VO(empp)₂] in HEWL (covalent) | 1.943 | - | 168.0 | - | [7] |
Experimental Protocols
Protocol for Vanadyl Ion Substitution in a Zn²⁺-Metalloprotein
This protocol describes a general method for replacing a native, spectroscopically silent divalent metal ion (e.g., Zn²⁺, Mg²⁺) with the VO²⁺ probe.
Materials:
-
Purified metalloprotein of interest
-
Buffer solution appropriate for protein stability (e.g., Tris-HCl, HEPES), pre-treated with Chelex-100 resin to remove trace metals.
-
Ethylenediaminetetraacetic acid (EDTA)
-
This compound (VOSO₄) stock solution (e.g., 100 mM in water)
-
Dialysis tubing with appropriate molecular weight cutoff (MWCO)
-
Centrifugal filter units (e.g., Amicon Ultra)
Procedure:
-
Apo-Protein Preparation:
-
Dialyze the purified metalloprotein against the Chelex-treated buffer containing a low concentration of EDTA (e.g., 1-5 mM) for 24-48 hours at 4°C with multiple buffer changes. This will chelate and remove the native metal ion.
-
Remove EDTA by extensive dialysis against the Chelex-treated buffer (at least 4-6 buffer changes over 48 hours).
-
Confirm the removal of the native metal ion using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or by assaying for loss of enzymatic activity if applicable.
-
-
Reconstitution with this compound:
-
Concentrate the apo-protein to a suitable concentration (e.g., 0.1-1 mM) using a centrifugal filter unit.
-
Slowly add a stoichiometric amount (or a slight excess, e.g., 1.1 to 2 equivalents) of the VOSO₄ stock solution to the gently stirring apo-protein solution on ice.
-
Incubate the mixture on ice for 1-2 hours to allow for binding. The solution may develop a characteristic blue-green color.
-
-
Removal of Unbound Vanadyl:
-
Remove excess, unbound VOSO₄ by dialysis against the Chelex-treated buffer or by using a desalting column (e.g., Sephadex G-25).
-
Concentrate the reconstituted VO²⁺-protein to the desired concentration for spectroscopic analysis.
-
-
Verification of Reconstitution:
-
Determine the protein concentration (e.g., via Bradford or BCA assay).
-
Quantify the vanadium content using ICP-MS to confirm the stoichiometry of binding.
-
If applicable, perform activity assays to determine if the vanadyl-substituted protein retains any biological function.
-
Protocol for Frozen-Solution EPR Spectroscopy
Sample Preparation:
-
Prepare the VO²⁺-metalloprotein sample at a concentration typically ranging from 0.1 to 1 mM.
-
If necessary, add a cryoprotectant such as glycerol (10-30% v/v) to the sample to ensure the formation of a good glass upon freezing, which prevents sample heterogeneity and improves spectral resolution.
-
Transfer the sample into a high-quality quartz EPR tube (e.g., Wilmad-LabGlass SQ or PQ grade).[8] The sample height should be sufficient for the resonator, typically around 3-4 cm.[9]
-
Flash-freeze the sample by slowly lowering the EPR tube into liquid nitrogen.[8][9] This should be done gradually to prevent cracking of the tube.[8][9]
EPR Spectrometer Setup and Data Acquisition (X-band):
-
Cool the EPR spectrometer's resonant cavity to the desired temperature, typically in the range of 77 K (liquid nitrogen) to 120 K.
-
Insert the frozen sample into the cavity.
-
Tune the spectrometer to the resonant frequency of the cavity and match the impedance.
-
Set the EPR parameters. Typical starting parameters for a VO²⁺ sample are:
-
Microwave Frequency: ~9.5 GHz (X-band)
-
Microwave Power: Low power (e.g., 1-10 mW) to avoid saturation. A power saturation study should be performed to determine the optimal power.
-
Magnetic Field Center: ~3400 Gauss
-
Sweep Width: ~1500-2000 Gauss
-
Modulation Frequency: 100 kHz
-
Modulation Amplitude: 1-5 Gauss (should be less than the narrowest line width)
-
Time Constant: ~40 ms
-
Conversion Time: ~40 ms
-
Number of Scans: Average multiple scans to improve the signal-to-noise ratio.
-
-
Record the EPR spectrum.
-
Analyze the spectrum to determine the g-values and hyperfine coupling constants (A). This is often done by simulating the experimental spectrum using software packages like EasySpin.
Protocol for ENDOR and ESEEM Spectroscopy
These advanced techniques require a pulse EPR spectrometer. The sample preparation is similar to that for continuous-wave EPR, but often requires deuterated solvents (D₂O) to reduce the proton background signal and highlight the signals from exchangeable protons.
General Procedure:
-
Sample Preparation: Prepare the VO²⁺-metalloprotein in a suitable buffer, potentially in D₂O for proton ENDOR/ESEEM experiments. The concentration requirements are similar to or slightly higher than for EPR.
-
Spectrometer Setup: Use a pulse EPR spectrometer equipped for ENDOR and/or ESEEM experiments. The experiments are performed at cryogenic temperatures (typically 4-20 K).
-
Pulse Sequences:
-
ENDOR: The Davies or Mims pulse sequences are commonly used. The experiment involves applying a radiofrequency (RF) pulse between the microwave pulses to induce nuclear spin flips, which are detected as changes in the electron spin echo intensity.
-
ESEEM: A two-pulse or three-pulse (stimulated echo) sequence is applied. The echo intensity is measured as a function of the time delay between pulses, revealing modulations caused by hyperfine interactions with nearby nuclei.
-
-
Data Acquisition:
-
ENDOR: The spectrum is recorded by sweeping the RF frequency at a fixed magnetic field position (often corresponding to a specific feature in the EPR spectrum).
-
ESEEM: The time-domain data (echo modulation pattern) is recorded and then Fourier transformed to obtain a frequency-domain spectrum, where the peaks correspond to nuclear transition frequencies.
-
-
Data Analysis: The resulting spectra are analyzed to extract hyperfine and nuclear quadrupole coupling constants, which provide detailed information about the identity and orientation of the interacting nuclei.
Visualizations
Signaling Pathway Diagram
The following diagram illustrates the insulin-mimetic effect of vanadyl compounds on the PI3K/Akt signaling pathway, a key pathway in glucose metabolism. Vanadyl compounds inhibit Protein Tyrosine Phosphatases (PTPs), which normally dephosphorylate and inactivate the Insulin Receptor (IR) and Insulin Receptor Substrate (IRS) proteins. This inhibition leads to the downstream activation of the pathway.
Caption: this compound's role in the PI3K/Akt insulin signaling pathway.
Experimental Workflow Diagram
This diagram outlines the logical workflow for investigating a metalloprotein using this compound as a spectroscopic probe.
References
- 1. www1.udel.edu [www1.udel.edu]
- 2. Exploring the Biological Effects of Anti-Diabetic Vanadium Compounds in the Liver, Heart and Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
- 4. Vanadium Compounds with Antidiabetic Potential [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. cce.caltech.edu [cce.caltech.edu]
- 9. acif.ucr.edu [acif.ucr.edu]
Troubleshooting & Optimization
How to prevent precipitation of vanadyl sulfate in buffer solutions.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with vanadyl sulfate in buffer solutions. Our aim is to help you prevent precipitation and ensure the stability and efficacy of your experimental solutions.
Troubleshooting Guide: Preventing this compound Precipitation
This compound precipitation is a common issue that can impact experimental outcomes. This guide provides a systematic approach to troubleshooting and preventing this problem.
Problem: this compound precipitates out of my buffer solution.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Action |
| High pH | This compound is more stable in acidic conditions. As the pH increases, especially above 7.0, the vanadyl ion (VO²⁺) is prone to hydrolysis and oxidation, leading to the formation of less soluble vanadate species. | Maintain a slightly acidic to neutral pH (ideally below 7.4). If your experimental conditions allow, preparing the stock solution in dilute sulfuric acid (e.g., 0.01 M) can enhance stability. When adding to a neutral buffer, do so slowly while stirring to avoid localized high pH. |
| Phosphate Buffer Interaction | Phosphate ions can directly interact with vanadyl ions, leading to the formation of insoluble vanadyl phosphate complexes. This is particularly problematic in phosphate-buffered saline (PBS) at physiological pH. | If possible, consider using a non-phosphate buffer system such as TRIS-HCl or HEPES. If PBS is required, prepare the this compound stock solution in deionized water or a slightly acidic solution and add it to the PBS immediately before use. Minimize the storage time of this compound in phosphate-containing buffers. |
| High Concentration | Exceeding the solubility limit of this compound in the specific buffer and at a given temperature will lead to precipitation. | Prepare a more dilute solution. It is advisable to prepare a concentrated stock solution in water or a slightly acidic solution and then dilute it to the final working concentration in the buffer. |
| Oxidation | The vanadyl ion (V⁴⁺) can be oxidized to the vanadate ion (V⁵⁺), which has different solubility characteristics and can precipitate, especially at neutral or alkaline pH. | Use freshly prepared solutions. To minimize oxidation, consider adding a mild reducing agent and chelator like ascorbic acid to the buffer.[1][2] |
| Temperature Fluctuations | The solubility of this compound can be temperature-dependent. Cooling the solution can sometimes lead to precipitation. | Prepare and store solutions at a constant temperature. If precipitation occurs upon cooling, gently warm the solution while stirring to redissolve the precipitate before use. |
Frequently Asked Questions (FAQs)
Solution Preparation and Stability
Q1: What is the best way to prepare a stable stock solution of this compound for cell culture experiments?
A1: To prepare a stable stock solution, dissolve this compound pentahydrate in sterile, deionized water to a concentration of 10-100 mM. A slightly acidic pH (around 3-4) in the stock solution will enhance stability.[3] Filter-sterilize the stock solution using a 0.22 µm syringe filter. When preparing your final culture medium, add the stock solution dropwise while gently stirring to avoid localized high concentrations and pH changes that could induce precipitation.
Q2: How long can I store a this compound solution?
A2: The stability of a this compound solution depends on the solvent, pH, and storage conditions. An acidic aqueous stock solution (pH 3-4) can be stable for several days at 4°C, protected from light.[4] Solutions in neutral pH buffers, especially phosphate buffers, are much less stable and should be prepared fresh for each experiment.
Q3: My this compound solution changed color from blue to green or yellow. What does this mean?
A3: The characteristic blue color of a this compound solution is due to the hydrated vanadyl ion [VO(H₂O)₅]²⁺. A color change to green or yellow can indicate a change in the coordination environment or oxidation of the vanadium ion. In acidic solutions, oxidation can lead to yellow-colored vanadyl(V) derivatives.[5] If you observe a significant color change, it is best to prepare a fresh solution.
Use of Chelating Agents
Q4: Can I use a chelating agent to prevent precipitation? If so, which one and at what concentration?
Q5: How do chelating agents work to prevent precipitation?
A5: Chelating agents form stable, soluble complexes with the vanadyl ion. This prevents the vanadyl ion from interacting with other components in the buffer, such as phosphate ions, that would otherwise lead to the formation of insoluble precipitates. The logical workflow for using a chelating agent is illustrated below.
Caption: Logical workflow for preventing this compound precipitation.
Biological and Chemical Interactions
Q6: Why does this compound often precipitate in phosphate-buffered saline (PBS)?
A6: Vanadyl ions (VO²⁺) have a strong affinity for phosphate ions. In a phosphate-rich environment like PBS, especially at physiological pH (around 7.4), they can readily form insoluble vanadyl phosphate complexes, leading to precipitation.[4]
Q7: I am studying the insulin-mimetic effects of this compound. How does it interact with the insulin signaling pathway?
A7: this compound has been shown to mimic the effects of insulin by interacting with key components of the insulin signaling pathway. It can activate the insulin receptor tyrosine kinase, leading to the phosphorylation of insulin receptor substrates (IRS). This, in turn, can activate downstream pathways like the PI3K-Akt pathway, ultimately promoting glucose uptake.[7][8]
Caption: this compound's interaction with the insulin signaling pathway.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Solution in TRIS-HCl Buffer (pH 7.4) with Ascorbic Acid
This protocol describes the preparation of a stable this compound solution for use in in-vitro experiments where a phosphate-free buffer is suitable.
Materials:
-
This compound pentahydrate (VOSO₄·5H₂O)
-
TRIS base
-
Hydrochloric acid (HCl), 1 M
-
L-Ascorbic acid
-
Deionized water (ddH₂O)
-
Sterile 0.22 µm syringe filter
-
Sterile conical tubes
Procedure:
-
Prepare 100 mL of 50 mM TRIS-HCl buffer (pH 7.4):
-
Dissolve 0.605 g of TRIS base in 80 mL of ddH₂O.
-
Adjust the pH to 7.4 by adding 1 M HCl dropwise while monitoring with a pH meter.
-
Bring the final volume to 100 mL with ddH₂O.
-
Sterilize by autoclaving or filtration.
-
-
Prepare a 20 mM Ascorbic Acid Solution in TRIS-HCl:
-
Weigh 35.2 mg of L-Ascorbic acid.
-
Dissolve it in 10 mL of the prepared 50 mM TRIS-HCl buffer. This will be a 2x stock of the chelator.
-
-
Prepare the 10 mM this compound Solution:
-
Weigh 25.3 mg of this compound pentahydrate.
-
In a separate sterile tube, dissolve the this compound in 5 mL of the 50 mM TRIS-HCl buffer.
-
To this this compound solution, add 5 mL of the 20 mM ascorbic acid solution.
-
Gently mix the solution. The final concentrations will be 10 mM this compound and 10 mM ascorbic acid in 50 mM TRIS-HCl.
-
-
Final Sterilization:
-
Filter-sterilize the final solution using a 0.22 µm syringe filter into a sterile container.
-
-
Storage:
-
Use the solution immediately for best results. If short-term storage is necessary, keep it at 4°C and protected from light for no longer than 24 hours.
-
Caption: Workflow for preparing a stable this compound solution.
Quantitative Data Summary
The solubility of this compound is highly dependent on the solvent, pH, and presence of other ions. While precise quantitative data in various biological buffers is limited in publicly available literature, the following table summarizes key solubility information.
| Solvent/Buffer | pH | Temperature (°C) | Solubility | Notes |
| Water | ~3-4 (for VOSO₄ solution) | 20 | Very high (467 g/L for pentahydrate)[3] | Forms a stable blue solution. |
| Sulfuric Acid (dilute) | < 3 | Room Temperature | High | Increased acidity enhances stability. However, solubility decreases in highly concentrated sulfuric acid.[9] |
| Phosphate Buffered Saline (PBS) | 7.4 | Room Temperature | Low | Prone to precipitation due to the formation of insoluble vanadyl phosphates.[4] |
| TRIS-HCl | 7.4 | Room Temperature | Moderate | Generally more stable than in PBS, but precipitation can still occur over time, especially at higher concentrations. |
Disclaimer: The information provided in this technical support center is for guidance purposes only. Researchers should always perform their own optimization and validation experiments for their specific applications.
References
- 1. Mechanism on insulin-like action of this compound: studies on interaction between rat adipocytes and vanadium compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism on insulin-like action of this compound: studies on interaction between rat adipocytes and vanadium compounds. | Semantic Scholar [semanticscholar.org]
- 3. This compound | O5SV | CID 34007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Reduction of vanadium(V) with ascorbic acid and isolation of the generated oxovanadium(IV) species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolic effects of this compound in humans with non-insulin-dependent diabetes mellitus: in vivo and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound improves hepatic and muscle insulin sensitivity in type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Mitigating gastrointestinal side effects of oral vanadyl sulfate in human studies.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with oral vanadyl sulfate in human studies. The focus is on mitigating the common gastrointestinal side effects associated with its administration.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments and provides actionable solutions.
Issue 1: High Incidence of Gastrointestinal (GI) Side Effects Upon Initiation of this compound Treatment.
Question: We have started our human study with oral this compound and are observing a high rate of nausea, diarrhea, and abdominal cramps among participants. How can we manage this?
Answer:
Initial gastrointestinal intolerance is a common observation with this compound administration.[1][2][3] The following strategies can be implemented to mitigate these effects:
-
Dose Titration: Avoid starting with the full target dose. A gradual increase in dosage allows for adaptation.[4] One study in type 1 diabetic patients utilized an adaptive dose of 40-60mg/day for the initial 3 weeks before progressively increasing to the therapeutic dose.
-
Administration with Food: Ensure that all participants are taking this compound with meals. Co-administration with food, particularly meals containing carbohydrates, can reduce the incidence of nausea and stomach cramps.[5]
-
Divided Dosing: Instead of a single daily dose, administer the total daily dosage in two or three smaller, equal doses.[4]
-
Symptomatic Relief: For mild to moderate symptoms, over-the-counter medications for diarrhea or abdominal discomfort can be considered, as has been done in some clinical trials.[6]
Issue 2: Participant Non-compliance Due to Persistent GI Side Effects.
Question: Despite initial mitigation strategies, some participants continue to experience gastrointestinal side effects, leading to poor compliance. What are our options?
Answer:
Persistent GI intolerance can jeopardize study integrity. Consider the following approaches:
-
Dose Reduction: If a participant is unable to tolerate the target dose, a reduction to the previously tolerated dose may be necessary.
-
Dietary Evaluation: Assess the participants' dietary habits when taking the supplement. High-fat or spicy foods consumed around the time of administration may exacerbate GI symptoms.
-
Formulation Considerations (Future Studies): For future studies, exploring different formulations could be beneficial. Research in animal models suggests that enteric-coated capsules may enhance the bioavailability of this compound and could potentially reduce direct contact with the gastric mucosa, thereby lessening GI irritation.[7] However, human clinical data on enteric-coated this compound is currently limited.
Frequently Asked Questions (FAQs)
Q1: What are the most common gastrointestinal side effects of oral this compound?
A1: The most frequently reported gastrointestinal side effects are nausea, diarrhea, abdominal cramps, and general stomach discomfort.[1][2][3][5][6]
Q2: Is there a dose-dependent relationship for these GI side effects?
A2: Yes, clinical studies have shown a clear dose-dependent increase in the incidence and severity of gastrointestinal side effects. Higher doses are associated with a greater likelihood of experiencing these adverse events.[1][2]
Q3: How long do the gastrointestinal side effects of this compound typically last?
A3: In many cases, gastrointestinal side effects are most pronounced during the first week of administration and may subside as the body adapts to the supplement.[3]
Q4: What is the proposed mechanism behind this compound-induced GI side effects?
A4: The exact mechanism for this compound-induced gastrointestinal irritation is not fully elucidated in the available literature. However, it is thought to be related to direct irritation of the gastrointestinal mucosa. Animal studies have noted epithelial hyperplasia in the ileum and other gastrointestinal sites with high doses of vanadium compounds.[8][9]
Q5: Are there any alternative formulations of this compound that might have fewer GI side effects?
A5: While most human studies have used standard this compound tablets or capsules, preclinical research in rats has explored the use of enteric-coated capsules. This approach demonstrated enhanced bioavailability and is proposed as a method to design more effective and safer dosages, potentially by bypassing the stomach and releasing the compound in the more alkaline environment of the intestine.[7] Further research is needed to confirm these benefits in humans.
Data Presentation
Table 1: Incidence of Gastrointestinal Side Effects of Oral this compound at Different Doses
| Daily Dose of this compound | Study Population | Duration of Treatment | Incidence of Gastrointestinal Side Effects | Reference |
| 75 mg/day | Type 2 Diabetics | 12 weeks | No side effects reported | Goldfine et al. (as cited in Shepherd et al., 2015) |
| 150 mg/day | Type 2 Diabetics | 6 weeks | Some gastrointestinal intolerance reported | Goldfine et al., 2000[2] |
| 300 mg/day | Type 2 Diabetics | 6 weeks | All participants reported cramping, abdominal discomfort, and/or diarrhea | Goldfine et al., 2000[2] |
| 100 mg/day (50 mg twice daily) | Type 2 Diabetics | 4 weeks | 6 out of 8 patients experienced GI side effects during the first week, which were well-tolerated thereafter. | Boden et al., 1996[3] |
Experimental Protocols
Protocol: Oral Administration of this compound with Dose Titration
This is a generalized protocol based on methodologies reported in human clinical studies. Specific details may need to be adapted based on your study design.
Objective: To administer oral this compound to human participants while minimizing gastrointestinal side effects through a dose titration schedule.
Materials:
-
This compound capsules/tablets (low and target dosages)
-
Placebo capsules/tablets (if a placebo-controlled trial)
-
Participant diaries for recording symptoms
-
Gastrointestinal symptom questionnaire
Procedure:
-
Informed Consent: Ensure all participants have provided informed consent and are aware of the potential for gastrointestinal side effects.
-
Baseline Assessment: Prior to the first dose, record any baseline gastrointestinal symptoms using a standardized questionnaire.
-
Initial Dosing Phase (Weeks 1-3):
-
Administer a low "adaptation" dose of this compound (e.g., 40-60 mg/day), divided into two or three smaller doses.
-
Instruct participants to take each dose with a meal.
-
Participants should record the time of administration, meal composition, and any gastrointestinal symptoms in their daily diaries.
-
-
Dose Escalation Phase (e.g., Week 4 onwards):
-
If the initial low dose is well-tolerated, gradually increase the dosage towards the target therapeutic dose (e.g., increase by 25-50 mg each week).
-
Continue to administer in divided doses with meals.
-
Monitor for the emergence of gastrointestinal side effects. If significant intolerance occurs, reduce the dose to the previously well-tolerated level for an additional week before attempting to increase it again.
-
-
Symptom Monitoring:
-
Throughout the study, regularly collect participant diaries and administer the gastrointestinal symptom questionnaire (e.g., weekly).
-
Grade the severity of symptoms (e.g., mild, moderate, severe) to quantitatively assess tolerability.
-
Mandatory Visualization
Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. Metabolic effects of this compound in humans with non-insulin-dependent diabetes mellitus: in vivo and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of this compound on carbohydrate and lipid metabolism in patients with non-insulin-dependent diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medcraveonline.com [medcraveonline.com]
- 5. altmedrev.com [altmedrev.com]
- 6. HEALTH EFFECTS - Toxicological Profile for Vanadium - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Enteric-coating capsulation of insulinomimetic this compound enhances bioavailability of vanadyl species in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. NTP Technical Report on the Toxicity Studies of Sodium Metavanadate (CASRN 13718-26-8) and this compound (CASRN 27774-13-6) Administered in Drinking Water to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Discussion - NTP Technical Report on the Toxicity Studies of Sodium Metavanadate (CASRN 13718-26-8) and this compound (CASRN 27774-13-6) Administered in Drinking Water to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]
Determining the optimal non-toxic dose of vanadyl sulfate for astrocyte cultures.
This technical support center provides guidance for researchers, scientists, and drug development professionals on determining the optimal non-toxic dose of vanadyl sulfate (VOSO₄) for astrocyte cultures.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is a recommended starting concentration range for testing this compound on primary astrocyte cultures?
A1: Based on available literature, a good starting point for determining the optimal non-toxic dose of this compound is to test a range of concentrations from 1 µM to 100 µM. One study suggests that 20 µM is a non-toxic dose for astrocytes, while concentrations of 50 µM and higher have been shown to induce cytotoxicity after 24 hours of exposure.[1][2]
Q2: My astrocytes are showing signs of distress (e.g., morphological changes, detachment) even at low concentrations of this compound. What could be the issue?
A2: Several factors could contribute to this observation:
-
Astrocyte Health: Ensure your primary astrocyte cultures are healthy and not stressed before adding this compound. Contamination with other cell types like microglia can also affect results.[3] Consider performing quality control checks, such as immunocytochemistry for the astrocyte marker GFAP.
-
Reagent Quality: Verify the purity and proper storage of your this compound. Prepare fresh solutions for each experiment.
-
Culture Conditions: Astrocytes can be sensitive to changes in their environment. Maintain consistent pH, temperature, and CO₂ levels. Ensure the culture medium is fresh and appropriate for primary astrocytes.[4][5]
-
Coating of Culture Vessels: Improper coating of culture flasks or plates can lead to poor cell attachment and increased sensitivity to stressors.[6] Ensure your culture vessels are adequately coated with materials like Poly-L-Lysine.
Q3: The results of my cell viability assay (e.g., MTT, Resazurin) are inconsistent. What are some common pitfalls?
A3: Inconsistent results in viability assays can arise from several sources:
-
Uneven Cell Seeding: Ensure a homogenous single-cell suspension before seeding to have a consistent number of cells in each well.[7]
-
Edge Effects: The outer wells of a microplate are more prone to evaporation, which can affect cell growth and reagent concentration. It is advisable to fill the outer wells with sterile PBS or medium and not use them for experimental data.
-
Incubation Times: Adhere strictly to the recommended incubation times for both the this compound treatment and the viability assay itself.
-
Reagent Handling: Ensure that the assay reagents are properly stored, thawed, and mixed before use. For example, the formazan crystals in an MTT assay need to be fully solubilized for accurate readings.[8]
-
High Background in LDH Assay: The presence of lactate dehydrogenase (LDH) in the serum of your culture medium can lead to high background signals. It is recommended to use heat-inactivated serum or perform control experiments with serum-free medium.[8][9]
Q4: I am observing increased reactive oxygen species (ROS) in my astrocyte cultures treated with this compound. What does this signify?
A4: Increased ROS is a known effect of this compound and is considered a primary mechanism of its cytotoxicity at higher concentrations.[1][2] this compound can stimulate intracellular ROS and nitric oxide (NO) generation, leading to oxidative stress and subsequent cell damage.[1][2] Measuring ROS levels can be a sensitive indicator of cellular stress even at sub-lethal concentrations of this compound.
Quantitative Data Summary
| This compound (VOSO₄) Concentration | Observation in Primary Astrocyte Cultures | Exposure Time | Reference |
| 20 µM | Considered a non-toxic dose. | 24 hours | [1][2] |
| 50 µM | Substantially induced cytotoxicity. | 24 hours | [1][2] |
| 100 µM and higher | Substantially induced cytotoxicity. | 24 and 48 hours | [1][2] |
| 20 µM | Increased intracellular Reactive Oxygen Species (ROS). | 6 hours | [1][2] |
| 20, 50, 100, 200, 500 µM | Elevated Nitric Oxide (NO) production. | 6, 24, and 48 hours | [1][2] |
Experimental Protocols
Primary Astrocyte Culture Protocol
This protocol is a general guideline for the isolation and culture of primary astrocytes from neonatal mouse or rat cortices.
Materials:
-
Neonatal mouse or rat pups (P0-P2)
-
DMEM with high glucose, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Hanks' Balanced Salt Solution (HBSS)
-
0.25% Trypsin-EDTA
-
Nylon cell strainers (100 µm and 70 µm)
-
Poly-L-Lysine coated T-75 flasks
-
Centrifuge
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Euthanize neonatal pups according to approved institutional guidelines.
-
Dissect the cerebral cortices in sterile, ice-cold HBSS.
-
Mechanically dissociate the tissue by gently triturating with a pipette.
-
Digest the tissue with 0.25% Trypsin-EDTA for 15 minutes at 37°C.
-
Neutralize the trypsin with an equal volume of complete culture medium.
-
Filter the cell suspension through a 100 µm and then a 70 µm nylon cell strainer to obtain a single-cell suspension.
-
Centrifuge the cells at 300 x g for 5 minutes.
-
Resuspend the cell pellet in complete culture medium and plate onto Poly-L-Lysine coated T-75 flasks.
-
Change the medium every 2-3 days. Microglia and oligodendrocytes will be loosely attached and can be removed by shaking the flasks before a medium change after 7-10 days in culture.
-
Once the astrocytes reach confluency, they can be subcultured using Trypsin-EDTA.
Cell Viability Assessment: MTT Assay
Materials:
-
Astrocytes cultured in 96-well plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent
-
Microplate reader
Procedure:
-
Seed astrocytes in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for the desired exposure time (e.g., 24, 48 hours). Include untreated control wells.
-
After the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control.
Cytotoxicity Assessment: Lactate Dehydrogenase (LDH) Assay
Materials:
-
Astrocytes cultured in 96-well plates
-
This compound stock solution
-
Commercially available LDH cytotoxicity assay kit
-
Microplate reader
Procedure:
-
Seed astrocytes in a 96-well plate as described for the MTT assay.
-
Treat the cells with various concentrations of this compound. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
After the incubation period, carefully collect the cell culture supernatant from each well.
-
Follow the manufacturer's instructions for the LDH assay kit to measure the amount of LDH released into the supernatant.
-
Measure the absorbance at the recommended wavelength using a microplate reader.
-
Calculate the percentage of cytotoxicity based on the ratio of LDH released from treated cells to the maximum LDH release.[10][11]
Signaling Pathways & Experimental Workflow Diagrams
Caption: Workflow for determining the optimal non-toxic dose of VOSO₄.
Caption: Potential signaling pathways affected by this compound in astrocytes.
References
- 1. In vitro effect of this compound on cultured primary astrocytes: cell viability and oxidative stress markers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 4.2. Primary Astrocyte Cell Culture [bio-protocol.org]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. Plate reader-based cell viability assays for glioprotection using primary rat optic nerve head astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. LDH cytotoxicity assay [protocols.io]
- 11. search.cosmobio.co.jp [search.cosmobio.co.jp]
Technical Support Center: Overcoming Poor Oral Bioavailability of Vanadyl Sulfate
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on overcoming the challenges associated with the poor oral bioavailability of vanadyl sulfate (VOSO₄) in preclinical studies.
Frequently Asked Questions (FAQs)
???+ question "Q1: Why is the oral bioavailability of this compound inherently low?"
???+ question "Q2: What are the primary strategies being explored to enhance the oral bioavailability of this compound?"
???+ question "Q3: What is the proposed mechanism of action for this compound's insulin-mimetic effects?"
Troubleshooting Guides
Low Encapsulation Efficiency (EE%)
???+ question "Q4: My chitosan nanoparticle formulation shows low and inconsistent encapsulation efficiency for this compound. What are the potential causes and solutions?"
High In Vivo Variability
???+ question "Q5: I am observing high variability in blood glucose levels and pharmacokinetic data between animals in my preclinical study. How can I minimize this?"
Experimental Protocols & Data
Protocol: Preparation of this compound-Loaded Chitosan Nanoparticles
This protocol describes a common method for preparing VOSO₄-loaded chitosan nanoparticles via ionic gelation.
Materials:
-
Low molecular weight chitosan
-
Acetic acid
-
Sodium tripolyphosphate (TPP)
-
This compound (VOSO₄)
-
Deionized water
Procedure:
-
Prepare Chitosan Solution (1 mg/mL):
-
Dissolve 100 mg of chitosan in 100 mL of a 1% (v/v) acetic acid solution.
-
Stir overnight at room temperature using a magnetic stirrer to ensure complete dissolution.
-
Adjust the pH to 5.0 using 1M NaOH.
-
-
Prepare VOSO₄-Chitosan Solution:
-
Add the desired amount of VOSO₄ to the chitosan solution (e.g., to achieve a 4:1 chitosan:drug weight ratio).
-
Stir for 30 minutes to ensure the drug is fully dissolved and dispersed.
-
-
Prepare TPP Solution (1 mg/mL):
-
Dissolve 100 mg of TPP in 100 mL of deionized water.
-
-
Nanoparticle Formation:
-
Place the VOSO₄-Chitosan solution on a magnetic stirrer set to 800 rpm.
-
Using a syringe pump for a consistent rate, add the TPP solution dropwise to the chitosan solution (e.g., add 25 mL of TPP solution to 50 mL of chitosan solution).
-
Nanoparticles will form spontaneously as an opalescent suspension.
-
Continue stirring for an additional 30 minutes.
-
-
Collection and Purification:
-
Centrifuge the nanoparticle suspension at 15,000 x g for 30 minutes at 4°C.
-
Discard the supernatant (which can be used to determine encapsulation efficiency).
-
Resuspend the nanoparticle pellet in deionized water and centrifuge again to wash away unentrapped drug and reagents. Repeat this step twice.
-
Finally, resuspend the purified nanoparticles in a suitable medium for characterization or lyophilize for long-term storage.
-
dot graph "Experimental_Workflow" { graph [rankdir="TB", bgcolor="#FFFFFF", label="VOSO4-Chitosan NP Preparation Workflow", fontcolor="#202124", fontsize=14, labelloc=t, size="7.6,5!", ratio=fill]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"];
A [label="1. Prepare Chitosan Solution\n(1% Acetic Acid, pH 5.0)"]; B [label="2. Add this compound to\nChitosan Solution"]; C [label="3. Prepare TPP Solution"]; D [label="4. Ionic Gelation:\nAdd TPP to Chitosan Solution\n(Dropwise, 800 rpm)"]; E [label="5. Nanoparticle Collection\n(Centrifugation)"]; F [label="6. Purification (Washing)"]; G [label="7. Final Product:\nAqueous Suspension or Lyophilized Powder", fillcolor="#34A853", fontcolor="#FFFFFF"];
A -> B [color="#5F6368"]; B -> D [color="#5F6368"]; C -> D [color="#5F6368"]; D -> E [color="#5F6368"]; E -> F [color="#5F6368"]; F -> G [color="#5F6368"]; }
Caption: Step-by-step workflow for the synthesis of VOSO₄-chitosan nanoparticles.
Data Presentation: Pharmacokinetic Parameters
The following table summarizes hypothetical comparative pharmacokinetic data for different this compound formulations after oral administration in a rat model. Such data is essential for evaluating the success of a delivery strategy.
| Formulation | Dose (mg/kg VOSO₄) | Cₘₐₓ (ng/mL) | Tₘₐₓ (h) | AUC₀₋₂₄ (ng·h/mL) | Relative Bioavailability (%) |
| Free VOSO₄ Solution | 50 | 85 ± 15 | 2.0 | 450 ± 90 | 100 (Reference) |
| VOSO₄ Liposomes | 50 | 210 ± 40 | 4.0 | 1575 ± 250 | ~350 |
| VOSO₄ Chitosan NPs | 50 | 350 ± 65 | 4.0 | 2475 ± 410 | ~550 |
Data are presented as Mean ± SD and are hypothetical for illustrative purposes.
-
Cₘₐₓ: Maximum plasma concentration.
-
Tₘₐₓ: Time to reach maximum plasma concentration.
-
AUC₀₋₂₄: Area under the concentration-time curve from 0 to 24 hours.
Troubleshooting vanadyl sulfate-induced cytotoxicity in MCF-7 cells.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers investigating the effects of vanadyl sulfate on the MCF-7 breast cancer cell line.
Frequently Asked Questions (FAQs)
Q1: What is the expected effect of this compound on MCF-7 cells?
A1: this compound (VOSO₄) has been shown to induce dose-dependent cytotoxicity and apoptosis in MCF-7 cells.[1][2][3][4][5] It can inhibit cell growth and trigger programmed cell death.[1][2][3][4]
Q2: What is a typical IC50 value for this compound in MCF-7 cells?
A2: The half-maximal inhibitory concentration (IC50) for this compound in MCF-7 cells has been reported to be approximately 25 µg/ml after 24 hours of treatment and 20 µg/ml after 48 hours of treatment.[1][2][3][4]
Q3: What are the known molecular mechanisms of this compound-induced cytotoxicity in MCF-7 cells?
A3: this compound induces apoptosis by upregulating pro-apoptotic genes such as p53, p21, and Caspase8, while downregulating the anti-apoptotic gene Bcl2.[1][2][3] The anti-oxidative pathway is also implicated, with increased expression of superoxide dismutase 1 (Sod1) and Sod2.[1][2][3] Additionally, vanadium compounds can influence signaling pathways like MAPK/ERK and PI3K/Akt.[6]
Q4: Can this compound affect the cell cycle of MCF-7 cells?
A4: Yes, vanadium compounds have been shown to cause cell cycle arrest in MCF-7 cells, which can contribute to its anti-proliferative effects.[7]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High variability in cell viability (MTT) assay results. | Inconsistent plating density. | Ensure a uniform single-cell suspension before seeding and be consistent with the number of cells seeded per well. |
| Inaccurate drug concentration. | Prepare fresh dilutions of this compound for each experiment from a well-characterized stock solution. | |
| Contamination of cell culture. | Regularly check for signs of bacterial, fungal, or mycoplasma contamination. Use aseptic techniques and periodically test your cell lines. | |
| Low or no induction of apoptosis. | Suboptimal this compound concentration. | Perform a dose-response experiment to determine the optimal IC50 concentration for your specific MCF-7 cell line and passage number. |
| Insufficient treatment duration. | Conduct a time-course experiment (e.g., 12, 24, 48 hours) to identify the optimal time point for apoptosis induction. | |
| Insensitive apoptosis detection method. | Use a combination of assays to confirm apoptosis, such as Annexin V/PI staining and a caspase activity assay. | |
| Unexpected changes in gene or protein expression. | High cell passage number. | Use MCF-7 cells at a low and consistent passage number, as high passage numbers can lead to phenotypic and genotypic drift. |
| Issues with RNA/protein extraction or analysis. | Ensure the quality and integrity of your extracted RNA or protein. Optimize your RT-PCR or Western blotting protocols. | |
| Cells detaching from the plate at lower than expected concentrations. | Poor cell health or over-confluency. | Ensure cells are healthy and not overly confluent before treatment. Subculture cells at regular intervals. |
| Toxicity of the vehicle/solvent. | Run a vehicle control to ensure that the solvent used to dissolve this compound is not causing cytotoxicity at the concentration used. |
Quantitative Data Summary
Table 1: IC50 Values of this compound in MCF-7 Cells [1][2][3][4]
| Treatment Duration | IC50 (µg/ml) |
| 24 hours | 25 |
| 48 hours | 20 |
Table 2: Effect of this compound on Apoptosis and Gene Expression in MCF-7 Cells (24-hour treatment at IC50) [1][2][3]
| Parameter | Observation |
| Apoptosis Rate | 52% increase compared to untreated cells |
| p53 mRNA expression | Increased |
| p21 mRNA expression | Increased |
| Caspase8 mRNA expression | Increased |
| Sod1 mRNA expression | Increased |
| Sod2 mRNA expression | Increased |
| Bcl2 mRNA expression | Decreased |
| Sod1 protein level | Markedly increased |
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 6,000-8,000 cells per well. Allow cells to attach and grow for 16-24 hours.
-
Treatment: Treat the cells with various concentrations of this compound for 24 or 48 hours. Include untreated control wells.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Seeding and Treatment: Seed MCF-7 cells in a 6-well plate and treat with the desired concentration of this compound (e.g., the IC50 concentration) for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
Visualizations
Caption: this compound-Induced Apoptotic Pathway in MCF-7 Cells.
Caption: Workflow for Analyzing this compound Effects on MCF-7 Cells.
Caption: Troubleshooting Logic for Inconsistent Experimental Results.
References
- 1. Cytotoxic and Apoptotic Effects of this compound on MCF-7 Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxic and Apoptotic Effects of this compound on MCF-7 Breast Cancer Cell Line: | Galen Medical Journal [journals.salviapub.com]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxic and Apoptotic Effects of this compound on MCF-7 Breast Cancer Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sciexplore.ir [sciexplore.ir]
- 6. mdpi.com [mdpi.com]
- 7. Vanadium mediated apoptosis and cell cycle arrest in MCF7 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Vanadyl Sulfate Dosage for Insulin Sensitivity Improvement
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving vanadyl sulfate to enhance insulin sensitivity.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| High variability in blood glucose response in animal models. | Inconsistent food intake before gavage.Stress during handling and gavage.Imprecise gavage technique leading to variable dosing. | Ensure a consistent fasting period for all animals before dosing.Acclimatize animals to handling and restraint to minimize stress.Ensure all personnel are thoroughly trained in oral gavage techniques to deliver the full intended dose.[1][2][3][4][5] |
| Gastrointestinal distress (diarrhea, cramping) observed in human subjects. | High initial dosage of this compound.Individual sensitivity. | Start with a lower dose and gradually titrate up to the target dosage over several days or weeks.[6][7]Administer this compound with meals to potentially reduce gastric irritation.Consider dividing the total daily dose into smaller, more frequent administrations. |
| Difficulty achieving stable euglycemia during a hyperinsulinemic-euglycemic clamp. | Inaccurate calculation of glucose infusion rate (GIR).Stress in the subject (animal or human) can cause fluctuations in endogenous glucose production. | Use a validated algorithm or software for calculating GIR adjustments.[8][9]Ensure the subject is in a calm, resting state throughout the procedure.[8][10]Monitor blood glucose frequently (e.g., every 5-10 minutes) to allow for rapid and precise adjustments to the GIR.[11][12][13][14][15] |
| No significant improvement in insulin sensitivity observed. | Insufficient dosage or duration of treatment.Poor bioavailability of the this compound formulation.The specific model (animal strain or patient population) may be less responsive. | Consult literature for effective dosage ranges in your specific model. Human studies have shown effects at 100-300 mg/day for several weeks.[6]Ensure the this compound is properly dissolved and administered.Consider the metabolic characteristics of your experimental model. |
| Precipitation or instability of this compound solution. | Improper solvent or pH.High concentration. | This compound is typically dissolved in saline solution for animal studies.[16]Prepare solutions fresh daily to ensure stability.Consult chemical literature for solubility parameters if using different solvents. |
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound in improving insulin sensitivity?
A1: this compound is believed to exert its insulin-mimetic effects through several mechanisms. It can activate insulin receptor tyrosine kinase and inhibit protein phosphotyrosine phosphatases (PTP-1B), which are enzymes that dephosphorylate the insulin receptor. By inhibiting these phosphatases, the insulin signal is prolonged. Additionally, this compound may activate downstream signaling molecules like Akt/PKB, leading to increased glucose uptake via GLUT4 transporters.[12]
Q2: What are typical starting dosages for preclinical and clinical studies?
A2: In rodent models (rats), doses often range from 5 to 10 mg/kg body weight per day, administered via oral gavage.[16] For human clinical trials, studies have used dosages ranging from 75 mg to 300 mg per day. It is often recommended to start with a lower dose and gradually increase it to minimize gastrointestinal side effects.[6]
Q3: What are the most common adverse effects associated with this compound administration?
A3: The most frequently reported side effects are gastrointestinal in nature, including diarrhea, abdominal cramps, nausea, and vomiting.[6][7][10] These effects are often dose-dependent and tend to be more pronounced at the beginning of treatment.
Q4: How can I assess insulin sensitivity in my experiments?
Q5: What is the appropriate vehicle for administering this compound in animal studies?
A5: For oral administration in animal studies, this compound is typically dissolved in isotonic saline solution.[16]
Quantitative Data Summary
Table 1: Summary of this compound Dosages and Effects in Human Studies
| Study Population | Dosage | Duration | Key Findings | Reference(s) |
| Type 2 Diabetes | 100 mg/day | 3 weeks | Improved hepatic and skeletal muscle insulin sensitivity. | [20] |
| Type 2 Diabetes | 150 mg/day | 6 weeks | Improved hepatic and muscle insulin sensitivity; reduced fasting plasma glucose and HbA1c. | [1][3] |
| Type 2 Diabetes | 75, 150, 300 mg/day | 6 weeks | No significant improvement at 75 mg/day. Improved glucose metabolism in some subjects at 150 and 300 mg/day. Gastrointestinal intolerance at higher doses. | [6][13] |
| Type 2 Diabetes | 100 mg/day (50 mg twice daily) | 4 weeks | Modest reduction in fasting plasma glucose and hepatic insulin resistance. | [7] |
| Impaired Glucose Tolerance | 100 mg/day (50 mg twice daily) | 4 weeks | Study designed to evaluate improvement in insulin sensitivity. | [21] |
Table 2: Summary of this compound Dosages and Effects in Animal Studies
| Animal Model | Dosage | Duration | Key Findings | Reference(s) |
| STZ-induced diabetic rats | 5 and 10 mg/kg/day | 30 days | 10 mg/kg dose normalized blood glucose and improved insulin sensitivity. | [12] |
| Fructose-fed old rats | 2.72 mg/kg/day | 8 weeks | Anorexic effect, weight loss, normalized blood glucose, and decreased triglycerides. | [16] |
Experimental Protocols
Protocol 1: Hyperinsulinemic-Euglycemic Clamp in Humans
Objective: To assess whole-body insulin sensitivity.
Materials:
-
Infusion pumps
-
Insulin (e.g., human regular insulin)
-
20% dextrose (glucose) solution
-
Saline solution
-
Intravenous catheters
-
Blood glucose monitoring device
-
Heated box for arterialization of venous blood
Procedure:
-
Subject Preparation: Subjects should fast overnight (12-14 hours).[12] Admit subjects to the clinical research facility the evening before the study to ensure standardized conditions.[8]
-
Catheter Placement: Insert an intravenous catheter into an antecubital vein for the infusion of insulin and glucose. Place a second catheter in a contralateral dorsal hand vein for blood sampling. The sampling hand should be kept in a heated box (around 60°C) to obtain arterialized venous blood.[10][12]
-
Basal Period: Collect baseline blood samples to measure fasting glucose and insulin levels.
-
Insulin Infusion: Begin a primed-continuous infusion of insulin. A common rate is 80-120 mU/m²/min to suppress endogenous glucose production.[10]
-
Glucose Clamp: Simultaneously, begin an infusion of 20% glucose.
-
Blood Glucose Monitoring: Measure blood glucose every 5-10 minutes.[11][12]
-
Glucose Infusion Rate (GIR) Adjustment: Adjust the GIR to maintain a constant blood glucose level (euglycemia), typically between 90-100 mg/dL.[10]
-
Steady State: Once steady state is achieved (typically after 80-120 minutes), the mean GIR during the final 30-60 minutes of the clamp is used as the measure of insulin sensitivity.[10][12]
Protocol 2: Oral Gavage of this compound in Rats
Objective: To administer a precise oral dose of this compound to rats.
Materials:
-
This compound
-
Isotonic saline solution
-
Appropriately sized oral gavage needle (e.g., 16-18 gauge for adult rats)[4][5]
-
Syringe
-
Animal scale
Procedure:
-
Solution Preparation: Dissolve the calculated amount of this compound in isotonic saline solution to achieve the desired concentration for the target dose volume (typically up to 10-20 ml/kg).[2]
-
Animal Weighing: Weigh the rat to accurately calculate the volume to be administered.[2]
-
Gavage Needle Measurement: Measure the gavage needle externally from the tip of the rat's nose to the last rib to determine the correct insertion depth. Mark this length on the needle.[2]
-
Restraint: Securely restrain the rat in an upright position. The head should be slightly extended to create a straight path to the esophagus.[1][2]
-
Needle Insertion: Gently insert the gavage needle into the mouth, passing it over the tongue and into the esophagus to the pre-measured depth. The needle should advance smoothly without force. If the animal struggles or gasps, withdraw the needle and restart.[1][2][3]
-
Substance Administration: Slowly depress the syringe plunger to administer the solution.[3]
-
Needle Removal: Withdraw the needle slowly and smoothly.
-
Monitoring: Monitor the animal for at least 10-15 minutes post-procedure for any signs of distress, such as labored breathing.[3][4]
Visualizations
Caption: this compound's Insulin-Mimetic Signaling Pathway.
Caption: General Experimental Workflow for this compound Studies.
Caption: Troubleshooting Logic for Common Experimental Issues.
References
- 1. ouv.vt.edu [ouv.vt.edu]
- 2. research.fsu.edu [research.fsu.edu]
- 3. animalcare.ubc.ca [animalcare.ubc.ca]
- 4. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 5. aniphy.fr [aniphy.fr]
- 6. Metabolic effects of this compound in humans with non-insulin-dependent diabetes mellitus: in vivo and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of this compound on carbohydrate and lipid metabolism in patients with non-insulin-dependent diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. prosciento.com [prosciento.com]
- 9. prosciento.com [prosciento.com]
- 10. Defining Insulin Resistance From Hyperinsulinemic-Euglycemic Clamps - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. A mathematical model of the euglycemic hyperinsulinemic clamp - PMC [pmc.ncbi.nlm.nih.gov]
- 13. meliordiscovery.com [meliordiscovery.com]
- 14. Hyperinsulinemic-euglycemic clamps in conscious, unrestrained mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Hyperinsulinemic-euglycemic Clamps in Conscious, Unrestrained Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound Effects on Systemic Profiles of Metabolic Syndrome in Old Rats with Fructose-Induced Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Glucose clamp technique - Wikipedia [en.wikipedia.org]
- 18. Mechanism on insulin-like action of this compound: studies on interaction between rat adipocytes and vanadium compounds. | Semantic Scholar [semanticscholar.org]
- 19. promocell.com [promocell.com]
- 20. Euglycaemic glucose clamp: what it can and cannot do, and how to do it - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. ClinicalTrials.gov [clinicaltrials.gov]
Technical Support Center: Accurate Measurement of Cellular Vanadyl Ion Uptake
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the accurate measurement of cellular uptake of vanadyl ions (VO2+).
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for quantifying the cellular uptake of vanadyl ions?
A1: The primary methods for quantifying cellular vanadyl ion uptake are Inductively Coupled Plasma Mass Spectrometry (ICP-MS), Graphite Furnace Atomic Absorption Spectroscopy (GF-AAS), and fluorescence-based methods using specific probes. ICP-MS and GF-AAS are highly sensitive techniques that measure the total elemental vanadium concentration within the cell, providing absolute quantification.[1][2][3] Fluorescence-based methods offer the advantage of visualizing the intracellular distribution of vanadyl ions in real-time.[4][5]
Q2: How do I choose the most appropriate method for my experiment?
A2: The choice of method depends on your specific research question, available equipment, and the required sensitivity.
-
ICP-MS: Ideal for highly sensitive and accurate quantification of total intracellular vanadium, especially for low concentrations. It is considered one of the best methods for elemental analysis.
-
GF-AAS: A robust and more accessible alternative to ICP-MS for quantifying total intracellular vanadium.[1][2] It is highly sensitive and suitable for small sample volumes.[2][6]
-
Fluorescent Probes: Best suited for qualitative and semi-quantitative analysis of vanadyl ion distribution within living cells and for real-time imaging.[4][7]
Q3: What are some common sources of error in vanadyl ion uptake studies?
A3: Common sources of error include:
-
Contamination: Vanadium is a trace element, and contamination from labware, reagents, and even the analyst can lead to inaccurate results.[8]
-
Incomplete Cell Washing: Residual extracellular vanadyl ions can artificially inflate uptake measurements. Thorough washing steps are crucial.
-
Cell Lysis Inefficiency: Incomplete cell lysis will result in an underestimation of the intracellular vanadyl concentration.
-
Matrix Effects: The complex biological matrix of cell lysates can interfere with the analytical signal in both ICP-MS and AAS.[9]
-
Instrument Calibration: Improper instrument calibration is a frequent source of inaccurate quantification.
Troubleshooting Guides
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)
| Problem | Possible Cause(s) | Troubleshooting Steps |
| High Background Signal / Contamination | Contaminated reagents (water, acids), labware (pipette tips, tubes), or environmental dust.[8] | Use trace metal grade reagents and deionized water (18.2 MΩ·cm).[8] Pre-clean all labware by acid leaching.[10] Prepare samples in a clean environment (e.g., a laminar flow hood). |
| Poor Reproducibility (High %RSD) | Inconsistent sample preparation. Nebulizer or spray chamber issues.[11] Plasma instability. | Ensure consistent cell counting, washing, and lysis procedures. Regularly clean and inspect the nebulizer and spray chamber.[11] Allow the instrument to warm up and stabilize before analysis. |
| Low Signal / Poor Sensitivity | Inefficient nebulization. Matrix suppression effects. Incorrect instrument settings. | Check for clogs in the nebulizer and sample tubing.[12] Dilute the sample to reduce matrix effects.[12] Optimize instrument parameters (e.g., gas flow rates, lens voltage). |
| Inaccurate Calibration Curve | Incorrectly prepared standards. Working outside the linear range of the instrument.[12] Contaminated blank solution.[12] | Prepare fresh calibration standards from a certified stock solution. Determine the linear dynamic range for vanadium on your instrument.[12] Ensure the blank is free of vanadium contamination. |
Graphite Furnace Atomic Absorption Spectroscopy (GF-AAS)
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Matrix Interference | High salt or organic content in the cell lysate can affect atomization.[2] | Use a matrix modifier. Optimize the temperature program (drying, ashing, atomization steps). Dilute the sample. |
| Low Sensitivity | Incorrect wavelength or slit setting. Worn-out graphite tube. Insufficient atomization temperature. | Verify the instrument settings for vanadium analysis. Replace the graphite tube if it has exceeded its lifetime. Optimize the atomization temperature. |
| Non-linear Calibration Curve | Standards are too concentrated. Chemical interferences. | Prepare standards within the linear range for vanadium. Use a background correction method (e.g., Zeeman or deuterium lamp). |
| Poor Precision | Inconsistent sample injection volume. Poor contact between the graphite tube and electrodes. | Use an autosampler for consistent injection. Ensure the graphite tube is correctly installed. |
Fluorescence-Based Methods
| Problem | Possible Cause(s) | Troubleshooting Steps |
| High Background Fluorescence | Autofluorescence from cells or culture medium. Non-specific binding of the probe. | Image cells before adding the probe to determine the level of autofluorescence. Use a fluorophore with excitation/emission wavelengths that minimize autofluorescence. Wash cells thoroughly after probe incubation. |
| Weak or No Signal | Insufficient probe concentration or incubation time. Probe degradation (photobleaching). Low intracellular vanadyl concentration. | Optimize probe concentration and incubation time. Minimize exposure of the probe to light. Confirm vanadyl uptake with a more sensitive method like ICP-MS if concentrations are expected to be very low. |
| Probe Localization to Incorrect Organelles | The chemical properties of the probe may lead to its accumulation in specific compartments. | Use probes specifically designed for targeting the organelle of interest. Co-stain with organelle-specific markers to confirm localization. |
| Signal Quenching or Enhancement | The fluorescence of the probe may be sensitive to the intracellular environment (e.g., pH, presence of other metal ions).[13][14] | Calibrate the probe response to pH and potential interfering ions in vitro. |
Experimental Protocols
Protocol 1: Quantification of Vanadyl Ion Uptake by ICP-MS
1. Cell Culture and Treatment: a. Seed cells in 6-well plates at a density of 5 x 105 cells/well and allow them to adhere overnight. b. Treat cells with the desired concentration of vanadyl sulfate (VOSO4) in a serum-free medium for the desired time points. Include an untreated control group.
2. Cell Harvesting and Washing: a. After treatment, aspirate the medium and wash the cells three times with 1 mL of ice-cold phosphate-buffered saline (PBS) to remove extracellular vanadyl ions. b. Harvest the cells by trypsinization, followed by centrifugation at 500 x g for 5 minutes.
3. Cell Counting and Lysis: a. Resuspend the cell pellet in a known volume of PBS and count an aliquot of the cell suspension to determine the cell number. b. Centrifuge the remaining cells and discard the supernatant. c. Lyse the cell pellet by adding 200 µL of trace metal grade concentrated nitric acid (e.g., 70%) and incubating at 80°C for 1 hour.[6]
4. Sample Preparation for ICP-MS: a. After digestion, dilute the samples with deionized water (18.2 MΩ·cm) to a final nitric acid concentration of 2-5%. b. Prepare calibration standards in the same matrix (2-5% nitric acid).
5. ICP-MS Analysis: a. Analyze the samples and standards using an ICP-MS instrument. Monitor the 51V isotope. b. Quantify the vanadium concentration in the samples using the calibration curve. c. Calculate the cellular uptake as the amount of vanadium per cell (e.g., pg/cell).
Protocol 2: Visualization of Vanadyl Ion Uptake Using Fluorescent Probes
1. Cell Culture and Staining: a. Seed cells on glass-bottom dishes suitable for microscopy. b. Treat the cells with vanadyl complexes that have fluorescent properties or co-incubate with a vanadium-sensitive fluorescent probe.[4] c. Incubate the cells with the fluorescent probe according to the manufacturer's instructions, typically for 15-60 minutes at 37°C.
2. Cell Washing: a. Wash the cells two to three times with a suitable buffer (e.g., PBS or Hank's Balanced Salt Solution) to remove the excess probe.
3. Live-Cell Imaging: a. Image the cells immediately using a confocal or fluorescence microscope equipped with the appropriate filter sets for the chosen probe. b. Acquire images from both control (untreated) and treated cells to compare fluorescence intensity.
4. Image Analysis: a. Analyze the images to determine the intracellular localization of the fluorescence signal. b. Quantify the fluorescence intensity per cell or per region of interest using image analysis software (e.g., ImageJ) for semi-quantitative comparisons.
Data Presentation
Table 1: Example of Quantitative Cellular Uptake of Vanadyl Ions Measured by ICP-MS
| Cell Line | Treatment Concentration (µM VOSO₄) | Incubation Time (hours) | Intracellular Vanadium (pg/cell) |
| MCF-7 | 50 | 4 | 2.5 ± 0.3 |
| MCF-7 | 100 | 4 | 5.1 ± 0.6 |
| A549 | 50 | 4 | 3.2 ± 0.4 |
| A549 | 100 | 4 | 6.8 ± 0.7 |
Data are presented as mean ± standard deviation from three independent experiments.
Visualizations
References
- 1. Atomic Absorbance Spectroscopy to Measure Intracellular Zinc Pools in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Atomic Absorbance Spectroscopy to Measure Intracellular Zinc Pools in Mammalian Cells [jove.com]
- 3. Making sure you're not a bot! [opus4.kobv.de]
- 4. Effects of Vanadyl Complexes with Acetylacetonate Derivatives on Non-Tumor and Tumor Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Video: Atomic Absorbance Spectroscopy to Measure Intracellular Zinc Pools in Mammalian Cells [jove.com]
- 7. mdpi.com [mdpi.com]
- 8. How to Improve Your ICP-MS Analysis, Part 1: Contamination [thermofisher.com]
- 9. ICP-OES/MS Best practices in Method development/Operation and troubleshooting [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. blog.txscientific.com [blog.txscientific.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Mapping of Heavy Metal Ion Sorption to Cell-Extracellular Polymeric Substance-Mineral Aggregates by Using Metal-Selective Fluorescent Probes and Confocal Laser Scanning Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Vanadyl Sulfate-Induced Pro-Oxidant Effects in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the pro-oxidant effects of vanadyl sulfate (VOSO₄) in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary pro-oxidant effects of this compound observed in cell culture?
A1: this compound is known to induce oxidative stress in cultured cells through the generation of reactive oxygen species (ROS).[1][2] This occurs through a Fenton-like reaction where vanadyl (V⁴⁺) is oxidized by hydrogen peroxide (H₂O₂) to vanadate (V⁵⁺), leading to the production of highly reactive hydroxyl radicals.[1] This process can lead to lipid peroxidation, DNA damage, and apoptosis.[1][3] The pro-oxidant activity of this compound can also impact mitochondrial function, leading to membrane potential changes and further ROS production.[2][4]
Q2: How does this compound influence cellular signaling pathways?
A2: this compound can modulate several key signaling pathways. It has been shown to stimulate the MAPK/ERK and PI3K/Akt signaling pathways.[5] Activation of these pathways can be linked to both insulin-mimetic effects and the induction of ROS-mediated apoptosis.[5] The interplay between these pathways is crucial in determining the cellular response to this compound treatment.
Q3: What are the common antioxidants used to counteract this compound's pro-oxidant effects?
A3: Several antioxidants have been shown to be effective in mitigating the oxidative stress induced by this compound. These include:
-
Vitamins C and E: These vitamins act as potent free radical scavengers.[1] Vitamin C can also contribute to the detoxification of vanadium.[1]
-
Selenium: Often used in the form of selenium tetrachloride, it can enhance the antioxidant properties of this compound and reduce oxidative stress.[6]
-
Sodium Pyruvate: This glucose metabolite has demonstrated cytoprotective effects by reducing ROS generation and preserving mitochondrial function in the presence of this compound.[2]
-
N-acetylcysteine (NAC): A precursor to glutathione, NAC can help replenish intracellular antioxidant defenses.
-
Tea Polyphenols (e.g., EGCG): These compounds have shown protective effects against vanadium-induced toxicity by alleviating oxidative stress.[1] However, some studies suggest that certain combinations and concentrations of EGCG and vanadium might exacerbate toxicity, so careful dose-response studies are necessary.[7]
Q4: Can this compound interfere with common cell-based assays?
A4: Yes, this compound has the potential to interfere with certain in vitro assays. For instance, it can directly react with fluorescent probes used to measure ROS, such as 2′,7′-dichlorodihydrofluorescein diacetate (DCFH-DA) and dihydrorhodamine 123 (DHR123), leading to false-positive results.[8][9] Researchers should include appropriate cell-free controls to account for this potential artifact.
Troubleshooting Guides
Problem 1: Excessive Cell Death or Low Viability After this compound Treatment
| Possible Cause | Suggested Solution |
| High concentration of this compound | Perform a dose-response experiment to determine the optimal concentration for your cell type that achieves the desired effect without excessive toxicity. |
| High levels of oxidative stress | Co-treat cells with an antioxidant such as Vitamin C, Vitamin E, or sodium pyruvate.[1][2] Optimize the antioxidant concentration to maximize protection. |
| Mitochondrial dysfunction | Assess mitochondrial membrane potential using probes like JC-10. Consider co-treatment with mitochondrial-targeted antioxidants.[2] |
| Apoptosis induction | Perform an apoptosis assay (e.g., Annexin V/PI staining) to confirm the mode of cell death.[10] If apoptosis is confirmed, consider using pan-caspase inhibitors to investigate the underlying mechanism, but be aware this may not rescue cells from death. |
| Contamination of cell culture | Regularly check for signs of bacterial or fungal contamination. If contamination is suspected, discard the culture and start with a fresh, sterile stock.[11][12] |
Problem 2: Inconsistent or Non-Reproducible Experimental Results
| Possible Cause | Suggested Solution |
| Variability in this compound solution | Prepare fresh solutions of this compound for each experiment from a high-quality source. Ensure complete dissolution. |
| Inconsistent cell health or passage number | Use cells within a consistent and low passage number range. Ensure cells are in the logarithmic growth phase at the time of treatment. |
| Fluctuations in incubator conditions | Regularly calibrate and monitor incubator temperature and CO₂ levels.[11] |
| Assay interference | As mentioned in the FAQs, this compound can interfere with ROS assays.[8][9] Run parallel cell-free controls with this compound and the assay reagents to quantify any direct interaction. |
| Lot-to-lot variability of serum | Test new lots of fetal bovine serum (FBS) before use in critical experiments to ensure consistency in cell growth and response.[11] |
Experimental Protocols
Protocol 1: Assessing this compound-Induced ROS Production
This protocol is adapted from studies investigating oxidative stress markers.[13][14]
Materials:
-
Cells of interest
-
This compound (VOSO₄)
-
2′,7′-dichlorodihydrofluorescein diacetate (DCFH-DA) or other suitable ROS probe
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
-
Fluorometer or fluorescence microscope
Procedure:
-
Seed cells in a suitable culture plate (e.g., 96-well black plate for fluorometry) and allow them to adhere overnight.
-
Wash the cells with warm PBS.
-
Load the cells with the ROS probe (e.g., 10 µM DCFH-DA) in serum-free medium for 30-60 minutes at 37°C.
-
Wash the cells twice with warm PBS to remove excess probe.
-
Add fresh cell culture medium containing the desired concentrations of this compound. Include a vehicle control (medium without this compound).
-
Crucially, include a cell-free control: Add the this compound solutions to wells containing only medium and the ROS probe to check for direct interaction.[8][9]
-
Incubate for the desired time points (e.g., 1, 3, 6, 24 hours).
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (for DCF, ~485 nm excitation and ~535 nm emission).
-
Normalize the fluorescence of treated cells to the vehicle control after subtracting the background fluorescence from the cell-free controls.
Protocol 2: Evaluating the Protective Effect of an Antioxidant
Materials:
-
Cells of interest
-
This compound (VOSO₄)
-
Antioxidant of choice (e.g., sodium pyruvate, Vitamin C)
-
Cell viability assay kit (e.g., MTT, Resazurin)
-
Spectrophotometer or fluorometer
Procedure:
-
Seed cells in a 96-well plate and allow them to attach.
-
Prepare treatment groups:
-
Vehicle control
-
This compound alone
-
Antioxidant alone
-
This compound + Antioxidant (co-treatment)
-
-
Treat the cells with the respective compounds for the desired duration (e.g., 24 or 48 hours).
-
After the incubation period, perform the cell viability assay according to the manufacturer's instructions.
-
Read the absorbance or fluorescence.
-
Calculate the percentage of cell viability relative to the vehicle control.
Quantitative Data Summary
Table 1: Effect of this compound on Cell Viability and ROS Production in Primary Astrocytes
| VOSO₄ Concentration (µM) | Cell Viability (% of Control) after 24h | Intracellular ROS (% of Control) after 6h |
| 20 | Not significantly different | Increased |
| 50 | Significantly decreased | - |
| 100 | Significantly decreased | - |
| 200 | Significantly decreased | - |
| 500 | Significantly decreased | Significantly increased |
| Data summarized from findings on mouse primary astrocytes.[14] |
Table 2: Effect of this compound on Antioxidant Enzyme Activity in Diabetic Rats
| Treatment Group | Superoxide Dismutase (SOD) | Catalase (CAT) | Glutathione (GSH) |
| Control | Baseline | Baseline | Baseline |
| Diabetic | Decreased | Decreased | Decreased |
| Diabetic + VOSO₄ | Significantly increased vs. Diabetic | Significantly increased vs. Diabetic | Significantly increased vs. Diabetic |
| This table summarizes general trends observed in multiple studies on diabetic rat models.[15] |
Visualizations
References
- 1. Protective Effects of Dietary Antioxidants against Vanadium-Induced Toxicity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of Sodium Pyruvate on Vanadyl Sulphate-Induced Reactive Species Generation and Mitochondrial Destabilisation in CHO-K1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound can differentially damage DNA in human lymphocytes and HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biological Consequences of Vanadium Effects on Formation of Reactive Oxygen Species and Lipid Peroxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Identification of Potential Artefacts in In Vitro Measurement of Vanadium-Induced Reactive Oxygen Species (ROS) Production - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of Potential Artefacts in In Vitro Measurement of Vanadium-Induced Reactive Oxygen Species (ROS) Production [mdpi.com]
- 10. Cytotoxic and Apoptotic Effects of this compound on MCF-7 Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 11. adl.usm.my [adl.usm.my]
- 12. promocell.com [promocell.com]
- 13. researchgate.net [researchgate.net]
- 14. In vitro effect of this compound on cultured primary astrocytes: cell viability and oxidative stress markers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Vanadium and biomarkers of inflammation and oxidative stress in diabetes: A systematic review of animal studies - PMC [pmc.ncbi.nlm.nih.gov]
Adjusting vanadyl sulfate administration route for improved efficacy.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the administration of vanadyl sulfate (VOSO₄) for improved experimental efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound's insulin-mimetic effects?
A1: this compound exerts its insulin-like effects through multiple mechanisms. It has been shown to activate insulin receptor tyrosine kinase and the subsequent phosphorylation cascade, similar to insulin.[1] Vanadium compounds can also inhibit protein phosphotyrosine phosphatases (PTPs), such as PTP-1B, which is responsible for the dephosphorylation and inactivation of the insulin receptor.[1] This inhibition leads to prolonged activation of the insulin signaling pathway. Additionally, this compound can stimulate glucose uptake and metabolism through pathways independent of insulin receptor tyrosine kinase activity, potentially by activating downstream signaling molecules like Akt/PKB, which promotes the translocation of GLUT4 glucose transporters to the cell membrane.[1][2]
Q2: Why is the oral bioavailability of this compound generally low?
A2: The low oral bioavailability of this compound is a significant challenge in its therapeutic application. After oral administration, this compound is poorly absorbed from the gastrointestinal tract.[3][4] The acidic environment of the stomach can also lead to the conversion of vanadyl (V⁴⁺) to other vanadium species, which may have different absorption characteristics. Once absorbed, vanadium compounds are transported in the blood primarily by transferrin and albumin.[1]
Q3: What are the common side effects associated with oral this compound administration in preclinical and clinical studies?
A3: The most frequently reported side effects of oral this compound administration are gastrointestinal issues, including nausea, mild diarrhea, and abdominal cramps.[5][6][7] These effects are often dose-dependent and may be minimized by starting with a lower dose and gradually increasing it.[8] In some animal studies, signs of toxicity such as decreased weight gain and increased serum urea and creatinine have been observed at high doses.[9]
Q4: Are there alternative administration routes that can improve the efficacy of this compound?
A4: Yes, alternative administration routes have been explored to bypass the issues of low oral bioavailability and gastrointestinal side effects. Intravenous administration results in 100% bioavailability and allows for precise control over plasma concentrations.[10][11] However, this route is less practical for chronic treatment. Other routes like intraperitoneal injection have been used in animal studies and have shown to produce a rapid glucose-lowering effect.[12] Research into novel drug delivery systems, such as enteric-coated capsules, has also shown promise in enhancing the oral bioavailability of this compound by protecting it from the acidic stomach environment and allowing for release in the more absorptive environment of the ileum.[3]
Troubleshooting Guide
Issue: Inconsistent or lack of hypoglycemic effect after oral administration of this compound in animal models.
| Possible Cause | Troubleshooting Suggestion |
| Low Bioavailability | Consider alternative administration routes such as intraperitoneal (IP) or intravenous (IV) injection for initial proof-of-concept studies to confirm the compound's intrinsic activity. For oral studies, explore formulation strategies like enteric coating to enhance absorption.[3] |
| Incorrect Dosage | Review the literature for effective dose ranges in your specific animal model. Studies in STZ-induced diabetic rats have shown significant effects with doses of 5 and 10 mg/kg of VOSO₄.[1] A dose-response study may be necessary to determine the optimal dose for your experimental conditions. |
| Animal Model Variability | Ensure the diabetic model is well-established and exhibits consistent hyperglycemia. The severity of diabetes can influence the response to treatment. |
| Dietary Interactions | Standardize the diet of the animals, as certain dietary components can interfere with the absorption of vanadium.[8] |
Issue: Gastrointestinal distress observed in study subjects (human or animal).
| Possible Cause | Troubleshooting Suggestion |
| High Initial Dose | Start with a lower dose of this compound and gradually increase it over several days or weeks. This can help improve tolerance.[8] |
| Formulation | Consider administering this compound with food to reduce direct irritation of the gastric mucosa. For clinical studies, enteric-coated formulations can bypass the stomach and reduce gastric side effects.[3] |
Data Summary Tables
Table 1: Pharmacokinetic Parameters of this compound via Different Administration Routes in Rats
| Parameter | Intravenous (IV) Bolus | Oral Gavage |
| Dose | 3.025 mg V/kg | 7.56 and 15.12 mg V/kg |
| Bioavailability | 100% | 12.5% - 16.8% |
| Terminal Half-life | 201 ± 74 h | 172 - 173.5 h |
| Volume of Distribution | 25.4 ± 3.9 L/kg | Not Applicable |
| Clearance | 37.6 ± 15.8 mL/h | Not Applicable |
| Data compiled from a study in male Wistar rats.[10] |
Table 2: Efficacy of Oral this compound in STZ-Induced Diabetic Rats
| Treatment Group | Dose | Duration | Change in Blood Glucose | Change in Plasma Insulin |
| Diabetic Control | - | 30 days | Maintained high levels (approx. 406 mg/dL) | Markedly decreased |
| VOSO₄ | 5 mg/kg/day | 30 days | Significant reduction from day 10 | Dose-dependent increase |
| VOSO₄ | 10 mg/kg/day | 30 days | Normalized to control levels by day 30 | Normalized at the higher dose |
| Data from a study in STZ-induced diabetic rats.[1] |
Table 3: Bioavailability of Different Oral Formulations of this compound in Rats
| Formulation | Bioavailability |
| Gelatin Capsule | 4.0% |
| Solution | 4.8% |
| Enteric-Coated Capsule | 9.8% |
| This study highlights that enteric coating can significantly improve the oral bioavailability of this compound.[3] |
Experimental Protocols
Protocol 1: Evaluation of Oral this compound Efficacy in a Streptozotocin (STZ)-Induced Diabetic Rat Model
-
Animal Model: Male Wistar rats are induced with diabetes via a single intraperitoneal injection of STZ (e.g., 50-60 mg/kg body weight) dissolved in citrate buffer. Diabetes is confirmed by measuring blood glucose levels after 48-72 hours. Rats with fasting blood glucose above 250 mg/dL are considered diabetic.
-
Treatment Groups:
-
Group 1: Non-diabetic control (vehicle administration).
-
Group 2: Diabetic control (vehicle administration).
-
Group 3: Diabetic + this compound (e.g., 5 mg/kg/day via oral gavage).
-
Group 4: Diabetic + this compound (e.g., 10 mg/kg/day via oral gavage).
-
-
Administration: this compound is dissolved in distilled water and administered daily via oral gavage for a period of 30 days.
-
Monitoring: Body weight and blood glucose levels are monitored regularly (e.g., every 5 days). Blood samples can be collected at the end of the study to measure plasma insulin, triglycerides, and cholesterol levels.
-
Outcome Measures: The primary outcomes are changes in blood glucose and plasma insulin levels. Secondary outcomes can include improvements in insulin sensitivity (e.g., via an insulin tolerance test) and histological analysis of the pancreas.[1]
Protocol 2: Assessment of this compound Bioavailability Using Enteric-Coated Capsules in Rats
-
Formulations:
-
This compound solution in water.
-
This compound in standard gelatin capsules.
-
This compound in enteric-coated capsules designed to dissolve at a pH greater than 6.8.
-
-
Animal Groups: Male Wistar rats are divided into groups, each receiving a different formulation. An additional group receives an intravenous injection of this compound to determine absolute bioavailability.
-
Administration: Oral formulations are administered via gavage. The intravenous dose is administered via a tail vein.
-
Pharmacokinetic Sampling: Blood samples are collected at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours) after administration.
-
Analysis: Vanadium concentrations in the blood or plasma are measured using a sensitive analytical technique such as atomic absorption spectrophotometry (AAS).
-
Data Analysis: Pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve), are calculated. The absolute bioavailability of the oral formulations is determined by comparing their AUC to the AUC of the intravenous dose.[3][10]
Visualizations
Caption: Insulin and this compound signaling pathway.
Caption: Workflow for evaluating this compound efficacy.
References
- 1. This compound Treatment Stimulates Proliferation and Regeneration of Beta Cells in Pancreatic Islets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Enteric-coating capsulation of insulinomimetic this compound enhances bioavailability of vanadyl species in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Effects on Systemic Profiles of Metabolic Syndrome in Old Rats with Fructose-Induced Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vanadium Compounds with Antidiabetic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploring the Biological Effects of Anti-Diabetic Vanadium Compounds in the Liver, Heart and Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of this compound on carbohydrate and lipid metabolism in patients with non-insulin-dependent diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medcraveonline.com [medcraveonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Vanadium pharmacokinetics and oral bioavailability upon single-dose administration of this compound to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics of Different Administration Routes - Patel Kwan Consultancy [patelkwan.com]
- 12. COMPARISON OF THE GLUCOSE-LOWERING PROPERTIES OF this compound AND BIS(MALTOLATO)OXOVANADIUM(IV) FOLLOWING ACUTE AND CHRONIC ADMINISTRATION | UBC Chemistry [chem.ubc.ca]
Validation & Comparative
Vanadyl Sulfate and Metformin: A Comparative Analysis of Glycemic Control in Diabetic Rat Models
For Immediate Release
This publication provides a comprehensive comparison of vanadyl sulfate and metformin in improving glycemic control in diabetic rat models. The following guide is intended for researchers, scientists, and drug development professionals, offering an objective analysis of the performance of these two compounds, supported by experimental data.
Introduction
Diabetes mellitus is a chronic metabolic disorder characterized by hyperglycemia resulting from defects in insulin secretion, insulin action, or both. Animal models, particularly streptozotocin (STZ)-induced diabetic rats, are crucial for studying the pathophysiology of diabetes and for the preclinical evaluation of novel therapeutic agents. Metformin is a first-line oral antidiabetic drug for the management of type 2 diabetes. This compound, an inorganic vanadium salt, has also demonstrated potent insulin-mimetic and glucose-lowering effects in diabetic animal models. This guide presents a comparative overview of their efficacy in improving glycemic control, drawing upon data from various preclinical studies.
Quantitative Data on Glycemic Control
The following tables summarize the effects of this compound and metformin on key glycemic and metabolic parameters in STZ-induced diabetic rats, as reported in multiple studies. It is important to note that experimental conditions such as rat strain, dosage, and duration of treatment may vary between studies.
Table 1: Effects of this compound on Glycemic and Lipid Profile in STZ-Induced Diabetic Rats
| Parameter | Diabetic Control | This compound Treated | Percentage Change | Reference |
| Blood Glucose (mg/dL) | 306.5 ± 15.7 | 101.2 ± 1.9 | ↓ 67% | [1] |
| >500 | ~420 | ↓ >16% | [2] | |
| Serum Insulin (µIU/mL) | 4.87 ± 0.29 | 7.33 ± 0.15 | ↑ 50.5% | [1] |
| 0.07 ± 0.01 | 1.26 ± 0.12 (10 mg/kg) | ↑ 1700% | [3] | |
| Serum Triglycerides (mg/dL) | 195.2 ± 1.3 | 94.98 ± 2.3 | ↓ 51.3% | [1] |
| Serum Cholesterol (mg/dL) | 74.43 ± 2.1 (LDL) | 23.26 ± 1.18 (LDL) | ↓ 68.8% (LDL) | [1] |
| Increased | Decreased | - | [4][5] | |
| HOMA-IR | 3.63 ± 0.08 | 1.83 ± 0.03 | ↓ 49.6% | [1] |
Table 2: Effects of Metformin on Glycemic and Lipid Profile in STZ-Induced Diabetic Rats
| Parameter | Diabetic Control | Metformin Treated | Percentage Change | Reference |
| Blood Glucose (mg/dL) | 306.5 ± 15.7 | 101.2 ± 1.9 | ↓ 67% | [1] |
| Increased | Decreased | - | [6][7] | |
| Serum Insulin (µIU/mL) | 4.87 ± 0.29 | 7.33 ± 0.15 | ↑ 50.5% | [1] |
| Increased | Decreased | - | [8] | |
| Serum Triglycerides (mg/dL) | 195.2 ± 1.3 | 94.98 ± 2.3 | ↓ 51.3% | [1] |
| Increased | Decreased | - | [6][7] | |
| Serum Cholesterol (mg/dL) | 74.43 ± 2.1 (LDL) | 23.26 ± 1.18 (LDL) | ↓ 68.8% (LDL) | [1] |
| Increased | Decreased | - | [6][7] | |
| HOMA-IR | 3.63 ± 0.08 | 1.83 ± 0.03 | ↓ 49.6% | [1] |
| Increased | Decreased | - | [6] |
Mechanisms of Action
This compound: Insulin-Mimetic and Sensitizing Effects
This compound exerts its glucose-lowering effects primarily through its insulin-like properties.[9] It has been shown to activate components of the insulin signaling pathway, including the insulin receptor and downstream molecules like insulin receptor substrate-1 (IRS-1).[10] This activation promotes glucose uptake in peripheral tissues, such as skeletal muscle and adipose tissue, and inhibits hepatic gluconeogenesis.[3] Some studies suggest that this compound may act independently of the insulin receptor kinase, potentially by inhibiting protein tyrosine phosphatases (PTPs), which are negative regulators of insulin signaling.[11]
Caption: this compound Signaling Pathway.
Metformin: AMPK Activation and Hepatic Glucose Production Inhibition
Metformin's primary mechanism of action involves the activation of 5' AMP-activated protein kinase (AMPK), a key cellular energy sensor.[12][13] Activation of AMPK in the liver leads to the inhibition of gluconeogenesis, the process of glucose production.[12] In skeletal muscle, metformin enhances insulin sensitivity and promotes glucose uptake.[8] It is believed that metformin's activation of AMPK is indirect, resulting from the inhibition of mitochondrial respiratory chain complex I.[12]
Caption: Metformin Signaling Pathway.
Experimental Protocols
The following section details a generalized experimental protocol for inducing diabetes in rats and subsequently evaluating the efficacy of this compound and metformin.
Induction of Diabetes Mellitus
A widely used method for inducing type 1 diabetes in rats is a single intraperitoneal (i.p.) or intravenous (i.v.) injection of streptozotocin (STZ).[14][15][16]
-
Animals: Male Wistar or Sprague-Dawley rats (200-250 g) are commonly used.
-
Inducing Agent: Streptozotocin (STZ), dissolved in a cold citrate buffer (0.1 M, pH 4.5) immediately before use.
-
Dosage and Administration: A single dose of 40-65 mg/kg body weight is administered intraperitoneally or intravenously.[16][17]
-
Confirmation of Diabetes: Diabetes is typically confirmed 48-72 hours after STZ injection by measuring fasting blood glucose levels. Rats with fasting blood glucose levels above 250 mg/dL are considered diabetic and are included in the study.[18]
Treatment Groups and Drug Administration
Diabetic rats are randomly divided into the following groups:
-
Group 1: Diabetic Control: Receives the vehicle (e.g., saline or distilled water) daily.
-
Group 2: this compound-Treated: Receives this compound orally (e.g., via gavage or in drinking water) at a specified dose (e.g., 100 mg/kg/day).[4]
-
Group 3: Metformin-Treated: Receives metformin orally (e.g., via gavage) at a specified dose (e.g., 300 mg/kg/day).[6][7]
-
Group 4: Non-Diabetic Control: Healthy rats receiving the vehicle.
The treatment period typically lasts for several weeks (e.g., 4-8 weeks).
Measurement of Parameters
-
Blood Glucose: Measured periodically from tail vein blood using a glucometer.
-
Serum Insulin and Lipids: At the end of the treatment period, blood is collected, and serum is separated to measure insulin (using ELISA kits) and lipid profiles (triglycerides, total cholesterol, HDL, LDL) using standard biochemical assays.
-
Homeostatic Model Assessment of Insulin Resistance (HOMA-IR): Calculated using the formula: [Fasting Insulin (µU/mL) x Fasting Glucose (mg/dL)] / 405.
Caption: Experimental Workflow Diagram.
Conclusion
Both this compound and metformin demonstrate significant efficacy in improving glycemic control and lipid profiles in diabetic rat models. This compound appears to act primarily through its insulin-mimetic properties, while metformin's effects are largely mediated by the activation of AMPK and subsequent inhibition of hepatic glucose production. The data presented in this guide provide a valuable resource for researchers in the field of diabetes and metabolic diseases, facilitating the comparative evaluation of these and other potential therapeutic agents. Further head-to-head studies under standardized experimental conditions are warranted to provide a more definitive comparison of their potency and long-term effects.
References
- 1. mjmr.journals.ekb.eg [mjmr.journals.ekb.eg]
- 2. researchgate.net [researchgate.net]
- 3. This compound Treatment Stimulates Proliferation and Regeneration of Beta Cells in Pancreatic Islets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of this compound on the status of lipid parameters and on stomach and spleen tissues of streptozotocin-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Effects on Systemic Profiles of Metabolic Syndrome in Old Rats with Fructose-Induced Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative Evaluation of the Effect of Metformin and Insulin on Gut Microbiota and Metabolome Profiles of Type 2 Diabetic Rats Induced by the Combination of Streptozotocin and High-Fat Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Comparative Evaluation of the Effect of Metformin and Insulin on Gut Microbiota and Metabolome Profiles of Type 2 Diabetic Rats Induced by the Combination of Streptozotocin and High-Fat Diet [frontiersin.org]
- 8. Effects of metformin on the glucose regulation, lipid levels and gut microbiota in high-fat diet with streptozotocin induced type 2 diabetes mellitus rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Multifunctional actions of vanadium compounds on insulin signaling pathways: evidence for preferential enhancement of metabolic versus mitogenic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Frontiers | Metformin: Activation of 5′ AMP-activated protein kinase and its emerging potential beyond anti-hyperglycemic action [frontiersin.org]
- 14. Streptozotocin as a tool for induction of rat models of diabetes: a practical guide - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Induction of diabetes by Streptozotocin in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Streptozotocin induced Diabetes: Protocols & Experimental Insights - Creative Biolabs [creative-biolabs.com]
- 18. ndineuroscience.com [ndineuroscience.com]
A Comparative Analysis of the Insulin-Mimetic Potency of Vanadyl Sulfate and Sodium Orthovanadate
For Researchers, Scientists, and Drug Development Professionals
The therapeutic potential of vanadium compounds as insulin-mimetic agents has been a subject of intense research for several decades. Among the various forms of vanadium, vanadyl sulfate and sodium orthovanadate have been extensively studied for their ability to mimic the metabolic actions of insulin, offering a potential alternative or adjunct therapy for diabetes mellitus. This guide provides an objective comparison of the insulin-mimetic potency of these two compounds, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action.
At a Glance: Key Differences and Potency
Both this compound, a V(IV) compound, and sodium orthovanadate, a V(V) compound, have demonstrated significant insulin-like effects both in laboratory settings and in living organisms.[1][2] However, studies consistently indicate that this compound possesses more marked insulin-mimetic properties and is less toxic compared to sodium orthovanadate.[3] In streptozotocin-induced diabetic rats, this compound was found to be more effective in normalizing blood glucose levels than sodium orthovanadate.[4]
The enhanced potency of vanadyl compounds may be attributed to their ability to be more readily taken up by cells.[5][6][7] While both compounds influence the insulin signaling pathway, their precise molecular interactions and efficiencies differ, contributing to their varied biological effects.
Quantitative Comparison of Insulin-Mimetic Effects
The following tables summarize quantitative data from various studies, offering a side-by-side comparison of the effects of this compound and sodium orthovanadate on key metabolic parameters.
Table 1: In Vivo Effects on Glucose Homeostasis in Diabetic Animal Models
| Parameter | This compound | Sodium Orthovanadate | Study Animal Model | Key Findings |
| Blood Glucose Normalization | More effective at lower doses.[4] | Required higher concentrations.[4] | Streptozotocin-induced diabetic rats | This compound demonstrated a more potent glucose-lowering effect.[4] |
| Insulin Sensitivity | Significantly improved hepatic and muscle insulin sensitivity.[8] | Improved insulin sensitivity.[9] | Type 2 Diabetic Patients (VOSO4), Hypertensive Subjects (Vanadate) | Both compounds enhance insulin sensitivity, with this compound's effects well-documented in diabetic patients.[8][9] |
| Toxicity (LD50) | Less toxic.[3] | More toxic.[3] | Rats | This compound exhibits a better safety profile.[3] |
Table 2: Cellular and Molecular Effects
| Parameter | This compound | Sodium Orthovanadate | Cell/Tissue Type | Key Findings |
| Glucose Uptake and Metabolism | Stimulates glucose transport and metabolism.[10] | Accelerates glucose transport and oxidation.[11] | Skeletal muscle, liver, adipose tissue | Both compounds effectively stimulate glucose utilization in key metabolic tissues.[10][11] |
| Lipolysis Inhibition | Potent inhibitor of lipolysis.[12] | Inhibits lipolysis.[12] | Rat adipocytes | This compound was found to be approximately twice as potent as sodium orthovanadate in inhibiting lipolysis.[12] |
| Cell Proliferation Inhibition | Lower inhibitory effect.[13] | Intermediate inhibitory effect (metavanadate was highest).[13] | Rat hepatoma cell line H35-19 | At higher concentrations, vanadium compounds can inhibit cell growth, with this compound showing the least potent effect in this context.[13] |
Mechanism of Action: The Insulin Signaling Pathway
The insulin-mimetic actions of both this compound and sodium orthovanadate are largely attributed to their ability to modulate key components of the insulin signaling cascade.[10][11][14] A primary mechanism is the inhibition of protein tyrosine phosphatases (PTPs), which are negative regulators of the insulin signaling pathway.[1][2][15] By inhibiting PTPs, vanadium compounds lead to sustained phosphorylation and activation of the insulin receptor and its downstream substrates, such as Insulin Receptor Substrate-1 (IRS-1).
This sustained signaling cascade ultimately leads to the translocation of glucose transporter 4 (GLUT4) to the cell membrane, facilitating increased glucose uptake into cells.[11][14]
Experimental Protocols
A detailed understanding of the methodologies used to evaluate the insulin-mimetic potency of these compounds is crucial for interpreting the data.
In Vivo Assessment of Glucose Homeostasis in Diabetic Rats
Objective: To determine the effect of oral administration of this compound and sodium orthovanadate on blood glucose levels in a diabetic animal model.
Protocol:
-
Induction of Diabetes: Diabetes is induced in male Wistar or Sprague-Dawley rats by a single intraperitoneal injection of streptozotocin (STZ), typically at a dose of 50-65 mg/kg body weight. Diabetes is confirmed by measuring blood glucose levels, with animals showing levels above 250 mg/dL considered diabetic.
-
Compound Administration: this compound or sodium orthovanadate is administered orally, typically dissolved in the drinking water, for a period of several weeks.[4] Concentrations can range from 0.20 mg/ml for sodium metavanadate to 1.1 mg/ml for vanadyl sulphate pentahydrate.[4] A control group of diabetic rats receives normal drinking water.
-
Monitoring: Blood glucose levels, water intake, and body weight are monitored regularly throughout the treatment period.
-
Data Analysis: The mean blood glucose levels of the treated groups are compared to the diabetic control group to assess the glucose-lowering efficacy of each compound.
In Vitro Glucose Uptake Assay in Adipocytes or Myotubes
Objective: To measure the direct effect of this compound and sodium orthovanadate on glucose transport into insulin-sensitive cells.
Protocol:
-
Cell Culture: 3T3-L1 adipocytes or L6 myotubes are cultured to differentiation in appropriate media.
-
Serum Starvation: Prior to the assay, cells are serum-starved for several hours to establish a basal level of glucose uptake.
-
Treatment: Cells are incubated with varying concentrations of this compound, sodium orthovanadate, or insulin (as a positive control) for a specified period.
-
Glucose Uptake Measurement: Glucose uptake is initiated by adding a solution containing a radiolabeled glucose analog, such as 2-deoxy-[3H]-glucose. After a short incubation period, the uptake is stopped by washing the cells with ice-cold buffer.
-
Quantification: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
Data Analysis: The amount of radiolabeled glucose taken up by the cells is normalized to the total protein content and expressed as a fold increase over the basal (unstimulated) glucose uptake.
Conclusion and Future Directions
The available evidence strongly suggests that both this compound and sodium orthovanadate possess significant insulin-mimetic properties. However, this compound consistently emerges as the more potent and less toxic of the two inorganic vanadium salts.[3][4] Its superior efficacy in normalizing blood glucose and enhancing insulin sensitivity, coupled with a better safety profile, makes it a more promising candidate for further therapeutic development.
Despite these promising findings, the clinical application of vanadium compounds has been hampered by concerns over potential toxicity with long-term use at the required therapeutic doses.[1][2] Future research should focus on the development of novel organo-vanadium compounds that exhibit higher potency and lower toxicity.[1][2] Elucidating the precise molecular targets and further refining the understanding of the downstream signaling pathways will be critical in designing next-generation insulin-mimetic drugs with improved therapeutic indices.
References
- 1. Insulino-mimetic and anti-diabetic effects of vanadium compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [Comparative characteristics of vanadium-containing compounds, possessing insulin-like effects] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Improvement of glucose homeostasis by oral vanadyl or vanadate treatment in diabetic rats is accompanied by negative side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of the glucose-lowering properties of this compound and bis(maltolato)oxovanadium(IV) following acute and chronic administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. COMPARISON OF THE GLUCOSE-LOWERING PROPERTIES OF this compound AND BIS(MALTOLATO)OXOVANADIUM(IV) FOLLOWING ACUTE AND CHRONIC ADMINISTRATION | UBC Chemistry [chem.ubc.ca]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. This compound improves hepatic and muscle insulin sensitivity in type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. This compound Treatment Stimulates Proliferation and Regeneration of Beta Cells in Pancreatic Islets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Exploring the Biological Effects of Anti-Diabetic Vanadium Compounds in the Liver, Heart and Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. scispace.com [scispace.com]
- 14. dovepress.com [dovepress.com]
- 15. [Insulin-mimetic property of vanadium compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Placebo-Controlled Trial Designs for Vanadyl Sulfate in NIDDM Patients
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of placebo-controlled trial designs for evaluating the efficacy of vanadyl sulfate in patients with Non-Insulin-Dependent Diabetes Mellitus (NIDDM), also known as type 2 diabetes. The information is compiled from various clinical studies to offer an objective overview of this compound's performance against a placebo and in the context of other established treatments like metformin and sulfonylureas.
Executive Summary
This compound, an inorganic form of vanadium, has been investigated for its insulin-mimetic properties and potential as a therapeutic agent for NIDDM. Clinical trials have demonstrated its ability to improve glycemic control by enhancing insulin sensitivity in both hepatic and skeletal muscle tissues. This guide will delve into the specifics of these trials, presenting quantitative data, detailed experimental protocols, and a visualization of the proposed mechanism of action. While direct head-to-head clinical trials comparing this compound with current first-line treatments like metformin are lacking in the available literature, this guide will provide a comparative analysis based on their respective placebo-controlled trial data.
Quantitative Data Summary
The following tables summarize the quantitative outcomes from key placebo-controlled trials of this compound and established NIDDM treatments.
Table 1: Efficacy of this compound in NIDDM Patients (Placebo-Controlled Trials)
| Study | Dosage | Duration | Baseline Fasting Plasma Glucose (FPG) | Change in FPG with this compound | Baseline HbA1c | Change in HbA1c with this compound |
| Cohen et al. (1995)[1][2] | 100 mg/day | 3 weeks | 210 ± 19 mg/dL | ↓ 29 mg/dL (P < 0.05) | 9.6 ± 0.6% | ↓ 0.8% (P < 0.002) |
| Halberstam et al. (1996)[3] | 100 mg/day | 3 weeks | Not specified | ↓ ~1.7 mmol/L (~30.6 mg/dL) (P < 0.05) | Not specified | Statistically significant decrease (P < 0.05) |
| Boden et al. (1996)[4] | 100 mg/day | 4 weeks | 9.3 ± 1.8 mmol/L (~167 mg/dL) | ↓ 1.9 mmol/L (~34.2 mg/dL) (P < 0.05) | Not specified | Not specified |
| Goldfine et al. (2000)[5][6] | 150 mg/day | 6 weeks | Not specified | Statistically significant decrease | Not specified | Statistically significant decrease |
| Goldfine et al. (2000)[5][6] | 300 mg/day | 6 weeks | Not specified | Statistically significant decrease | Not specified | Statistically significant decrease |
Table 2: Efficacy of Metformin in NIDDM Patients (Placebo-Controlled Trial)
| Study | Dosage | Duration | Change in Fasting Plasma Glucose vs. Placebo | Change in HbA1c vs. Placebo |
| Garber et al. (1997)[7] | 500 mg/day | 11 weeks | ↓ 19 mg/dL | ↓ 0.6% |
| Garber et al. (1997)[7] | 1000 mg/day | 11 weeks | ↓ 46 mg/dL | ↓ 0.9% |
| Garber et al. (1997)[7] | 1500 mg/day | 11 weeks | ↓ 63 mg/dL | ↓ 1.4% |
| Garber et al. (1997)[7] | 2000 mg/day | 11 weeks | ↓ 84 mg/dL | ↓ 2.0% |
Table 3: Efficacy of Glibenclamide (a Sulfonylurea) in Type 2 Diabetes
| Study | Dosage | Duration | Change in Mean Blood Glucose from Baseline |
| Asmal et al. (1983)[8] | 2.5 mg/day | 2 weeks | ↓ 19.61% |
| Asmal et al. (1983)[8] | 5 mg/day | 2 weeks | ↓ 22.10% |
| Asmal et al. (1983)[8] | 10 mg/day | 2 weeks | ↓ 26.01% |
| Asmal et al. (1983)[8] | 20 mg/day | 2 weeks | ↓ 27.98% |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of clinical findings. Below are the protocols for key studies cited.
This compound Trial Protocol (Based on Cohen et al., 1995)[1][2]
-
Study Design: A placebo-controlled, sequential-period trial.
-
Participants: Six NIDDM subjects treated with diet and/or sulfonylureas.
-
Procedure:
-
Period 1 (2 weeks): Patients received a placebo.
-
Period 2 (3 weeks): Patients received 100 mg/day of this compound.
-
Period 3 (2 weeks): Patients received a placebo.
-
-
Key Assessments: Euglycemic hyperinsulinemic clamps and oral glucose tolerance tests were performed at the end of each study period to assess insulin sensitivity. Fasting plasma glucose and HbA1c were also measured.
Metformin Trial Protocol (Based on Garber et al., 1997)[7]
-
Study Design: A 14-week, multicenter, double-blind, placebo-controlled, dose-response trial.
-
Participants: 451 patients with NIDDM and fasting plasma glucose levels of at least 180 mg/dL.
-
Procedure:
-
Washout Phase (3 weeks): A single-blind, placebo-controlled washout period.
-
Treatment Phase (11 weeks): Patients were randomized to receive either a placebo or metformin at doses of 500, 1000, 1500, 2000, or 2500 mg daily.
-
-
Key Assessments: Fasting plasma glucose and glycated hemoglobin (HbA1c) were measured at weeks 7 and 11, and at the endpoint.
Mandatory Visualizations
Experimental Workflow
Caption: Comparative experimental workflows for this compound and metformin clinical trials.
Signaling Pathway of this compound
The insulin-mimetic effects of this compound are attributed to its influence on the insulin signaling pathway. Vanadyl compounds can act on various components of this cascade, leading to increased glucose uptake and utilization.
Caption: Simplified insulin signaling pathway and potential points of action for this compound.
Conclusion
Placebo-controlled trials have consistently demonstrated that this compound can improve glycemic control in patients with NIDDM, as evidenced by reductions in fasting plasma glucose and HbA1c. The primary mechanism appears to be an enhancement of insulin sensitivity. However, it is important to note the limitations of the current body of research. Most studies on this compound have been of short duration and have involved small patient populations. Furthermore, the lack of direct, head-to-head comparative trials with standard-of-care medications like metformin and sulfonylureas makes it difficult to ascertain its relative efficacy and safety. While the data presented in this guide offer a valuable overview, further large-scale, long-term comparative studies are warranted to fully elucidate the therapeutic potential of this compound in the management of NIDDM. Gastrointestinal side effects have also been reported with this compound use.[4] Researchers and drug development professionals should consider these factors when designing future clinical trials.
References
- 1. Oral this compound improves hepatic and peripheral insulin sensitivity in patients with non-insulin-dependent diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oral this compound improves hepatic and peripheral insulin sensitivity in patients with non-insulin-dependent diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oral this compound improves insulin sensitivity in NIDDM but not in obese nondiabetic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of this compound on carbohydrate and lipid metabolism in patients with non-insulin-dependent diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Metabolic effects of this compound in humans with non-insulin-dependent diabetes mellitus: in vivo and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy of metformin in type II diabetes: results of a double-blind, placebo-controlled, dose-response trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Glibenclamide in patients with poorly controlled type 2 diabetes: a 12-week, prospective, single-center, open-label, dose-escalation study - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Species Comparison of Vanadyl Sulfate's Metabolic Effects: A Guide for Researchers
This guide provides a comparative analysis of the metabolic effects of vanadyl sulfate (VOSO₄) in humans and animal models, with a focus on its insulin-mimetic properties. The information is intended for researchers, scientists, and drug development professionals, offering a consolidated view of experimental data and methodologies.
Introduction
This compound, an oxidative form of vanadium, has been investigated for its potential as a therapeutic agent for metabolic disorders, particularly diabetes mellitus.[1][2] Its insulin-like effects have been observed in both human and animal studies, where it has been shown to improve glycemic control and lipid profiles.[2][3] This guide synthesizes key findings across species to facilitate a deeper understanding of its mechanisms of action and therapeutic potential.
Mechanism of Action: Insulin Signaling Pathway
This compound is believed to exert its insulin-mimetic effects primarily through the inhibition of protein tyrosine phosphatases (PTPs), particularly PTP1B.[4][5] PTP1B is a negative regulator of the insulin signaling pathway, responsible for the dephosphorylation of the insulin receptor.[5][6] By inhibiting PTP1B, this compound helps to maintain the phosphorylation of the insulin receptor, thereby enhancing downstream signaling.[5][6] This leads to increased glucose uptake and metabolism in tissues like skeletal muscle, liver, and adipose tissue.[6] Another proposed mechanism involves the activation of PKB/Akt kinase, which promotes the translocation of GLUT4 transporters to the cell membrane, facilitating glucose uptake.[6]
Figure 1: this compound's action on the insulin signaling pathway.
Cross-Species Comparison of Metabolic Effects
The following tables summarize the quantitative data from human and rat studies on the metabolic effects of this compound.
Table 1: Metabolic Effects of this compound in Humans with Type 2 Diabetes
| Parameter | Pre-Treatment | Post-Treatment | Dosage | Duration | Study Population | Citation |
| Fasting Plasma Glucose | 194 ± 16 mg/dL | 155 ± 15 mg/dL | 150 mg/day | 6 weeks | 11 T2DM patients | [1][7] |
| Hemoglobin A1c | 8.1 ± 0.4% | 7.6 ± 0.4% | 150 mg/day | 6 weeks | 11 T2DM patients | [1][7] |
| Total Cholesterol | 223 ± 14 mg/dL | 202 ± 16 mg/dL | 150 mg/day | 6 weeks | 11 T2DM patients | [1][7] |
| LDL Cholesterol | 141 ± 14 mg/dL | 129 ± 14 mg/dL | 150 mg/day | 6 weeks | 11 T2DM patients | [1][7] |
| Endogenous Glucose Production | 4.1 ± 0.2 mg/kg·min | Reduced by ~20% | 150 mg/day | 6 weeks | 11 T2DM patients | [1][7] |
| Insulin-Mediated Glucose Disposal | 4.3 ± 0.4 mg/kg·min | 5.1 ± 0.6 mg/kg·min | 150 mg/day | 6 weeks | 11 T2DM patients | [1][7] |
| Fasting Glucose | 9.3 ± 1.8 mmol/L | 7.4 ± 1.4 mmol/L | 100 mg/day | 4 weeks | 8 NIDDM patients | [8] |
Table 2: Metabolic Effects of this compound in Rat Models of Diabetes
| Parameter | Diabetic Control | Diabetic + VOSO₄ | Dosage/Administration | Duration | Rat Model | Citation |
| Blood Glucose | 406.25 ± 16.70 mg/dL | Normalized | 10 mg/kg/day (in drinking water) | 30 days | STZ-induced | [6] |
| Plasma Insulin | 0.07 ± 0.01 µg/L | 2.76 ± 0.07 µg/L (at 10mg/kg) | 5 & 10 mg/kg/day (in drinking water) | 30 days | STZ-induced | [6] |
| Glucose Oxidation (Cardiac Myocytes) | Decreased | Maintained at control levels | 0.6 mg/ml (in drinking water) | 10 weeks | STZ-induced | [9] |
| Cardiac GLUT-4 Protein Levels | Significantly lower | Normalized towards control | 0.6 mg/ml (in drinking water) | 10 weeks | STZ-induced | [9] |
| Blood Glucose | Hyperglycemic | Normalized | i.p. injection | 2 days | STZ-induced | [10][11] |
| Serum Free Fatty Acids | Elevated | Normalized | i.p. injection | 2 days | STZ-induced | [10][11] |
| Blood Glucose & Insulin Levels | Elevated | Normalized/Decreased | In drinking water | 10 weeks | STZ-induced | [12] |
| Blood Glucose, Triglycerides, Insulin | Elevated | Normalized/Decreased | In diet | Not specified | Fructose-induced obese | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the cited studies.
This technique is used to quantify insulin sensitivity.
-
Procedure: A primed-continuous infusion of insulin is administered to raise plasma insulin to a predetermined level.[1][7] Plasma glucose is clamped at a euglycemic level (e.g., 90 mg/dL) by a variable-rate glucose infusion.[1][7]
-
Data Acquired: The glucose infusion rate required to maintain euglycemia is a measure of insulin-mediated glucose disposal.[1][7] Tritiated glucose can be used to measure endogenous glucose production.[7]
-
Streptozotocin (STZ)-Induced Diabetes: A common method to induce type 1 diabetes in rodents. A single intravenous or intraperitoneal injection of STZ (e.g., 55-60 mg/kg) destroys pancreatic β-cells, leading to insulin deficiency and hyperglycemia.[6][9][13]
-
Fructose-Induced Metabolic Syndrome: A high-fructose diet is used to induce insulin resistance, obesity, and dyslipidemia, mimicking metabolic syndrome.[2][14]
The OGTT is used to assess glucose homeostasis.[17]
Figure 2: Standard workflow for an Oral Glucose Tolerance Test in rats.
Summary of Key Findings and Cross-Species Observations
-
Glycemic Control: this compound consistently demonstrates hypoglycemic effects in both diabetic humans and rats, lowering fasting blood glucose and HbA1c levels.[1][2][6][7]
-
Hepatic vs. Muscle Sensitivity: In humans, this compound appears to primarily improve hepatic insulin sensitivity by reducing endogenous glucose production.[1][7] The effect on muscle insulin sensitivity is more modest.[1][7]
-
Lipid Metabolism: Treatment with this compound has been shown to lower total cholesterol and LDL cholesterol in humans.[1][7] In rats, it also reduces triglycerides.[2]
-
GLUT4 Translocation: In diabetic rats, this compound treatment can restore the expression of GLUT4 protein to normal levels in cardiac muscle and white adipose tissue.[9][18] However, its direct effect on stimulating GLUT4 translocation in vivo may be limited at therapeutic concentrations.[18]
-
Pancreatic β-Cells: Some studies in STZ-induced diabetic rats suggest that this compound treatment may promote the proliferation and/or regeneration of pancreatic β-cells.[6][13]
Figure 3: Comparative summary of metabolic effects of this compound.
Conclusion and Future Directions
This compound demonstrates significant insulin-mimetic properties across species, primarily by improving glycemic control and lipid metabolism. While the effects on hepatic glucose production are a key mechanism in humans, animal models also highlight its role in restoring GLUT4 expression and potentially preserving pancreatic β-cell function. However, concerns about vanadium accumulation and potential toxicity remain.[13][19] Future research should focus on developing organic vanadium complexes with improved efficacy and safety profiles, and further elucidating the precise molecular targets to harness its therapeutic potential while minimizing adverse effects.[4][20]
References
- 1. academic.oup.com [academic.oup.com]
- 2. This compound Effects on Systemic Profiles of Metabolic Syndrome in Old Rats with Fructose-Induced Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oral this compound in treatment of diabetes mellitus in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Vanadium Compounds as PTP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Treatment Stimulates Proliferation and Regeneration of Beta Cells in Pancreatic Islets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound improves hepatic and muscle insulin sensitivity in type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of this compound on carbohydrate and lipid metabolism in patients with non-insulin-dependent diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of oral vanadyl treatment on diabetes-induced alterations in the heart GLUT-4 transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanism on insulin-like action of this compound: studies on interaction between rat adipocytes and vanadium compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanism on insulin-like action of this compound: studies on interaction between rat adipocytes and vanadium compounds. | Semantic Scholar [semanticscholar.org]
- 12. The effect of vanadyl treatment on vascular responsiveness of streptozotocin-diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Toxicological aspects of vanadyl sulphate on diabetic rats: effects on vanadium levels and pancreatic B-cell morphology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound Effects on Systemic Profiles of Metabolic Syndrome in Old Rats with Fructose-Induced Obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Comparative study on the preventing effects of oral this compound and dietary restriction on the age-related glucose intolerance in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Administration of this compound by gavage does not normalize blood glucose levels in streptozotocin-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. joe.bioscientifica.com [joe.bioscientifica.com]
- 18. Lack of in vivo effect of vanadium on GLUT4 translocation in white adipose tissue of streptozotocin-diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Exploring the Biological Effects of Anti-Diabetic Vanadium Compounds in the Liver, Heart and Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Vanadyl Sulfate vs. Organo-Vanadium Compounds: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic efficacy of vanadyl sulfate and other prominent organo-vanadium compounds. The information presented is collated from various experimental studies, with a focus on their anti-diabetic and anti-cancer properties.
I. Anti-Diabetic Efficacy: this compound vs. Bis(maltolato)oxovanadium(IV) (BMOV)
Vanadium compounds have long been investigated for their insulin-mimetic properties, showing potential in the management of diabetes mellitus. The most studied inorganic vanadium salt, this compound, has demonstrated significant glucose-lowering effects. However, research has led to the development of organo-vanadium complexes, such as bis(maltolato)oxovanadium(IV) (BMOV), with the aim of improving efficacy and reducing toxicity.
Quantitative Comparison of Glucose-Lowering Effects
The following table summarizes the key findings from comparative studies between this compound and BMOV in streptozotocin (STZ)-induced diabetic rat models, a common preclinical model for Type 1 diabetes.
| Parameter | This compound | Bis(maltolato)oxovanadium(IV) (BMOV) | Key Findings & References |
| Effective Oral Dose | Higher doses required. | 2 to 3 times more potent than this compound.[1][2] | BMOV achieves euglycemia at significantly lower concentrations.[3] |
| Acute Glucose Reduction | Reverts to hyperglycemia within 12-24 hours after a single oral dose.[1][2] | Maintains euglycemic effect for extended periods (1 to 14 weeks) after a single oral dose.[1][2] | BMOV demonstrates a more sustained acute effect. |
| Chronic Administration | Can result in sustained euglycemia even after withdrawal of treatment.[1][2] | Does not typically produce a sustained euglycemic effect after withdrawal.[1][2] | This compound shows a longer-lasting effect after chronic treatment cessation. |
| Effect on Plasma Glucose (STZ-diabetic rats) | i.p. injection (4.6-9.3 mg V/kg) reduced blood glucose from ~22.2 to ~7.2 mmol/l.[4] | Oral gavage (>0.2 mmol/kg) reduced plasma glucose to < 9 mmol/l in Zucker diabetic fatty rats.[5] | Both compounds effectively lower blood glucose, but through different potencies and administration routes. |
| Toxicity | Associated with gastrointestinal side effects at higher doses.[6] Oral LD50 in rats: 448.0 mg/kg.[7] | Generally better tolerated with fewer gastrointestinal side effects.[8] | Organic chelation in BMOV is suggested to reduce local toxicity and improve absorption. |
Experimental Protocols
1. Induction of Diabetes in Rats:
-
Method: A single intraperitoneal (i.p.) or intravenous (i.v.) injection of streptozotocin (STZ) is administered to rats.[9][10]
-
Dosage: Typically ranges from 32 mg/kg to 65 mg/kg, dissolved in a citrate buffer (pH 4.5).[10][11]
-
Confirmation of Diabetes: Diabetes is confirmed by measuring blood glucose levels, with levels >280 mg/dl or significantly higher than control animals indicating a diabetic state.
2. Administration of Vanadium Compounds:
-
Oral Gavage: this compound or BMOV is dissolved in a suitable vehicle (e.g., water, saline) and administered directly into the stomach using a gavage needle. Doses are typically calculated based on the animal's body weight.[10]
-
Drinking Water: The compounds are dissolved in the drinking water at a specified concentration. Fluid consumption is monitored to estimate the daily dosage.[3][9]
-
Intraperitoneal Injection: The compounds are dissolved in a sterile solution and injected into the peritoneal cavity.[4]
3. Assessment of Anti-Diabetic Effects:
-
Blood Glucose Monitoring: Blood samples are collected at regular intervals (e.g., daily, weekly) to measure plasma glucose concentrations using a glucose meter or biochemical analyzer.
-
Oral Glucose Tolerance Test (OGTT): After a period of fasting, a glucose solution is administered orally. Blood glucose and insulin levels are measured at various time points to assess glucose tolerance.[10]
Signaling Pathway: Insulin-Mimetic Action of Vanadium Compounds
Vanadium compounds exert their insulin-like effects primarily through the inhibition of protein tyrosine phosphatases (PTPs), particularly PTP1B. PTP1B is a negative regulator of the insulin signaling pathway. By inhibiting PTP1B, vanadium compounds lead to sustained phosphorylation of the insulin receptor (IR) and its downstream substrates, such as Insulin Receptor Substrate 1 (IRS-1), thereby amplifying the insulin signal.
References
- 1. Vanadocenes as potent anti-proliferative agents disrupting mitotic spindle formation in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of the glucose-lowering properties of this compound and bis(maltolato)oxovanadium(IV) following acute and chronic administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Insulin-like effect of vanadyl ion on streptozotocin-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acute and chronic oral administration of bis(maltolato)oxovanadium(IV) in Zucker diabetic fatty (ZDF) rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. www1.udel.edu [www1.udel.edu]
- 7. Acute toxicity of vanadium compounds in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of vanadyl sulphate on glucose homeostasis in severe diabetes induced by streptozotocin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Oral this compound in treatment of diabetes mellitus in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Improvement of impaired glucose tolerance by oral administration of this compound by gavage in streptozotocin-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound Treatment Stimulates Proliferation and Regeneration of Beta Cells in Pancreatic Islets - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Vanadyl Sulfate and Chromium Picolinate on Insulin Sensitivity
For Researchers, Scientists, and Drug Development Professionals
The quest for effective therapeutic agents to combat insulin resistance, a hallmark of type 2 diabetes and metabolic syndrome, has led to the investigation of various compounds, including the trace minerals vanadium and chromium. This guide provides a detailed, data-driven comparison of two popular supplemental forms, vanadyl sulfate and chromium picolinate, and their respective impacts on insulin sensitivity. While direct head-to-head clinical trials are scarce, this document synthesizes findings from individual studies to offer an objective overview of their mechanisms of action, efficacy, and experimental evaluation.
Mechanisms of Action: A Tale of Two Pathways
Both this compound and chromium picolinate have been shown to improve insulin sensitivity, albeit through different molecular mechanisms.[1] this compound primarily acts as an insulin-mimetic, while chromium picolinate is considered an insulin-sensitizer.
Chromium Picolinate: Chromium picolinate is believed to enhance insulin signaling by increasing the kinase activity of the insulin receptor and improving the function of downstream signaling molecules.[7][8] It has been shown to increase the phosphorylation of Akt, a key protein in the insulin signaling pathway that promotes glucose uptake.[9] Additionally, chromium may enhance insulin sensitivity by increasing the fluidity of the cell membrane, which can facilitate GLUT4 translocation.[7] Some studies also suggest that chromium can upregulate the activity of AMP-activated protein kinase (AMPK), an energy sensor that can stimulate glucose uptake independently of insulin.[10] Furthermore, chromium has been found to reduce inflammatory markers and oxidative stress, both of which contribute to insulin resistance.[7][[“]]
Comparative Efficacy: A Look at the Data
The following tables summarize the quantitative data from various studies on the effects of this compound and chromium picolinate on key markers of insulin sensitivity. It is important to note that dosages and study durations vary, which may influence the observed outcomes.
Table 1: Effects of this compound on Glycemic Control and Insulin Sensitivity
| Study Population | Dosage | Duration | Fasting Plasma Glucose (FPG) | Hemoglobin A1c (HbA1c) | HOMA-IR | Insulin-Mediated Glucose Disposal | Endogenous Glucose Production (EGP) |
| 11 Type 2 Diabetic Patients | 150 mg/day | 6 weeks | ↓ from 194 to 155 mg/dL[12][13] | ↓ from 8.1% to 7.6%[12][13] | Not Reported | ↑ from 4.3 to 5.1 mg/kg/min[12][13] | ↓ by ~20%[12][13] |
| 6 NIDDM Subjects | 100 mg/day | 3 weeks | ↓ from 210 to 181 mg/dL[14] | ↓ from 9.6% to 8.8%[14] | Not Reported | ↑ by ~88%[14] | ↓ (contributed to improved glucose infusion rate)[14] |
| 16 Type 2 Diabetic Patients | 150-300 mg/day | 6 weeks | ↓ significantly in 150 & 300 mg groups[4] | ↓ significantly in 150 & 300 mg groups[4] | Not Reported | Improved in some subjects | Unchanged[4] |
Table 2: Effects of Chromium Picolinate on Glycemic Control and Insulin Sensitivity
| Study Population | Dosage | Duration | Fasting Blood Glucose (FBG) | Hemoglobin A1c (HbA1c) | HOMA-IR | Insulin Sensitivity (Clamp) |
| 16 Type 2 Diabetic Subjects | 1000 mcg/day | Not Specified | Not Reported | Not Reported | Not Reported | ↑ by 8.9% (vs. 3.6% decrease in placebo)[9] |
| 52 Type 2 Diabetic Patients | 400 µ g/day | 8 weeks | No significant change[15] | Not Reported | ↓ significantly[15] | Not Reported |
| Goto-Kakizaki Diabetic Rats | 100 mg/kg/day | 4 weeks | Not different from control in GTT | Not Reported | Not Reported | Improved (lower glucose levels during insulin sensitivity test)[16] |
Experimental Protocols: A Guide to Methodology
The assessment of insulin sensitivity in the cited studies typically involves a combination of baseline measurements and dynamic tests.
Key Methodologies:
-
Hyperinsulinemic-Euglycemic Clamp: Considered the gold standard for measuring insulin sensitivity, this technique involves a constant infusion of insulin to achieve a hyperinsulinemic state, while glucose is infused at a variable rate to maintain euglycemia (normal blood glucose).[17][18][19] The glucose infusion rate required to maintain euglycemia is a direct measure of insulin-mediated glucose disposal.[17]
-
Oral Glucose Tolerance Test (OGTT): This test assesses the body's ability to clear a glucose load from the bloodstream.[18] Blood samples are taken at baseline and at intervals after the ingestion of a standardized glucose solution to measure plasma glucose and insulin levels.
-
Homeostasis Model Assessment of Insulin Resistance (HOMA-IR): This is a calculated index based on fasting plasma glucose and insulin concentrations, providing an estimate of insulin resistance.[17][20] The formula is: HOMA-IR = (Fasting Insulin (μU/mL) x Fasting Glucose (mmol/L)) / 22.5.[17]
-
Insulin Tolerance Test (ITT): This test measures the rate of glucose disappearance from the blood following an intravenous injection of insulin.[18]
-
Biochemical Assays: Measurement of fasting plasma glucose, fasting insulin, and Hemoglobin A1c (HbA1c) are standard baseline assessments of glycemic control.
Visualizing the Pathways and Processes
To further elucidate the mechanisms and experimental approaches, the following diagrams are provided in the DOT language for Graphviz.
Caption: Insulin signaling pathway and points of intervention for this compound and Chromium Picolinate.
References
- 1. renuerx.com [renuerx.com]
- 2. Complementary and Alternative Medicine: Non-Herbal Supplements | Johns Hopkins Diabetes Guide [hopkinsguides.com]
- 3. Multifunctional actions of vanadium compounds on insulin signaling pathways: evidence for preferential enhancement of metabolic versus mitogenic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolic effects of this compound in humans with non-insulin-dependent diabetes mellitus: in vivo and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism on insulin-like action of this compound: studies on interaction between rat adipocytes and vanadium compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism on insulin-like action of this compound: studies on interaction between rat adipocytes and vanadium compounds. | Semantic Scholar [semanticscholar.org]
- 7. Molecular Mechanisms of Chromium in Alleviating Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 9. Issue 171 Item 3 New Study Uncovers Mechanism by Which Chromium Picolinate May E [diabetesincontrol.com]
- 10. Chromium Enhances Insulin Responsiveness via AMPK - PMC [pmc.ncbi.nlm.nih.gov]
- 11. consensus.app [consensus.app]
- 12. academic.oup.com [academic.oup.com]
- 13. This compound improves hepatic and muscle insulin sensitivity in type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Oral this compound improves hepatic and peripheral insulin sensitivity in patients with non-insulin-dependent diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of Chromium Picolinate Supplementation on Cardiometabolic Biomarkers in Patients with Type 2 Diabetes Mellitus: a Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Chromium picolinate supplementation improves insulin sensitivity in Goto-Kakizaki diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Assessing Insulin Sensitivity and Resistance in Humans - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. joe.bioscientifica.com [joe.bioscientifica.com]
- 19. Measuring Insulin Resistance in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Vanadyl Sulfate Supplementation: A Comparative Guide to Long-Term Safety
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the long-term safety of vanadyl sulfate supplementation, presenting a comparative overview of its performance against other alternatives. The information is supported by experimental data, detailed methodologies, and visual representations of key biological pathways to facilitate an objective evaluation for research and drug development purposes.
Executive Summary
This compound, an inorganic form of vanadium, has garnered significant interest for its insulin-mimetic properties. However, concerns regarding its long-term safety and potential for toxicity necessitate a thorough examination of the available evidence. This guide synthesizes data from preclinical and clinical studies to evaluate the safety profile of chronic this compound administration. It also provides a comparative look at alternative vanadium compounds and other widely recognized supplements for glycemic control. The experimental protocols for key toxicity and efficacy assessments are detailed to ensure reproducibility and critical evaluation of the cited data.
Comparative Safety and Efficacy Data
The long-term safety and efficacy of this compound have been investigated in numerous animal and human studies. The following tables summarize the key quantitative findings from this research, offering a comparative perspective with other relevant compounds.
Table 1: Summary of Long-Term Animal Toxicity Studies on this compound
| Species | Duration | Dosage | Key Findings |
| Rat (Sprague Dawley) | 3 months | Up to 335 mg/L in drinking water | Hematological effects (erythrocyte microcytosis), epithelial hyperplasia of the ileum at higher doses.[1] |
| Mouse (B6C3F1/N) | 3 months | Up to 335 mg/L in drinking water | More severe hematological effects than in rats, including reductions in hematocrit and hemoglobin. Epithelial hyperplasia of the ileum.[1] |
| Rat (Wistar) | 5 months | 0.75 mg/ml in drinking water | No apparent hepatic toxicity; prevention of diabetes-induced morphological changes in the kidney.[2] |
| Rat (Streptozotocin-induced diabetic) | 30 days | 5 or 10 mg/kg (i.p.) | In non-diabetic rats, increased hepatotoxic markers and oxidative damage. In diabetic rats, it prevented liver oxidative damage.[3] |
Table 2: Summary of Human Clinical Trials on this compound
| Study Population | Duration | Dosage | Efficacy | Adverse Effects |
| Type 1 Diabetic Patients | 30 months | 50-100 mg three times daily | Decreased daily insulin requirements and fasting blood sugar.[4] | Mild diarrhea at the beginning of treatment; no other significant clinical or paraclinical side effects.[4] |
| Type 2 Diabetic Patients | 3 weeks | 100 mg/day | Significantly lower fasting plasma glucose and HbA1c levels.[5] | Gastrointestinal problems (in studies with doses up to 300 mg/day).[5] |
| Athletes | 12 weeks | 40 mg/day | No changes in blood cell counts, blood viscosity, lipid levels, or biochemical indices of liver and kidney function.[5] | None reported at this dosage.[5] |
Table 3: Comparison with Alternatives for Glycemic Control
| Compound | Mechanism of Action | Efficacy in Clinical Trials (Summary) | Common Adverse Effects |
| Sodium Metavanadate | Insulin-mimetic | Similar to this compound, improves glycemic control. | Gastrointestinal discomfort.[6] |
| Chromium | Potentiates insulin action.[7] | Decreases fasting glucose, improves glucose tolerance.[8] | Generally well-tolerated at recommended doses. |
| Zinc Sulfate | Involved in insulin synthesis and action. | In some studies, has shown to decrease triglycerides, total cholesterol, and LDL.[9] | Mild abdominal pain reported in some patients.[9] |
| Bis(maltolato)oxovanadium(IV) (BMOV) | Organic vanadium complex, improved bioavailability. | Shown to normalize blood glucose in animal models.[10] | Lower toxicity profile compared to inorganic vanadium salts in animal studies. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. The following are protocols for key assays used to assess the safety and efficacy of this compound.
Acute Oral Toxicity - OECD 423 (Acute Toxic Class Method)
This method is used to estimate the acute oral toxicity of a substance.
-
Animals: Healthy, young adult rodents (usually rats), nulliparous and non-pregnant females are used. Animals are acclimatized for at least 5 days before the study.
-
Housing: Animals are housed in standard conditions with controlled temperature, humidity, and a 12-hour light/dark cycle. They have free access to standard laboratory diet and drinking water.
-
Dose Preparation: The test substance is typically administered in a constant volume over a range of doses. The vehicle should be inert (e.g., water, saline).
-
Administration: The substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula.
-
Procedure: A stepwise procedure is used with 3 animals of a single sex per step. The starting dose is selected from one of four fixed levels (5, 50, 300, and 2000 mg/kg body weight). The outcome of the first step determines the next step:
-
If mortality occurs, the dose for the next step is lowered.
-
If no mortality occurs, the dose for the next step is increased.
-
-
Observation Period: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.
-
Pathology: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.
Cytotoxicity Assay - MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Culture: Plate cells in a 96-well plate at a desired density and allow them to attach and grow for 24 hours.
-
Treatment: Expose the cells to various concentrations of the test substance (e.g., this compound) and include untreated control wells. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution (typically 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases of viable cells cleave the tetrazolium ring, yielding purple formazan crystals.[6][11][12]
-
Solubilization: Add a solubilizing agent (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm. The intensity of the purple color is directly proportional to the number of viable cells.
Genotoxicity - Bacterial Reverse Mutation Test (Ames Test, OECD 471)
This test uses amino acid-requiring strains of Salmonella typhimurium and Escherichia coli to detect point mutations, which are an indication of genotoxic potential.
-
Bacterial Strains: Use a set of specific bacterial tester strains that are sensitive to different types of mutagens.
-
Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix from rat liver) to mimic metabolic conditions in mammals.[13]
-
Exposure: The test substance is mixed with the bacterial culture and the S9 mix (if used) and poured onto agar plates containing a minimal amount of the required amino acid.
-
Incubation: The plates are incubated for 48-72 hours at 37°C.
-
Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) on each plate is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.[14]
Signaling Pathways and Experimental Workflows
The insulin-mimetic effects of this compound are primarily attributed to its interaction with the insulin signaling pathway. The following diagrams illustrate this pathway and a typical experimental workflow for assessing the long-term safety of a supplement.
Caption: Insulin/Vanadyl Sulfate Signaling Pathway.
Caption: Experimental Workflow for Safety Assessment.
Conclusion
The available evidence suggests that this compound supplementation can improve glycemic control, particularly in individuals with diabetes. However, its long-term use is associated with a risk of gastrointestinal side effects, and high doses may lead to more severe toxicity, including renal and hepatic effects. The data from animal studies highlights the importance of careful dose selection and monitoring. Compared to some alternatives like chromium, this compound appears to have a narrower therapeutic window. Organic vanadium compounds such as BMOV may offer a safer alternative, but further clinical research is needed. For drug development professionals, these findings underscore the need for a cautious approach, with a focus on optimizing dosage and formulation to maximize therapeutic benefits while minimizing adverse effects. Future research should concentrate on well-controlled, long-term clinical trials to definitively establish the safety and efficacy of this compound and its derivatives for chronic use.
References
- 1. researchgate.net [researchgate.net]
- 2. measurlabs.com [measurlabs.com]
- 3. scribd.com [scribd.com]
- 4. static.igem.wiki [static.igem.wiki]
- 5. In vitro genotoxicity testing strategy for nanomaterials and the adaptation of current OECD guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. Alternative therapies useful in the management of diabetes: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Multifunctional actions of vanadium compounds on insulin signaling pathways: evidence for preferential enhancement of metabolic versus mitogenic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of vanadium(IV) compounds in the treatment of diabetes: in vivo and in vitro studies with this compound and bis(maltolato)oxovandium(IV) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. broadpharm.com [broadpharm.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. Bacterial Reverse Mutation Test (Ames Test) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. nib.si [nib.si]
Vanadium Salts Under the Microscope: A Comparative Analysis of Their Cytotoxic Effects
For researchers, scientists, and professionals in drug development, understanding the nuanced cytotoxic profiles of different vanadium salts is crucial for harnessing their therapeutic potential, particularly in oncology. This guide provides a comprehensive comparison of the cytotoxic effects of common vanadium salts, supported by experimental data and detailed methodologies, to aid in the selection and application of these compounds in research and development.
Vanadium, a transition metal, has garnered significant interest in the biomedical field for its diverse biological activities, including its potential as an anti-cancer agent.[1][2] Vanadium compounds, particularly its salts, have been shown to induce cell death in various cancer cell lines, making them promising candidates for novel therapeutic strategies.[3] The cytotoxic effects of vanadium are multifaceted, often involving the generation of reactive oxygen species (ROS), induction of apoptosis, and interference with key cellular signaling pathways.[4][5] However, the specific cytotoxic potency and the underlying mechanisms can vary significantly depending on the oxidation state and the specific salt form of vanadium.[6][7]
This guide focuses on a comparative analysis of the most commonly studied vanadium salts: sodium metavanadate (NaVO₃), sodium orthovanadate (Na₃VO₄), and vanadyl sulfate (VOSO₄). We will delve into their differential effects on cancer cell viability, the experimental protocols used to assess these effects, and the signaling pathways they modulate.
Comparative Cytotoxicity: IC50 Values
The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the cytotoxic potential of a compound. The following table summarizes the IC50 values of different vanadium salts across various cancer cell lines as reported in the literature.
| Vanadium Salt | Cell Line | IC50 (µM) | Exposure Time (h) |
| Sodium Metavanadate (NaVO₃) | A375 (Melanoma) | 4.7[8] | Not Specified |
| This compound (VOSO₄) | A549 (Lung Adenocarcinoma) | >100[7] | 48 |
| Sodium Orthovanadate (Na₃VO₄) | Caco-2 (Colon Adenocarcinoma) | >100[6] | Not Specified |
| This compound (VOSO₄) | Caco-2 (Colon Adenocarcinoma) | >100[6] | Not Specified |
| Sodium Metavanadate (NaVO₃) | 4T1 (Murine Breast Cancer) | 8.19[9] | 24 |
| Sodium Metavanadate (NaVO₃) | 4T1 (Murine Breast Cancer) | 1.92[9] | 48 |
| This compound (VOSO₄) | MCF-7 (Breast Cancer) | ~149 (25 µg/ml)[10][11] | 24 |
| This compound (VOSO₄) | MCF-7 (Breast Cancer) | ~119 (20 µg/ml)[10][11] | 48 |
| [VO(dhp)2] (Vanadium Complex) | A375 (Melanoma) | 2.6[8] | Not Specified |
| Oxidovanadium(IV)-chrysin | MG-63 (Osteosarcoma) | 16[12] | Not Specified |
Note: The conversion from µg/ml to µM for VOSO₄ is approximated based on its molecular weight (163 g/mol ). IC50 values can vary depending on the specific experimental conditions and cell line used.
Unraveling the Mechanisms: Experimental Protocols
The cytotoxic effects of vanadium salts are typically investigated using a battery of in vitro assays. Below are detailed methodologies for key experiments.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Experimental Workflow:
Workflow for determining cell viability using the MTT assay.
Apoptosis Detection (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells, while propidium iodide (PI) stains the DNA of cells with compromised membranes (necrotic or late apoptotic cells).
Experimental Workflow:
Workflow for detecting apoptosis using Annexin V/PI staining.
Reactive Oxygen Species (ROS) Detection
Intracellular ROS levels can be measured using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA). DCFH-DA is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).
Experimental Workflow:
Workflow for detecting intracellular ROS levels.
Signaling Pathways in Vanadium-Induced Cytotoxicity
Vanadium salts exert their cytotoxic effects by modulating several key signaling pathways. The generation of ROS is a central event that can trigger downstream signaling cascades leading to apoptosis and cell cycle arrest.[4][13]
ROS-Mediated Apoptosis Pathway
Vanadium-induced ROS can lead to mitochondrial dysfunction, characterized by the loss of mitochondrial membrane potential and the release of cytochrome c.[5][12] This, in turn, activates the caspase cascade, culminating in apoptosis.[5]
Simplified diagram of the ROS-mediated intrinsic apoptosis pathway.
MAPK and PI3K/Akt Signaling Pathways
Vanadium compounds have been shown to affect the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathways, which are critical regulators of cell proliferation, survival, and apoptosis. For instance, some vanadium compounds can reduce the phosphorylation of ERK, a key component of the MAPK pathway, leading to cell cycle arrest.[8] Orthovanadate has been shown to activate the PI3K/Akt/mTOR pathway.[12]
Modulation of MAPK and PI3K/Akt pathways by vanadium salts.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxic and Apoptotic Effects of this compound on MCF-7 Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular and Cellular Mechanisms of Cytotoxic Activity of Vanadium Compounds against Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Cytotoxicity of Vanadium(IV) and Vanadium(V) on Caco-2 Cells: The Important Influence of Vanadium Speciation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antiproliferative activity of vanadium compounds: effects on the major malignant melanoma molecular pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Vanadium Complexes as Potential Anticancer Agents [mdpi.com]
- 13. Vanadium-induced apoptosis and pulmonary inflammation in mice: Role of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Replications of Vanadyl Sulfate's Anti-Diabetic Effects: A Comparative Analysis
A comprehensive guide for researchers and drug development professionals summarizing key findings and experimental protocols from independent studies on the anti-diabetic properties of vanadyl sulfate.
This compound, an inorganic vanadium salt, has been the subject of numerous investigations for its potential insulin-mimetic and anti-diabetic properties. This guide provides a comparative analysis of data from independent studies to offer a clearer understanding of its efficacy and mechanisms of action. The findings from various clinical and preclinical trials are summarized below, presenting a side-by-side view of the reported effects on key diabetic markers.
Quantitative Comparison of Anti-Diabetic Effects
The following tables summarize the quantitative data from several key studies investigating the impact of this compound on glycemic control and insulin sensitivity in human subjects with type 2 diabetes.
Table 1: Effects of this compound on Glycemic Control
| Study (Year) | Dosage | Duration | Fasting Plasma Glucose (FPG) Change | HbA1c Change |
| Cusi et al. (2001)[1] | 150 mg/day | 6 weeks | ↓ from 194 to 155 mg/dL | ↓ from 8.1% to 7.6% |
| Goldfine et al. (2000)[2] | 150-300 mg/day | 6 weeks | Significant decrease in 150mg and 300mg groups | Significant decrease in 150mg and 300mg groups |
| Boden et al. (1996)[3] | 100 mg/day | 3 weeks | ↓ by ~1.7 mmol/l | ↓ (P < 0.05) |
| Shepherd et al. (2015)[4] | 300 mg/day | 12 weeks | ↓ from 167.2 to 144.1 | ↓ from 7.1 to 6.8 |
Table 2: Effects of this compound on Insulin Sensitivity
| Study (Year) | Key Parameter | Methodology | Results |
| Cusi et al. (2001)[1][5] | Endogenous Glucose Production (EGP) & Insulin-Mediated Glucose Disposal | Euglycemic insulin clamp | EGP reduced by ~20%; Modest increase in glucose disposal |
| Goldfine et al. (2000)[6] | Glucose Metabolism | Euglycemic insulin clamp | Improved in some subjects at 150 mg and 300 mg doses |
| Boden et al. (1996)[3] | Glucose Infusion Rate (GIR) & Hepatic Glucose Output (HGO) | Euglycemic-hyperinsulinemic clamp | GIR increased by ~82%; HGO suppression enhanced |
Experimental Protocols
A critical aspect of evaluating and potentially replicating scientific findings is a thorough understanding of the methodologies employed. Below are detailed descriptions of the key experimental protocols used in the cited studies.
Euglycemic-Hyperinsulinemic Clamp
This technique is a gold-standard method for assessing insulin sensitivity.
-
Objective: To measure the amount of glucose necessary to compensate for an increased insulin level without causing hypoglycemia.
-
Procedure:
-
An intravenous (IV) line is established for insulin and glucose infusion, and another line is placed in a contralateral hand vein, which is heated to "arterialize" the venous blood for sampling.
-
A continuous infusion of insulin is administered to achieve a steady-state hyperinsulinemia.
-
Blood glucose levels are monitored every 5-10 minutes.
-
A variable infusion of glucose is adjusted to clamp the blood glucose at a constant, euglycemic level (typically around 90 mg/dL).
-
The glucose infusion rate (GIR) required to maintain euglycemia during the final steady-state period of the clamp is a measure of whole-body insulin sensitivity. A higher GIR indicates greater insulin sensitivity.[3]
-
To measure endogenous glucose production (EGP), a tracer such as [3-³H]glucose can be infused.[1]
-
Measurement of Glycated Hemoglobin (HbA1c)
-
Objective: To assess long-term glycemic control by measuring the percentage of hemoglobin in red blood cells that is glycated.
-
Procedure:
-
A whole blood sample is collected from the patient.
-
The sample is analyzed using methods such as high-performance liquid chromatography (HPLC), immunoassay, or enzymatic assays to determine the percentage of HbA1c.
-
The result reflects the average blood glucose level over the preceding 2-3 months.[1][3][4]
-
Visualizing the Mechanism of Action
The insulin-mimetic effects of this compound are attributed to its influence on key components of the insulin signaling pathway. The following diagrams illustrate the proposed mechanism and a typical experimental workflow.
Caption: Proposed signaling pathway for this compound's insulin-mimetic effects.
Caption: A generalized workflow for a clinical trial investigating this compound.
Concluding Remarks
The collective evidence from independent studies suggests that this compound can improve glycemic control and insulin sensitivity in individuals with type 2 diabetes.[3][5][6] Specifically, it has been shown to lower fasting plasma glucose and HbA1c levels.[1][2][3][4] Mechanistically, these effects appear to be driven by a reduction in hepatic glucose production and an increase in insulin-mediated glucose disposal in peripheral tissues.[1][3][5] The underlying signaling pathway is thought to involve the potentiation of insulin signaling downstream of the insulin receptor.[2][7] However, it is important to note that gastrointestinal side effects have been reported in some studies, particularly at higher doses.[2][6] Further research is warranted to establish the long-term safety and efficacy of this compound and to optimize its therapeutic potential.
References
- 1. This compound improves hepatic and muscle insulin sensitivity in type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vanadium Compounds with Antidiabetic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. The effects of diet and this compound supplementation on blood glucose levels of diabetics: review of current human data and recommendations for further study - MedCrave online [medcraveonline.com]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Metabolic effects of this compound in humans with non-insulin-dependent diabetes mellitus: in vivo and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Vanadyl Sulfate: A Comprehensive Guide for Laboratory Professionals
Essential guidance for the safe handling and disposal of vanadyl sulfate, ensuring the safety of laboratory personnel and compliance with environmental regulations.
For researchers, scientists, and drug development professionals, the proper management of chemical waste is a critical component of laboratory safety and operational integrity. This compound, a compound frequently used in research, requires specific handling and disposal procedures due to its potential health hazards. This guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound, alongside essential information on immediate safety precautions, decontamination, and waste characterization.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate safety measures to minimize exposure risks.
Personal Protective Equipment (PPE): All personnel handling this compound must wear the following PPE:
-
Eye Protection: Chemical safety goggles or a full-face shield.
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene.
-
Body Protection: A laboratory coat, long pants, and closed-toe shoes.
-
Respiratory Protection: In cases where dust or aerosols may be generated, a NIOSH-approved respirator is essential.
Engineering Controls: All handling of this compound should occur in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of dust or fumes.
First Aid Measures: In the event of exposure, immediate action is crucial:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and drink plenty of water. Seek immediate medical attention.
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste and should be conducted in accordance with institutional, local, state, and federal regulations. It is highly recommended to use a licensed hazardous waste disposal company.
-
Waste Identification and Segregation:
-
Designate a specific, clearly labeled waste container for "this compound Waste."
-
Crucially, do not mix this compound waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department. Incompatible materials can lead to dangerous chemical reactions. This compound is incompatible with strong oxidizing agents.
-
-
Containerization:
-
Use a chemically resistant and sealable container for waste collection. High-density polyethylene (HDPE) containers are generally suitable.
-
Ensure the container is in good condition, free from leaks or damage.
-
For solid this compound waste, carefully transfer the material into the container, minimizing dust generation.
-
For solutions containing this compound, use a funnel to prevent spills during transfer.
-
-
Labeling:
-
The waste container must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The CAS number: 27774-13-6.
-
An accurate estimation of the quantity of waste.
-
The accumulation start date.
-
Associated hazard warnings (e.g., "Toxic," "Irritant").
-
-
-
Storage:
-
Store the sealed and labeled waste container in a designated, secure hazardous waste accumulation area.
-
This area should be well-ventilated, away from general laboratory traffic, and inaccessible to unauthorized personnel.
-
Ensure the storage area is segregated from incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's EHS office or a certified hazardous waste disposal contractor to schedule a pickup.
-
Provide the contractor with all the information from the waste label and any accompanying Safety Data Sheet (SDS).
-
Follow any specific instructions provided by the disposal company regarding final packaging and transportation preparation.
-
Decontamination Procedures
Thorough decontamination of laboratory surfaces and equipment that have come into contact with this compound is essential to prevent cross-contamination and accidental exposure.
General Decontamination Protocol:
-
Preparation: Ensure you are wearing the appropriate PPE as described in the "Immediate Safety and Handling Precautions" section.
-
Initial Cleaning:
-
For visible spills of solid this compound, carefully remove the bulk of the material using a scoop or spatula and place it in the designated hazardous waste container. Avoid dry sweeping, which can generate dust.
-
Alternatively, wet a paper towel with water to gently wipe up the solid material.
-
-
Surface Decontamination:
-
Prepare a solution of laboratory-grade detergent and water.
-
Thoroughly wipe down all contaminated surfaces and equipment with the detergent solution.
-
Rinse the surfaces with clean water to remove any detergent residue.
-
A final wipe with 70% ethanol can be performed for additional disinfection.
-
-
Waste Disposal: All cleaning materials, including paper towels, wipes, and contaminated PPE, must be disposed of as hazardous waste in the designated this compound waste container.
-
Spill Management:
-
Small Spills: For small spills, cover the area with an inert absorbent material such as vermiculite, sand, or a commercial spill pillow. Once the spill is absorbed, carefully scoop the material into the hazardous waste container.
-
Large Spills: In the event of a large spill, evacuate the immediate area and notify your institution's emergency response team.
-
Data Presentation
The following table summarizes key quantitative data related to this compound.
| Property | Value | Reference |
| Chemical Formula | VOSO₄ | |
| Molar Mass | 163.00 g/mol | [1] |
| Appearance | Blue crystalline solid | [2] |
| Solubility in Water | Soluble | [3] |
| Oral LD50 (Rat) | 467.2 mg/kg | [4] |
| Reportable Quantity (RQ) | 1,000 pounds | [5] |
Experimental Protocols
In some instances, institutional or regulatory requirements may necessitate the analytical characterization of the waste before disposal. The following are general protocols for common analytical techniques used for vanadium analysis. These protocols may require optimization based on the specific instrumentation and sample matrix.
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) for Vanadium Quantification
ICP-MS is a highly sensitive method for determining the concentration of vanadium in a waste sample.
Methodology:
-
Sample Preparation (Acid Digestion):
-
Accurately weigh a representative sample of the this compound waste into a microwave digestion vessel.
-
In a chemical fume hood, add a mixture of concentrated nitric acid (HNO₃) and hydrochloric acid (HCl). A common ratio is 3:1 (aqua regia).
-
Seal the vessel and place it in a microwave digestion system.
-
Program the microwave for a gradual temperature ramp to approximately 200°C and hold for at least 30 minutes to ensure complete digestion.
-
After cooling, carefully open the vessel and dilute the digested sample to a known volume with deionized water. A dilution factor of 100 or greater is common.
-
-
Instrumental Analysis:
-
Instrumentation: Agilent 7700x ICP-MS or equivalent.
-
Internal Standards: Use internal standards such as Bismuth (Bi) and Germanium (Ge) at a concentration of approximately 1 ppm to correct for instrumental drift and matrix effects.[6]
-
Collision Gas: Use helium (He) as a collision gas to minimize polyatomic interferences on vanadium's primary isotope (⁵¹V).[6]
-
Calibration: Prepare a series of calibration standards from a certified vanadium standard solution, typically in the range of 10 to 100 ppb.[6] The calibration standards should be matrix-matched to the diluted samples (i.e., contain the same concentration of acid).
-
Analysis: Analyze the prepared samples, calibration standards, and quality control samples. The instrument software will generate a calibration curve and calculate the vanadium concentration in the unknown samples.
-
High-Performance Liquid Chromatography (HPLC) for this compound Identification
HPLC can be used to identify the presence of this compound in a solution.
Methodology:
-
Sample Preparation:
-
Dissolve a small, accurately weighed amount of the this compound waste in the mobile phase to a known concentration.
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
-
Instrumental Analysis:
-
Instrumentation: A standard HPLC system with a UV-Vis detector.
-
Column: A C18 reverse-phase column is commonly used.
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA) is a common mobile phase for the separation of organometallic compounds.[5]
-
Flow Rate: A typical flow rate is 1.2 mL/min.[5]
-
Detection: Monitor the elution at a wavelength of 320 nm, where vanadyl complexes often exhibit absorbance.[5]
-
Analysis: Inject the prepared sample and compare the retention time of the resulting peak to that of a known this compound standard prepared and analyzed under the same conditions. Co-elution of the sample peak with the standard peak provides evidence for the presence of this compound.
-
Mandatory Visualization
Caption: A logical workflow for the proper disposal of this compound.
References
- 1. s27415.pcdn.co [s27415.pcdn.co]
- 2. Table 7-2, Analytical Methods for Determining Vanadium in Environmental Samples - Toxicological Profile for Vanadium - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. 2.8 Decontamination and Laboratory Cleanup | UMN University Health & Safety [hsrm.umn.edu]
- 4. Chemical Characterization and Dose Formulation Studies - NTP Technical Report on the Toxicity Studies of Sodium Metavanadate (CASRN 13718-26-8) and this compound (CASRN 27774-13-6) Administered in Drinking Water to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Efficient Synthesis and HPLC-Based Characterization for Developing Vanadium-48-Labeled Vanadyl Acetylacetonate as a Novel Cancer Radiotracer for PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination by ICP-MS - www.impactanalytical.com [impactanalytical.com]
Personal protective equipment for handling Vanadyl sulfate
This guide provides comprehensive safety protocols, operational procedures, and disposal plans for the handling of vanadyl sulfate in a laboratory setting. Adherence to these guidelines is crucial for ensuring the safety of researchers, scientists, and drug development professionals. This compound is a hazardous chemical that can cause skin, eye, and respiratory irritation, and may lead to liver and kidney damage with improper handling.[1]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is paramount to minimize exposure risks. The following table summarizes the recommended PPE for various tasks involving this compound.
| Task | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving/Unpacking | Safety glasses with side-shields | Chemically resistant gloves | Lab coat | Not generally required |
| Storage and Transport | Safety glasses with side-shields | Chemically resistant gloves | Lab coat | Not generally required |
| Weighing (Solid) | Chemical safety goggles | Chemically resistant gloves | Lab coat | NIOSH/MSHA approved respirator for dusts |
| Solution Preparation | Chemical safety goggles or face shield | Chemically resistant gloves | Lab coat or chemical resistant apron | Use in a chemical fume hood |
| General Handling of Solutions | Safety glasses with side-shields | Chemically resistant gloves | Lab coat | Not generally required if handled in small quantities with adequate ventilation |
| Spill Cleanup (Solid) | Chemical safety goggles and face shield | Heavy-duty, chemically resistant gloves | Chemical resistant suit or coveralls | NIOSH/MSHA approved respirator with a particulate filter |
| Spill Cleanup (Solution) | Chemical safety goggles and face shield | Heavy-duty, chemically resistant gloves | Chemical resistant suit or coveralls | NIOSH/MSHA approved respirator if aerosols are generated |
Note: Always inspect gloves prior to use and use proper glove removal technique to avoid skin contact.[2]
Operational Plan: From Receipt to Use
A systematic approach to handling this compound is essential for maintaining a safe laboratory environment.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store this compound in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[1][3]
-
Ensure that an eyewash station and a safety shower are readily accessible in the storage and handling areas.[1]
2. Handling and Preparation:
-
All handling of solid this compound that may generate dust should be conducted in a chemical fume hood or a designated ventilated enclosure to keep airborne concentrations low.[1][2]
-
When preparing solutions, add the solid slowly to the solvent to avoid splashing.
-
Wash hands thoroughly after handling, even if gloves were worn.[1]
-
Avoid eating, drinking, or smoking in areas where this compound is handled or stored.[4]
-
Contaminated work clothing should be removed promptly and laundered by qualified personnel; do not take contaminated clothing home.[4]
Spill Management Workflow
In the event of a this compound spill, a clear and immediate response is critical. The following workflow outlines the necessary steps.
Caption: Workflow for managing a this compound spill.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Collection:
-
All materials contaminated with this compound, including absorbent materials from spills, used PPE, and empty containers, should be collected as hazardous waste.
-
Use designated, leak-proof, and clearly labeled containers for waste collection.
2. Disposal Procedures:
-
This compound waste should be disposed of as hazardous waste.[4]
-
Do not dispose of this compound down the drain or in regular trash.[2]
-
It may be necessary to contact your state's Department of Environmental Protection (DEP) or the regional office of the Environmental Protection Agency (EPA) for specific disposal recommendations.[4]
-
Some sources suggest that surplus and non-recyclable solutions can be handled by a licensed disposal company, potentially through dissolution in a combustible solvent followed by incineration in a chemical scrubber.[2]
-
Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste before the container is disposed of.
By implementing these safety measures, operational procedures, and disposal plans, laboratories can significantly mitigate the risks associated with handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
